Azinomycin B
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
106486-76-4 |
|---|---|
Molekularformel |
C31H33N3O11 |
Molekulargewicht |
623.6 g/mol |
IUPAC-Name |
[(1S)-2-[[(1E)-1-[(3R,4R,5S)-3-acetyloxy-4-hydroxy-1-azabicyclo[3.1.0]hexan-2-ylidene]-2-[[(Z)-1-hydroxy-3-oxobut-1-en-2-yl]amino]-2-oxoethyl]amino]-1-[(2S)-2-methyloxiran-2-yl]-2-oxoethyl] 3-methoxy-5-methylnaphthalene-1-carboxylate |
InChI |
InChI=1S/C31H33N3O11/c1-14-7-6-8-18-19(14)9-17(42-5)10-20(18)30(41)45-27(31(4)13-43-31)29(40)33-23(28(39)32-21(12-35)15(2)36)24-26(44-16(3)37)25(38)22-11-34(22)24/h6-10,12,22,25-27,35,38H,11,13H2,1-5H3,(H,32,39)(H,33,40)/b21-12-,24-23+/t22-,25+,26+,27+,31-,34?/m0/s1 |
InChI-Schlüssel |
QIKVYJOCQXXRSJ-PKDLRSQSSA-N |
SMILES |
CC1=C2C=C(C=C(C2=CC=C1)C(=O)OC(C(=O)NC(=C3C(C(C4N3C4)O)OC(=O)C)C(=O)NC(=CO)C(=O)C)C5(CO5)C)OC |
Isomerische SMILES |
CC1=C2C=C(C=C(C2=CC=C1)C(=O)O[C@H](C(=O)N/C(=C/3\[C@H]([C@@H]([C@H]4N3C4)O)OC(=O)C)/C(=O)N/C(=C\O)/C(=O)C)[C@@]5(CO5)C)OC |
Kanonische SMILES |
CC1=C2C=C(C=C(C2=CC=C1)C(=O)OC(C(=O)NC(=C3C(C(C4N3C4)O)OC(=O)C)C(=O)NC(=CO)C(=O)C)C5(CO5)C)OC |
Synonyme |
azinomycin B |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Azinomycin B: A Technical Guide to its Discovery, Biosynthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azinomycin B, a potent antitumor antibiotic, stands as a testament to the intricate biosynthetic capabilities of soil-dwelling actinomycetes. This technical guide provides a comprehensive overview of this compound, from its initial discovery to the elucidation of its complex biosynthetic pathway and its mechanism of action as a DNA cross-linking agent. This document is intended to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug development, offering detailed experimental protocols, quantitative data, and visual representations of the key molecular processes involved.
Discovery and Producing Organism
This compound was first isolated from the fermentation broth of Streptomyces sahachiroi.[1][2] Subsequently, it was also identified as a metabolite of Streptomyces griseofuscus.[3][4] These Gram-positive, soil-dwelling bacteria are prolific producers of a wide array of secondary metabolites with diverse biological activities. The discovery of this compound and its potent antitumor properties spurred significant interest in its unique chemical structure and mechanism of action.
Physicochemical and Biological Activity
This compound is a complex natural product characterized by a dense assembly of functional groups, including a naphthoate moiety, an azabicyclo[3.1.0]hexane ring system, and an epoxide.[4] These structural features are crucial for its biological activity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₃₁H₃₃N₃O₁₁ | [4][5] |
| Molecular Weight | 623.6 g/mol | [5][6] |
| Melting Point | 190°C (decomposes) | |
| UV λmax | Not available | |
| Molar Extinction Coefficient (ε) | Not available |
Antitumor Activity
This compound exhibits potent cytotoxic activity against a range of human cancer cell lines. Its primary mechanism of action involves the formation of interstrand DNA cross-links, leading to the inhibition of DNA replication and transcription, and ultimately, apoptosis.[7] The IC₅₀ values for this compound against various cancer cell lines are summarized in Table 2. It is important to note that these values can vary depending on the specific cell line and the assay conditions used.
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
| L5178Y | Leukemia | 0.11 | [2] |
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery.[4][8] The biosynthetic gene cluster (azi) has been cloned and characterized, revealing the genes responsible for the assembly of the various structural components.[8][9]
Biosynthetic Pathway Overview
The biosynthesis can be conceptually divided into the formation of three key building blocks, followed by their assembly and subsequent tailoring modifications.[9][10]
-
Naphthoate Moiety Synthesis: An iterative Type I PKS, AziB, is responsible for the synthesis of 5-methyl-naphthoic acid.[8][9] This is followed by modifications catalyzed by a P450 hydroxylase (AziB1) and an O-methyltransferase (AziB2) to yield 3-methoxy-5-methyl-naphthoic acid.[11]
-
α-Ketoisovaleric Acid Formation: This precursor is derived from the degradation of valine.
-
Azabicyclo[3.1.0]hexane Ring Formation: The formation of this unusual amino acid involves a series of enzymatic steps, the details of which are still under investigation.
-
NRPS-mediated Assembly and Tailoring: The building blocks are activated and sequentially condensed by a series of NRPS enzymes (AziA1, AziA2, AziA3).[9] Final tailoring steps, including acetylation and oxidation, are carried out by enzymes such as AziD1, D2, and D3 to yield the final this compound structure.[10]
Signaling Pathway Diagram
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
This section provides detailed protocols for the fermentation, isolation, and biological evaluation of this compound.
Fermentation of Streptomyces sahachiroi
This protocol is adapted from established methods for Streptomyces fermentation.[12]
Materials:
-
Streptomyces sahachiroi culture
-
Seed medium (e.g., Tryptic Soy Broth)
-
Production medium (e.g., PS5 medium: 5 g/L Pharmamedia, 5 g/L soluble starch, pH 7.0)
-
Shaker incubator
Procedure:
-
Inoculate a 50 mL seed culture with S. sahachiroi from a glycerol (B35011) stock or agar (B569324) plate.
-
Incubate at 28-30°C with shaking at 200-250 rpm for 48-72 hours.
-
Use the seed culture to inoculate a larger volume of production medium (e.g., a 1:20 v/v inoculation).
-
Incubate the production culture at 28-30°C with shaking at 200-250 rpm for 5-7 days.
-
Monitor the production of this compound by HPLC analysis of the culture broth extract.
Isolation and Purification of this compound
This protocol outlines a general procedure for the extraction and purification of this compound from the fermentation broth.
Materials:
-
Fermentation broth
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
HPLC system with a C18 column
-
Acetonitrile and water (HPLC grade)
Procedure:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extract the supernatant and the mycelial cake with an equal volume of ethyl acetate three times.
-
Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure.
-
Redissolve the crude extract in a minimal amount of methanol (B129727) and subject it to silica gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol.
-
Monitor the fractions by TLC or HPLC and combine the fractions containing this compound.
-
Perform final purification by preparative reverse-phase HPLC using a C18 column and a water/acetonitrile gradient.
Cell-Free Biosynthesis Assay
This protocol is for the in vitro study of this compound biosynthesis using a cell-free extract.[12]
Materials:
-
Frozen S. sahachiroi cell pellet
-
Cell-free extract buffer (100 mM potassium phosphate, pH 7.5; 50% glycerol, 2 mM dithiothreitol, 1 mM EDTA)
-
Glass beads (0.1 mm)
-
Bead beater
-
[¹⁴C]-labeled precursors (e.g., malonyl-CoA)
-
Cofactors (ATP, SAM, NADPH, FAD)
-
Dichloromethane
-
TLC plates
Procedure:
-
Prepare the cell-free extract by pulverizing the frozen cells with glass beads in the cell-free extract buffer using a bead beater.
-
Centrifuge the lysate to obtain the crude cell-free extract.
-
Set up the reaction mixture containing the cell-free extract, [¹⁴C]-labeled precursor, and cofactors.
-
Incubate the reaction at 30°C for several hours.
-
Quench the reaction and extract the products with dichloromethane.
-
Analyze the products by TLC and autoradiography to detect the in vitro synthesized this compound.
MTT Cytotoxicity Assay
This protocol provides a general method for assessing the cytotoxicity of this compound against cancer cell lines.[13][14][15][16]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the study of this compound.
Conclusion
This compound remains a fascinating and important natural product with significant potential in the development of new anticancer therapies. This technical guide has provided a detailed overview of its discovery, the producing microorganisms, its complex biosynthesis, and its biological activity. The provided experimental protocols and diagrams are intended to equip researchers with the necessary information to further investigate this potent molecule and its derivatives. Future research may focus on optimizing fermentation yields, exploring the enzymatic mechanisms of the biosynthetic pathway in greater detail, and developing semi-synthetic analogs with improved therapeutic indices.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 3. Azinomycins A and B, new antitumor antibiotics. I. Producing organism, fermentation, isolation, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | C31H33N3O11 | CID 14476972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Azinomycin | C31H33N3O11 | CID 3032396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of the this compound biosynthetic gene cluster revealing a different iterative type I polyketide synthase for naphthoate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. texaschildrens.org [texaschildrens.org]
Azinomycin B: An In-depth Technical Guide on its Mechanism of Action on DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azinomycin B is a potent antitumor antibiotic isolated from Streptomyces sahachiroi. It belongs to a family of complex natural products that exhibit significant cytotoxic and antitumor activities. The unique chemical architecture of this compound, featuring a highly strained aziridinopyrrolidine ring system and an epoxide moiety, underpins its powerful DNA-modifying capabilities. This technical guide provides a comprehensive overview of the molecular mechanism by which this compound exerts its cytotoxic effects through direct interaction with DNA, focusing on its mode of action, sequence selectivity, and the cellular consequences of the DNA lesions it induces.
Core Mechanism of Action: DNA Interstrand Crosslinking
The primary mechanism of action of this compound is the formation of covalent interstrand crosslinks (ICLs) in the DNA double helix. This process effectively tethers the two strands of DNA together, posing a formidable block to essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2]
The crosslinking reaction is a two-step process involving the two electrophilic centers of the this compound molecule: the aziridine (B145994) ring and the epoxide moiety. These groups react sequentially with nucleophilic sites on the DNA bases, primarily the N7 position of purines (guanine and adenine).
-
Initial Alkylation (Monoalkylation): The reaction is initiated by the nucleophilic attack of the N7 of a purine (B94841) base on one strand of the DNA at the C10 position of the aziridine ring of this compound. This forms a stable, covalent mono-adduct.
-
Second Alkylation (Crosslink Formation): Following the initial alkylation, the epoxide moiety of the now DNA-bound this compound is positioned to react with a second purine base on the opposite DNA strand. The N7 of this second purine attacks the C21 of the epoxide, resulting in the formation of a covalent interstrand crosslink.
This dual alkylation process distinguishes this compound from many other DNA-alkylating agents and contributes to its high cytotoxicity.
Sequence Selectivity
This compound does not crosslink DNA randomly; it exhibits a notable sequence preference. The preferred binding and crosslinking sites are generally purine-rich sequences. Specifically, this compound shows a propensity to form crosslinks at 5'-GNC and 5'-GNT sequences, where 'N' can be any nucleotide. This selectivity is influenced by the local DNA structure and the accessibility of the N7 atoms of the purine bases within the major groove of the DNA.
The Role of the Naphthoate Moiety
This compound possesses a naphthoate group, a structural feature often found in DNA intercalating agents. However, extensive biophysical studies, including viscometry and fluorescence resonance energy transfer (FRET), have revealed that the naphthoate group of this compound does not intercalate between the DNA base pairs. Instead, it is believed to bind within the major groove of the DNA, contributing to the proper positioning and orientation of the reactive aziridine and epoxide moieties for efficient crosslinking. This non-intercalative binding mode is a key feature of this compound's interaction with DNA.
Quantitative Data
The cytotoxic and DNA binding properties of this compound and its analogs have been quantified in various studies. The following tables summarize some of the key quantitative data available.
| Cell Line | IC50 | Reference |
| P388 Leukemia | Potent | [3] |
| Ehrlich Carcinoma | Potent | [3] |
| Saccharomyces cerevisiae | Effective | [4] |
| Compound | DNA Binding Constant (K) | Method | Reference |
| Synthetic Analogue of this compound "Left Half" | 1.3 x 10³ M⁻¹ | Equilibrium Dialysis |
Experimental Protocols
The elucidation of this compound's mechanism of action has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments cited in the literature.
Polyacrylamide Gel Electrophoresis (PAGE) for Detecting DNA Interstrand Crosslinking
Principle: This method is used to visualize the formation of interstrand crosslinks. When a double-stranded DNA fragment is treated with a crosslinking agent and then subjected to denaturing conditions (heat or high pH), the two strands will separate and migrate as single-stranded DNA. However, if an interstrand crosslink has formed, the two strands will remain linked and migrate as a slower-moving species on a denaturing polyacrylamide gel.
Protocol:
-
DNA Substrate Preparation: A short, double-stranded DNA oligonucleotide (e.g., 20-50 base pairs) containing the target sequence for this compound is synthesized. One strand is typically radiolabeled at the 5' end with ³²P for visualization by autoradiography.
-
Crosslinking Reaction:
-
Anneal the radiolabeled and unlabeled DNA strands to form the duplex DNA substrate.
-
Incubate the duplex DNA with varying concentrations of this compound in a suitable reaction buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.5) at 37°C for a defined period (e.g., 1-4 hours).
-
Quench the reaction by adding a scavenger molecule, such as N-acetylcysteine, to react with any unbound this compound.
-
-
Denaturing PAGE:
-
Add an equal volume of denaturing loading buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol) to each reaction.
-
Heat the samples at 90°C for 5 minutes to denature the DNA.
-
Load the samples onto a denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7 M urea, in TBE buffer).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Visualization:
-
Dry the gel and expose it to a phosphor screen or X-ray film.
-
The presence of a slower-migrating band corresponding to the crosslinked duplex DNA, in addition to the faster-migrating single-stranded DNA, indicates interstrand crosslinking. The intensity of the crosslinked band is proportional to the extent of the reaction.
-
Viscometry Assay to Assess DNA Binding Mode
Principle: Viscometry is a classical technique to study the binding mode of small molecules to DNA. Intercalating agents unwind and lengthen the DNA helix, leading to a significant increase in the viscosity of the DNA solution. In contrast, groove binders or electrostatic binders cause little to no change in the DNA's contour length and thus have a minimal effect on viscosity.
Protocol:
-
DNA Solution Preparation: Prepare a solution of high molecular weight DNA (e.g., calf thymus DNA) in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). The DNA concentration should be high enough to give a measurable viscosity.
-
Viscosity Measurements:
-
Use a calibrated viscometer (e.g., an Ostwald-type viscometer) maintained at a constant temperature (e.g., 25°C).
-
Measure the flow time of the buffer alone (t₀) and the DNA solution (t_dna).
-
Add small aliquots of a concentrated stock solution of this compound to the DNA solution to achieve a range of drug/DNA ratios.
-
After each addition, allow the solution to equilibrate and then measure the new flow time (t).
-
-
Data Analysis:
-
Calculate the relative viscosity (η_rel) at each drug concentration using the formula: η_rel = t / t₀.
-
Plot the relative viscosity as a function of the [Drug]/[DNA] ratio.
-
A significant increase in relative viscosity is indicative of intercalation, while a small or no change suggests a non-intercalative binding mode, such as groove binding.
-
Fluorescence Resonance Energy Transfer (FRET) Assay for Studying DNA Conformational Changes
Principle: FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. The efficiency of energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor. By labeling the ends of a DNA molecule with a FRET pair, changes in the end-to-end distance due to drug binding can be monitored.
Protocol:
-
DNA Probe Design and Synthesis: Synthesize a DNA oligonucleotide with a donor fluorophore (e.g., fluorescein) at one end and an acceptor fluorophore (e.g., rhodamine) at the other. The length of the DNA should be chosen such that there is a measurable FRET efficiency in the unbound state.
-
FRET Measurements:
-
Prepare a solution of the FRET-labeled DNA in a suitable buffer.
-
Measure the fluorescence emission spectrum of the donor fluorophore upon excitation at its excitation wavelength.
-
Measure the fluorescence emission of the acceptor fluorophore upon excitation at the donor's excitation wavelength (sensitized emission).
-
Add increasing concentrations of this compound to the DNA solution.
-
After each addition, repeat the fluorescence measurements.
-
-
Data Analysis:
-
Calculate the FRET efficiency (E) at each drug concentration using the formula: E = 1 - (F_DA / F_D), where F_DA is the fluorescence intensity of the donor in the presence of the acceptor and F_D is the fluorescence intensity of the donor in the absence of the acceptor.
-
An increase in FRET efficiency suggests a decrease in the end-to-end distance of the DNA (compaction), while a decrease in FRET efficiency indicates an increase in the end-to-end distance (elongation or unwinding).
-
Mandatory Visualizations
Caption: Chemical mechanism of this compound-induced DNA interstrand crosslinking.
Caption: Experimental workflow for detecting this compound-induced DNA crosslinks.
Caption: Cellular response pathway to this compound-induced DNA damage.
Cellular Consequences and Signaling Pathways
The formation of this compound-induced ICLs triggers a robust cellular DNA damage response (DDR). When a replication fork encounters an ICL, it stalls, initiating a signaling cascade to coordinate cell cycle arrest and DNA repair.
A key pathway involved in the recognition and repair of ICLs is the Fanconi Anemia (FA) pathway. The FA core complex, a multi-protein ubiquitin ligase, is recruited to the stalled replication fork. This leads to the monoubiquitination of the FANCD2-FANCI dimer, a crucial step in activating the downstream repair processes.
The repair of the ICL often involves the generation of a DNA double-strand break (DSB) as an intermediate. This DSB is then repaired by homologous recombination (HR), a high-fidelity repair mechanism. Concurrently, the cell cycle is arrested, typically at the G2/M checkpoint, to provide time for DNA repair before the cell attempts to divide.[1] If the DNA damage is too extensive and cannot be repaired, the cell is directed towards programmed cell death, or apoptosis. This apoptotic response is the ultimate basis for the potent anticancer activity of this compound.
Conclusion
This compound represents a fascinating and highly potent DNA-damaging agent with a well-defined mechanism of action. Its ability to form specific interstrand crosslinks, guided by its unique structural features, leads to the activation of the Fanconi Anemia pathway and ultimately to cell death in rapidly dividing cancer cells. A thorough understanding of its interaction with DNA at the molecular level, as detailed in this guide, is crucial for the rational design of novel, more effective anticancer therapies based on the this compound scaffold. The experimental protocols and data presented herein provide a valuable resource for researchers and drug development professionals working in this important area of oncology research.
References
- 1. Mechanism of cell death resulting from DNA interstrand cross-linking in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular response to DNA interstrand crosslinks: the Fanconi anemia pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azinomycins A and B, new antitumor antibiotics. III. Antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular effects induced by the antitumor agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Convergent Total Synthesis of Azinomycin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azinomycin B, a potent antitumor agent isolated from Streptomyces sahachiroi, has captivated synthetic chemists for decades due to its formidable molecular architecture and significant biological activity. This technical guide provides an in-depth analysis of the total synthesis strategies developed for this compound and its close analogue, Azinomycin A. The core of this guide focuses on the convergent, fragment-based approach, detailing the synthesis of the three key structural motifs: the 3-methoxy-5-methyl-1-naphthoic acid moiety, the densely functionalized aziridino[1,2-a]pyrrolidine core, and the stereochemically rich epoxide fragment. This document furnishes detailed experimental protocols for pivotal reactions, presents quantitative data in tabular format for clear comparison, and employs visualizations to elucidate complex synthetic pathways and logical connections.
Introduction
This compound is a structurally unique natural product characterized by a densely packed array of functional groups, including a highly strained aziridino[1,2-a]pyrrolidine ring system, a chiral epoxide, and a naphthoic acid residue.[1] These features are responsible for its mechanism of action, which involves DNA interstrand cross-linking, leading to potent cytotoxicity against various cancer cell lines.[2] The complexity and instability of this compound have rendered its isolation from natural sources challenging, thereby underscoring the importance of total synthesis to enable further biological evaluation and the development of structurally simplified, more stable analogues.[3]
The most successful and logical approach to the total synthesis of this compound has been a convergent strategy, wherein the molecule is dissected into key fragments that are synthesized independently and then coupled in the final stages of the synthesis. This approach allows for greater efficiency and flexibility. The primary retrosynthetic disconnection of this compound reveals three key building blocks:
-
The Naphthoic Acid Fragment: 3-methoxy-5-methyl-1-naphthoic acid.
-
The Aziridino[1,2-a]pyrrolidine Core: The unique and highly strained bicyclic amino acid derivative.
-
The Epoxide Fragment: A stereochemically defined epoxide-bearing amino acid component.
This guide will systematically explore the synthesis of each of these fragments, followed by their strategic assembly to complete the total synthesis.
Retrosynthetic Analysis
The convergent synthetic strategy for this compound is predicated on a series of strategic bond disconnections that simplify the complex target molecule into more manageable synthetic intermediates. The overall retrosynthetic logic is depicted below.
Caption: Retrosynthetic analysis of this compound.
Synthesis of the Naphthoic Acid Fragment
The 3-methoxy-5-methyl-1-naphthoic acid fragment serves as the "left-hand" portion of this compound. Its synthesis is relatively straightforward compared to the other fragments.
Synthetic Pathway
A common route to this fragment involves the construction of the naphthalene (B1677914) core followed by appropriate functional group manipulations.
Caption: Synthetic workflow for the naphthoic acid fragment.
Key Experimental Protocol: Methylation of Hydroxynaphthoic Acid
A crucial step in the synthesis of the naphthoic acid fragment is the methylation of the hydroxyl group.
Reaction: Conversion of 3-hydroxy-5-methyl-1-naphthoic acid to 3-methoxy-5-methyl-1-naphthoic acid.
Procedure:
-
To a solution of 3-hydroxy-5-methyl-1-naphthoic acid (1.0 eq) in anhydrous acetone (B3395972) (0.1 M) is added potassium carbonate (3.0 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
Dimethyl sulfate (B86663) (1.5 eq) is added dropwise, and the reaction mixture is heated to reflux for 4 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is taken up in water and acidified with 1 M HCl.
-
The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired product.
Synthesis of the Aziridino[1,2-a]pyrrolidine Core
The synthesis of the unique and highly strained aziridino[1,2-a]pyrrolidine core is a significant challenge in the total synthesis of this compound. The Coleman group has reported a stereocontrolled synthesis of this fragment.
Synthetic Strategy
The strategy involves the construction of a dehydroamino acid precursor, followed by a stereospecific intramolecular cyclization to form the bicyclic system.
Caption: Synthetic workflow for the aziridino[1,2-a]pyrrolidine core.
Key Experimental Protocols
a) Horner-Wadsworth-Emmons Olefination:
Reaction: Formation of the dehydroamino acid from Garner's aldehyde.
Procedure:
-
To a solution of the phosphonate (B1237965) reagent (1.1 eq) in anhydrous THF (0.2 M) at -78 °C is added n-butyllithium (1.1 eq) dropwise.
-
The solution is stirred for 30 minutes at -78 °C.
-
A solution of Garner's aldehyde (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash chromatography.
b) Intramolecular Cyclization:
Reaction: Formation of the azabicyclic ring system.
Procedure:
-
The cyclization precursor is dissolved in a suitable solvent such as acetonitrile (B52724) (0.05 M).
-
A base, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) (1.2 eq), is added.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The solvent is removed in vacuo, and the residue is purified by column chromatography.
Synthesis of the Epoxide Fragment
The synthesis of the epoxide fragment requires precise control of stereochemistry. The Armstrong group has reported an efficient asymmetric synthesis of this component.
Synthetic Approach
The key step in this synthesis is a Sharpless asymmetric dihydroxylation to install the two adjacent stereocenters.
Caption: Synthetic workflow for the epoxide fragment.
Key Experimental Protocol: Sharpless Asymmetric Dihydroxylation
Reaction: Enantioselective conversion of an α,β-unsaturated ester to a chiral diol.
Procedure:
-
To a mixture of t-butanol and water (1:1, 0.1 M) is added AD-mix-β (1.4 g per mmol of alkene).
-
The mixture is cooled to 0 °C, and the α,β-unsaturated ester (1.0 eq) is added.
-
The reaction is stirred vigorously at 0 °C for 24 hours.
-
Sodium sulfite (B76179) (1.5 g per mmol of alkene) is added, and the mixture is stirred for an additional hour at room temperature.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with 2 M NaOH, brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude diol is purified by flash chromatography.
Fragment Coupling and Final Assembly
The final stages of the total synthesis involve the convergent coupling of the three key fragments. This is typically achieved through a series of amide bond formations.
Assembly Strategy
The general strategy involves coupling the naphthoic acid fragment with the epoxide fragment, followed by coupling with the aziridino[1,2-a]pyrrolidine core.
Caption: Final fragment assembly strategy.
Quantitative Data Summary
The following tables summarize key quantitative data from the synthesis of Azinomycin A, a close analogue of this compound, as reported in the literature. This data is representative of the efficiencies of the key transformations.
Table 1: Key Step Yields in the Synthesis of the Aziridino[1,2-a]pyrrolidine Core
| Step | Reaction | Reagents | Yield (%) |
| 1 | Horner-Wadsworth-Emmons Olefination | Phosphonate, n-BuLi, Garner's Aldehyde | 85 |
| 2 | Intramolecular Cyclization | DBU | 75 |
Table 2: Stereoselectivity in the Synthesis of the Epoxide Fragment
| Step | Reaction | Chiral Reagent | Diastereomeric Ratio | Enantiomeric Excess (%) |
| 1 | Sharpless Asymmetric Dihydroxylation | AD-mix-β | >95:5 | >99 |
Conclusion
The total synthesis of this compound represents a significant achievement in modern organic chemistry, showcasing the power of convergent strategies to tackle complex molecular targets. The successful syntheses have not only provided access to this potent antitumor agent for further study but have also spurred the development of novel synthetic methodologies. The detailed protocols and strategies outlined in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating further exploration of the azinomycin family of natural products and the design of new therapeutic agents. The modular nature of the synthesis also opens avenues for the creation of a diverse library of analogues to probe the structure-activity relationships and potentially identify compounds with improved therapeutic profiles.
References
Unraveling the Blueprint: A Technical Guide to the Azinomycin B Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the Azinomycin B biosynthetic gene cluster (azi), offering a valuable resource for researchers, scientists, and professionals involved in natural product biosynthesis, drug discovery, and synthetic biology. This compound, a potent antitumor agent produced by Streptomyces sahachiroi, possesses a complex chemical structure, including a characteristic azabicyclic ring system and an epoxide moiety, which are crucial for its DNA cross-linking activity.[1][2] Understanding the genetic and enzymatic machinery behind its production is paramount for harnessing its therapeutic potential and engineering novel analogs.
Core Components of the this compound Biosynthetic Machinery
The biosynthesis of this compound is orchestrated by a sophisticated interplay of polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) systems, along with a suite of tailoring enzymes.[1][3] The azi gene cluster, spanning approximately 80 kb, encodes all the necessary catalytic components for the assembly of this intricate molecule.[1]
Quantitative Analysis of the azi Gene Cluster
A detailed annotation of the open reading frames (ORFs) within the azi gene cluster has revealed the putative functions of the encoded proteins. The following table summarizes the key genes and their proposed roles in the biosynthetic pathway.
| Gene | Proposed Function | Protein Product (if specified) | Reference |
| aziB | Iterative Type I Polyketide Synthase (PKS) for 5-methyl-naphthoic acid (NPA) synthesis | AziB | [1][3] |
| aziA1 | Di-domain Nonribosomal Peptide Synthetase (NRPS) | AziA1 | [4] |
| aziB1 | P450 Hydroxylase | AziB1 | [4][5] |
| aziB2 | O-methyltransferase | AziB2 | [4] |
| aziC7 | Putative tailoring enzyme | AziC7 | [4] |
| aziC9 | Candidate oxidase for epoxide formation | AziC9 | [5] |
| aziU1 | Candidate oxidase for epoxide formation | AziU1 | [5] |
| aziW | LysW homologue, crucial for azinomycin biosynthesis | AziW | [6] |
| orf10 | Dehydrogenase, located at the terminal end of the gene cluster | - | [6] |
The Biosynthetic Pathway: A Step-by-Step Assembly
The assembly of this compound is a multi-step process initiated by the formation of the naphthoate moiety, followed by the sequential addition and modification of amino acid building blocks.
Formation of the Naphthoate Core
The biosynthesis commences with the iterative Type I PKS, AziB, which catalyzes the formation of 5-methyl-naphthoic acid (5-methyl-NPA).[1][4] This is followed by a hydroxylation reaction mediated by the P450 hydroxylase AziB1 and a subsequent O-methylation by AziB2 to yield 3-methoxy-5-methyl-NPA, the first building block of the azinomycin core.[4]
Caption: Biosynthesis of the 3-methoxy-5-methyl-NPA moiety.
NRPS-Mediated Chain Elongation and Tailoring
The 3-methoxy-5-methyl-NPA is then activated by the adenylation domain of the NRPS AziA1, initiating the assembly of the peptide backbone.[4] Subsequent NRPS modules incorporate other precursors, including α-ketoisovaleric acid and an aziridino[1,2a]pyrrolidinyl amino acid.[1] A series of tailoring enzymes, including oxidases and dehydrogenases, are then responsible for the formation of the characteristic epoxide and azabicyclic ring system. The precise sequence and mechanisms of these tailoring steps are still under active investigation.[5][7]
Experimental Protocols for Gene Cluster Analysis
The characterization of the azi gene cluster has relied on a combination of genetic, molecular, and analytical techniques. The following protocols provide an overview of the key experimental methodologies employed.
Gene Inactivation and Mutant Analysis
Objective: To determine the function of a specific gene in the this compound biosynthetic pathway.
Methodology:
-
Construct a gene replacement vector: A vector containing a selectable marker (e.g., an antibiotic resistance gene) flanked by regions homologous to the upstream and downstream sequences of the target gene (aziX) is constructed.
-
Transformation and Homologous Recombination: The constructed vector is introduced into S. sahachiroi via protoplast transformation or conjugation. Homologous recombination leads to the replacement of the target gene with the resistance cassette.
-
Selection and Verification of Mutants: Transformants are selected on media containing the appropriate antibiotic. Successful gene replacement is confirmed by PCR analysis and Southern blotting.
-
Metabolite Analysis: The mutant strain is cultivated under conditions permissive for this compound production. The fermentation broth is extracted and analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to compare the metabolite profile with that of the wild-type strain.[4] The absence of this compound and the potential accumulation of biosynthetic intermediates provide evidence for the gene's function.[4]
Caption: Workflow for gene inactivation and mutant analysis.
Heterologous Expression of Biosynthetic Genes
Objective: To functionally characterize a specific enzyme from the azi cluster.
Methodology:
-
Gene Cloning: The gene of interest (aziX) is amplified from S. sahachiroi genomic DNA by PCR and cloned into a suitable expression vector, often under the control of a strong, inducible promoter.
-
Host Strain Transformation: The expression construct is introduced into a heterologous host, typically a well-characterized Streptomyces strain (e.g., S. coelicolor or S. albus) that does not produce interfering secondary metabolites.
-
Protein Expression and Purification: The heterologous host is cultured, and gene expression is induced. The protein of interest is then purified from the cell lysate using standard chromatographic techniques (e.g., affinity chromatography, ion exchange, size exclusion).
-
In Vitro Enzyme Assays: The purified enzyme is incubated with its predicted substrate(s) and necessary cofactors. The reaction products are analyzed by HPLC, MS, and/or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the enzyme's catalytic activity.[2]
Logical Relationships in this compound Biosynthesis Research
The elucidation of the this compound biosynthetic pathway is a multifaceted process that involves the integration of data from various experimental approaches.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterization of the this compound biosynthetic gene cluster revealing a different iterative type I polyketide synthase for naphthoate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
The Structure-Activity Relationship of Azinomycin B: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Potent DNA Cross-linking Agent
Azinomycin B, a complex natural product isolated from Streptomyces sahachiroi, has garnered significant interest in the field of oncology due to its potent antitumor activity. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, offering valuable insights for researchers, scientists, and drug development professionals. By dissecting the roles of its key structural motifs, we aim to illuminate the path for the rational design of novel and more effective anticancer agents.
Core Principles of this compound Activity: DNA Interstrand Cross-linking
This compound exerts its cytotoxic effects primarily through the formation of interstrand cross-links (ICLs) in the major groove of DNA.[1] This covalent linkage between the two strands of the DNA duplex effectively blocks essential cellular processes such as replication and transcription, ultimately leading to apoptosis. The key players in this intricate mechanism are two electrophilic centers within the this compound molecule: the aziridine (B145994) ring and the epoxide moiety. The reaction proceeds via nucleophilic attack from the N7 atoms of purine (B94841) bases, predominantly guanines, on these electrophilic sites.
The sequence selectivity of this compound is an area of active investigation, with studies suggesting a preference for specific DNA sequences. This selectivity is influenced by factors such as the nucleophilicity of the target bases and steric interactions within the DNA major groove.
Visualizing the Core Structure and Mechanism
To better understand the molecular interactions of this compound, the following diagrams illustrate its core structure and the proposed mechanism of DNA cross-linking.
Caption: Core structural components of this compound.
References
An In-depth Technical Guide to the DNA Interstrand Cross-linking Mechanism of Azinomycin B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which Azinomycin B, a potent antitumor agent, induces DNA interstrand cross-links (ICLs). It details the chemical basis of the interaction, sequence selectivity, cellular consequences, and the experimental methodologies used to elucidate these processes.
Introduction to this compound
This compound is a natural product isolated from Streptomyces sahachiroi.[1] It belongs to a class of dual alkylating agents that exhibit significant cytotoxic and antitumor activity.[2][3] Its biological function stems from its ability to form covalent interstrand cross-links in the major groove of duplex DNA, physically tethering the two strands and posing a formidable block to essential cellular processes like DNA replication and transcription, ultimately leading to cell death.[1][4][5] The molecule's complex structure, featuring two key electrophilic centers—an aziridine (B145994) ring and an epoxide moiety—is critical to its mechanism of action.[2][6]
The Core Mechanism of DNA Interstrand Cross-linking
The formation of an ICL by this compound is a sequential, two-step alkylation process that occurs without the need for prior metabolic activation.[7] The drug selectively targets the N7 position of purine (B94841) bases, with a notable preference for guanine (B1146940).[2][8]
Step 1: Mono-alkylation (Kinetically Controlled) The process is initiated by the nucleophilic attack of a purine N7 atom on the C10 carbon of this compound's highly strained aziridine ring.[8][9] This first alkylation is the kinetically controlled step in the cross-linking reaction, forming a stable mono-adduct.[8][9]
Step 2: Bis-alkylation and Cross-link Formation (Thermodynamically Controlled) Following the initial alkylation, the second electrophilic center, the epoxide ring, is positioned to react with a purine on the opposite DNA strand. The N7 of a second purine base attacks the C21 carbon of the epoxide, leading to the formation of the covalent interstrand cross-link.[8][9] This second alkylation step is thermodynamically controlled and completes the ICL.[9]
Caption: Figure 1: A flowchart illustrating the sequential two-step alkylation mechanism of this compound.
Sequence Selectivity and Binding Affinity
This compound does not cross-link DNA randomly; it exhibits distinct sequence selectivity. The preferred binding and cross-linking site is the triplet sequence 5'-d(PuNPy)-3', where Pu is a purine and Py is a pyrimidine.[2][7]
-
Purine Preference: Computational and experimental studies confirm that guanine is more reactive than adenine (B156593) for alkylation at the N7 position.[8]
-
Influence of Intervening and Flanking Bases: The identity of the central base pair (N) significantly impacts cross-linking efficiency. A G·C base pair at this position results in the highest yields.[7] Steric hindrance from the C5-methyl group of a central thymine (B56734) can decrease the reaction yield.[7][10]
-
Role of the Naphthoate Moiety: The naphthoate group of this compound is crucial for its activity. It is understood to bind in the major groove in a non-intercalative fashion, contributing to the proper orientation and affinity of the molecule for its target DNA sequence.[7][10][11] Deletion or modification of the methyl and methoxy (B1213986) groups on the naphthalene (B1677914) ring significantly reduces cross-linking efficiency.[12]
Quantitative Analysis of Cross-Linking Efficiency
The efficiency of this compound-induced cross-linking varies significantly with the DNA sequence. Studies using 32P-labeled 15-mer duplexes have quantified these differences, as summarized below.
| DNA Duplex Sequence (5' to 3') | Intervening Base Pair | 3'-Purine | Cross-link Yield (%)* | Reference |
| TGT GGC TCT | G·C | G | 75-80% | [7] |
| TGT GAC TCT | A·T | G | 25-30% | [7] |
| TGT GTC TCT | T·A | G | 15-20% | [7] |
| TGT GCC TCT | C·G | G | 10-15% | [7] |
| TGT AGC TCT | G·C | A | 10-15% | [7] |
| TGT ATC TCT | T·A | A | <5% | [7] |
| Yields were determined by quantification of bands on denaturing polyacrylamide gels after reaction with this compound.[7] |
Cellular Response to this compound-Induced DNA Damage
Inside the cell, this compound localizes to the nucleus where it forms ICLs.[4] These lesions trigger a robust DNA damage response (DDR).
-
Damage Recognition: The ICL creates a significant distortion in the DNA helix, which is recognized by the cellular machinery, often when a replication fork stalls upon encountering the lesion.
-
Signal Transduction: Stalled replication forks activate checkpoint kinases such as ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated).
-
Effector Activation: These master kinases phosphorylate a cascade of downstream targets, including checkpoint kinases Chk1 and Chk2, and the tumor suppressor p53.
-
Cellular Outcomes: The activation of the DDR leads to several outcomes:
-
Cell Cycle Arrest: Transcriptional analysis and flow cytometry of this compound-treated cells show a distinct S-phase arrest, providing time for DNA repair.[4]
-
DNA Repair: The cell attempts to repair the ICL through complex pathways like the Fanconi Anemia (FA) pathway and nucleotide excision repair (NER). In the producing organism, S. sahachiroi, specific resistance proteins and repair enzymes like AziN and Orf1 have been identified that can recognize and process this compound-induced damage.[5][13][14]
-
Apoptosis: If the damage is too extensive to be repaired, the DDR can trigger programmed cell death, a key component of its antitumor activity.
-
Caption: Figure 2: A simplified signaling pathway for the cellular response to this compound-induced ICLs.
Key Experimental Methodologies
Several key experimental techniques are employed to study the mechanism of this compound.
Caption: Figure 3: A typical experimental workflow to detect and quantify this compound-induced ICLs.
6.1 Protocol: Gel Electrophoresis Assay for ICL Detection
This method is the gold standard for detecting and quantifying ICL formation. It relies on the principle that covalently cross-linked DNA will not separate into single strands upon denaturation.[13][15]
-
1. DNA Preparation:
-
Synthesize complementary oligonucleotides, one of which contains the target sequence (e.g., 5'-GGC-3').
-
End-label one strand with 32P using T4 polynucleotide kinase and [γ-32P]ATP.
-
Anneal the labeled strand with its unlabeled complement to form a duplex DNA substrate.
-
-
2. Cross-linking Reaction:
-
3. Denaturation and Electrophoresis:
-
Stop the reaction and denature the DNA by adding an alkaline loading buffer (e.g., containing NaOH and formamide) and heating at 90°C for 5 minutes.
-
Immediately load the samples onto a denaturing polyacrylamide gel (e.g., 15-20% polyacrylamide, 7M urea).
-
Run the gel until sufficient separation of single-stranded (ssDNA) and double-stranded (dsDNA) species is achieved.
-
-
4. Visualization and Quantification:
-
Expose the gel to a phosphor screen or X-ray film for autoradiography.
-
Visualize the bands. Unreacted DNA will migrate as a lower molecular weight single strand. Cross-linked DNA will remain double-stranded and migrate at a higher molecular weight.
-
Quantify the intensity of the ssDNA and dsDNA bands using densitometry to calculate the percentage of cross-linking.
-
6.2 Protocol: DNase I Footprinting
This technique identifies the specific binding site of a molecule on a DNA fragment by revealing regions protected from enzymatic cleavage.[16][17]
-
1. DNA Probe Preparation:
-
Prepare a DNA fragment (100-400 bp) containing the putative binding region.
-
Uniquely end-label one strand of the DNA probe with 32P.
-
-
2. Binding Reaction:
-
Incubate the labeled DNA probe with increasing concentrations of this compound in a suitable binding buffer. Include a "no drug" control lane.
-
-
3. DNase I Digestion:
-
Add a dilute solution of DNase I to each reaction. The concentration and time must be optimized to achieve, on average, one cut per DNA molecule.
-
Incubate for a short, precise time (e.g., 1-2 minutes) at room temperature.
-
Stop the reaction by adding a stop solution (e.g., containing EDTA and a denaturant).
-
-
4. Analysis:
-
Purify the DNA fragments and denature them.
-
Separate the fragments by size on a high-resolution denaturing polyacrylamide sequencing gel.
-
Visualize the resulting ladder of bands by autoradiography.
-
The binding site of this compound will appear as a "footprint"—a gap in the ladder of bands where the bound drug protected the DNA from DNase I cleavage.
-
6.3 Protocol: Mass Spectrometry for Adduct Characterization
Mass spectrometry (MS) is a powerful tool for the unambiguous identification and structural characterization of DNA adducts.[18][19][20]
-
1. Adduct Formation and DNA Isolation:
-
Treat cells or isolated DNA with this compound.
-
Isolate the genomic DNA using standard phenol-chloroform extraction or a commercial kit, ensuring high purity.
-
-
2. DNA Hydrolysis:
-
Hydrolyze the adducted DNA to its constituent components. This is typically done enzymatically using a cocktail of nucleases (e.g., DNase I, nuclease P1, and alkaline phosphatase) to yield 2'-deoxynucleosides. This method is gentle and preserves the adduct structure.
-
-
3. Sample Purification:
-
Purify the resulting digest, often by solid-phase extraction (SPE), to remove enzymes and salts and to enrich for the DNA adducts.
-
-
4. LC-MS/MS Analysis:
-
Separate the mixture of normal and adducted deoxynucleosides using reverse-phase high-performance liquid chromatography (HPLC).
-
Elute the separated components directly into the ion source of a tandem mass spectrometer (e.g., ESI-QqQ or ESI-QTOF).
-
Acquire data, typically using selected reaction monitoring (SRM) for targeted quantification or data-dependent acquisition to obtain fragmentation spectra (MS/MS) of potential adducts.
-
-
5. Data Analysis:
-
Identify the this compound-DNA adducts by their specific precursor ion mass-to-charge ratio (m/z).
-
Confirm the structure by analyzing the MS/MS fragmentation pattern, which will show characteristic losses (e.g., the deoxyribose moiety) and fragments corresponding to the adducted base.
-
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tdl-ir.tdl.org [tdl-ir.tdl.org]
- 4. Cellular effects induced by the antitumor agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sequence selectivity of this compound in DNA alkylation and cross-linking: a QM/MM study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Studies on the mechanism of action of this compound: definition of regioselectivity and sequence selectivity of DNA cross-link formation and clarification of the role of the naphthoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Delineating noncovalent interactions between the azinomycins and double-stranded DNA: importance of the naphthalene substitution pattern on interstrand cross-linking efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of a novel structure-specific endonuclease AziN that contributes to the repair of this compound-mediated DNA interstrand crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of a novel DNA glycosylase from S. sahachiroi involved in the reduction and repair of this compound induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Binding of actinomycin D to DNA revealed by DNase I footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DNase footprinting assay - Wikipedia [en.wikipedia.org]
- 18. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Applications of mass spectrometry for quantitation of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mass Spectrometry of Structurally Modified DNA - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of Stereochemistry in the DNA Cross-linking and Cytotoxic Activity of Azinomycin B
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Azinomycin B, a potent antitumor antibiotic, exerts its cytotoxic effects through the formation of interstrand DNA cross-links. This technical guide provides an in-depth analysis of the stereochemical intricacies of this compound and their profound impact on its biological activity. Through a comprehensive review of the literature, this document details the mechanism of action, structure-activity relationships, and the cellular signaling pathways triggered by this compound-induced DNA damage. Quantitative data on the cytotoxicity of this compound stereoisomers are presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols for key assays are provided to facilitate further research and development in this area. Visual diagrams of the DNA damage response and experimental workflows are included to offer a clear and concise understanding of the complex processes involved.
Introduction
This compound is a natural product isolated from Streptomyces sahachiroi that has demonstrated significant antitumor activity.[1] Its unique structure, featuring a highly reactive aziridine (B145994) and an epoxide moiety, enables it to form covalent interstrand cross-links (ICLs) in the major groove of DNA.[2] These lesions are highly cytotoxic as they block fundamental cellular processes such as DNA replication and transcription, ultimately leading to cell death. The precise stereochemistry of this compound is paramount to its DNA binding affinity, sequence selectivity, and overall cytotoxic potency. This guide delves into the critical aspects of this compound's stereochemistry and its direct correlation with its mechanism of action and anticancer activity.
Stereochemistry and Structure-Activity Relationship
The biological activity of this compound is intrinsically linked to its complex stereochemical architecture. The molecule possesses multiple chiral centers, and the spatial arrangement of its functional groups dictates its interaction with the DNA duplex.
Key Structural Features for Activity
-
Aziridine and Epoxide Moieties: These two electrophilic groups are the "warheads" of this compound, responsible for alkylating the N7 positions of purine (B94841) bases on opposite DNA strands.[1]
-
Naphthoate Group: This planar aromatic moiety contributes to the binding and orientation of the molecule within the DNA major groove, although it is believed to act in a non-intercalative manner.[3]
-
Stereochemistry at C18 and C19: The stereochemical configuration of the epoxyamide portion of the molecule has been shown to significantly influence both the efficiency and sequence selectivity of DNA alkylation.[4]
Quantitative Analysis of Cytotoxicity
The cytotoxic effects of this compound and its analogs are typically evaluated using in vitro cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the reported IC50 values for stereoisomeric partial structures of this compound against human breast cancer cell lines.
| Compound | Stereoisomer | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| 1 | Natural Epoxyamide | 1.9 ± 0.6 | 0.8 ± 0.2 |
| 2 | Diastereomer | 2.8 ± 0.2 | 1.1 ± 0.3 |
| 3 | Diastereomer | 2.6 ± 1.0 | 0.6 ± 0.1 |
| 4 | Enantiomeric Epoxyamide | 2.1 ± 0.7 | 0.16 ± 0.07 |
| Data adapted from a dissertation by Edgar S. Díaz-Cruz, Ph.D., 2005, as cited in a 2007 publication.[1] |
Mechanism of Action: DNA Damage and Cellular Response
The primary mechanism of action of this compound is the induction of DNA interstrand cross-links, which triggers a robust cellular DNA Damage Response (DDR).
DNA Interstrand Cross-linking
This compound binds to the major groove of DNA and sequentially alkylates two purine bases, typically guanines, on opposite strands. This process covalently links the two DNA strands, preventing their separation and thereby halting replication and transcription.
DNA Damage Response (DDR) Signaling Pathway
The formation of ICLs is recognized by the cellular DNA repair machinery, leading to the activation of a complex signaling cascade. This response aims to either repair the damage or, if the damage is too extensive, trigger programmed cell death (apoptosis).
The DDR pathway is primarily orchestrated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. These kinases phosphorylate a cascade of downstream proteins, including the checkpoint kinases Chk1 and Chk2, which in turn mediate cell cycle arrest and apoptosis.
Induction of Apoptosis
If the DNA damage induced by this compound is irreparable, the cell undergoes apoptosis. This process is executed by a family of proteases called caspases. The DDR pathway activates initiator caspases (e.g., Caspase-9), which in turn activate executioner caspases (e.g., Caspase-3), leading to the systematic dismantling of the cell.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the activity of this compound.
DNA Cross-linking Assay by Denaturing Agarose (B213101) Gel Electrophoresis
This assay is used to quantify the formation of interstrand cross-links in plasmid DNA.
Materials:
-
Linearized plasmid DNA (e.g., pBluescript SK(+))
-
This compound
-
Reaction Buffer: 25 mM triethanolamine, 1 mM EDTA, pH 7.2
-
Denaturing Solution: 0.05 M NaOH
-
Agarose gel (1%) in TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Prepare reaction mixtures containing linearized plasmid DNA (e.g., 100 ng) and varying concentrations of this compound (e.g., 0-150 µM) in the reaction buffer.[5]
-
Stop the reaction and denature the DNA by adding the denaturing solution and incubating for 5 minutes at room temperature.[5]
-
Neutralize the reactions and add loading dye.
-
Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the intensity of the single-stranded (non-cross-linked) and double-stranded (cross-linked) DNA bands to determine the percentage of cross-linking.
Immunofluorescence Staining for DNA Damage Markers (γH2AX and 53BP1)
This protocol allows for the visualization of DNA double-strand breaks (DSBs) as a downstream consequence of ICL repair attempts.
Materials:
-
Cells cultured on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% BSA in PBS
-
Primary antibodies: anti-γH2AX and anti-53BP1
-
Fluorescently-labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with the desired concentration of this compound for a specified time (e.g., 2-24 hours). A time course experiment is recommended to determine the peak of γH2AX foci formation.[7]
-
Fix the cells with 4% PFA for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with Blocking Buffer for 1 hour.
-
Incubate with primary antibodies (diluted in Blocking Buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope and quantify the number of γH2AX and 53BP1 foci per nucleus.
Western Blotting for DDR Kinases
This technique is used to detect the phosphorylation and activation of key DDR kinases.
Materials:
-
Cell lysates from this compound-treated and control cells
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST
-
Primary antibodies: anti-p-ATM, anti-p-ATR, anti-p-Chk1, anti-p-Chk2, and total protein controls
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound and prepare cell lysates.
-
Determine protein concentration using the BCA assay.
-
Prepare protein samples by mixing with Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with Blocking Buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash the membrane with TBST.
-
Apply ECL substrate and detect the chemiluminescent signal.
-
Quantify band intensities and normalize to a loading control.
Caspase-3 Activity Assay
This assay measures the activity of the executioner caspase-3 as a marker of apoptosis.
Materials:
-
Cell lysates from this compound-treated and control cells
-
Caspase-3 Assay Buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)
-
Caspase-3 inhibitor (for control)
-
Microplate reader (colorimetric or fluorometric)
Procedure:
-
Treat cells with this compound to induce apoptosis.
-
Prepare cell lysates.
-
In a 96-well plate, add cell lysate to each well.
-
Include control wells with lysate and a caspase-3 inhibitor.
-
Add the caspase-3 substrate to all wells to initiate the reaction.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the caspase-3 activity based on the signal generated.
Conclusion
The stereochemistry of this compound is a critical determinant of its potent antitumor activity. The specific spatial arrangement of its reactive functional groups governs its ability to form DNA interstrand cross-links, which in turn activates the DNA damage response and can lead to apoptotic cell death. A thorough understanding of these structure-activity relationships is essential for the design and development of novel, more effective, and selective this compound-based anticancer agents. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate mechanism of action of this promising natural product.
References
- 1. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 2. Azinomycins A and B, new antitumor antibiotics. III. Antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the mechanism of action of this compound: definition of regioselectivity and sequence selectivity of DNA cross-link formation and clarification of the role of the naphthoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [kb.osu.edu]
- 5. Characterization of a novel DNA glycosylase from S. sahachiroi involved in the reduction and repair of this compound induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a novel structure-specific endonuclease AziN that contributes to the repair of this compound-mediated DNA interstrand crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Azinomycin B Analogues and Their Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azinomycin B, a potent antitumor antibiotic produced by Streptomyces sahachiroi, exerts its cytotoxic effects through the formation of DNA interstrand crosslinks (ICLs). This mechanism has made it a compelling lead compound in the development of novel anticancer agents. However, its inherent instability has driven research towards the synthesis and evaluation of more clinically viable analogues. This technical guide provides a comprehensive overview of this compound analogues, detailing their mechanism of action, synthetic methodologies, and biological evaluation. Quantitative data on the cytotoxicity of key analogues are presented in a structured format, alongside detailed experimental protocols for their synthesis and biological characterization. Furthermore, this guide employs Graphviz visualizations to illustrate the intricate DNA damage response pathway activated by these compounds and to outline typical experimental workflows.
Introduction: The Therapeutic Potential of this compound
This compound is a structurally complex natural product featuring two key electrophilic centers: an aziridine (B145994) ring and an epoxide moiety. These functionalities enable the molecule to bind within the major groove of DNA and form covalent crosslinks between purine (B94841) bases on opposing DNA strands.[1][2] This covalent modification of DNA physically obstructs essential cellular processes such as replication and transcription, ultimately leading to programmed cell death (apoptosis). The potent in vitro and in vivo antitumor activity of this compound has established it as a significant candidate for cancer therapy.[3] However, the inherent chemical instability of the natural product has limited its therapeutic development, prompting the exploration of structurally simplified and more stable analogues that retain or enhance its biological activity.[4]
Mechanism of Action: DNA Interstrand Crosslinking and the Cellular Response
The primary mechanism of action of this compound and its active analogues is the generation of DNA interstrand crosslinks (ICLs). This process is initiated by the sequential alkylation of two guanine (B1146940) residues on opposite DNA strands by the aziridine and epoxide functionalities of the drug. The formation of these ICLs creates a significant steric block within the DNA double helix, triggering a complex cellular signaling cascade known as the DNA Damage Response (DDR).
The Fanconi Anemia Pathway: A Specialized ICL Repair Mechanism
The Fanconi Anemia (FA) pathway is a specialized DNA repair pathway that plays a central role in the recognition and resolution of ICLs.[5][6][7][8] The activation of this pathway is a critical determinant of a cell's sensitivity to ICL-inducing agents like this compound analogues. A simplified schematic of the FA pathway is presented below.
Synthesis of this compound Analogues
The synthesis of stable and effective this compound analogues is a key focus of research in this area. Strategies often involve retaining the core pharmacophore responsible for DNA crosslinking while modifying other parts of the molecule to improve stability and pharmacokinetic properties. A general workflow for the synthesis and evaluation of these analogues is depicted below.
Representative Synthetic Protocol
Detailed synthetic protocols for this compound analogues are often complex and multi-step. For a comprehensive understanding, researchers are encouraged to consult primary literature. A key publication by Casely-Hayford et al. (2005) describes the synthesis of a simplified analogue incorporating a nitrogen mustard moiety as one of the alkylating groups.[4]
Biological Evaluation of this compound Analogues
The biological activity of newly synthesized this compound analogues is assessed through a series of in vitro assays designed to quantify their cytotoxicity and confirm their mechanism of action.
Cytotoxicity Assays
The cytotoxic potential of this compound analogues is typically determined using cell viability assays, such as the MTT or SRB assay, across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of the compound required to inhibit the growth of 50% of the cell population.
A number of this compound analogues have been evaluated in the National Cancer Institute's 60 human tumor cell line screen (NCI-60).[4][9] This screen provides valuable data on the potency and cancer cell line selectivity of the compounds. The data for selected analogues from the study by Casely-Hayford et al. can be accessed through the NCI's Developmental Therapeutics Program database.[1][10][11]
Table 1: Cytotoxicity of Selected this compound Analogues (NCI-60 Screen)
| Compound/Analogue | Mean GI50 (µM) | Cell Line Panel | Reference |
| Analogue 4 (with nitrogen mustard) | Reportedly similar to non-crosslinking analogues | 60 human tumor cell lines | [4] |
| Analogue 5 (epoxide only) | Reportedly similar to crosslinking analogue | 60 human tumor cell lines | [4] |
| Analogue 6 (nitrogen mustard only) | Reportedly similar to crosslinking analogue | 60 human tumor cell lines | [4] |
Note: Specific GI50 values for each cell line are available from the NCI database. The original publication states that the crosslinking analogue 4 is slightly less active than the non-crosslinking compounds 5 and 6.[4]
DNA Crosslinking Assays
To confirm that the cytotoxic activity of the analogues is due to their ability to form ICLs, DNA crosslinking assays are performed. These assays typically involve incubating the compound with purified DNA or whole cells, followed by analysis using techniques such as gel electrophoresis.
Experimental Protocols
General Cytotoxicity Assay (MTT Protocol)
This protocol is a standard method for assessing cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound analogue and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
DNA Interstrand Crosslinking Assay (Gel Electrophoresis)
This protocol is used to visualize the formation of DNA interstrand crosslinks.
-
DNA Treatment: Incubate plasmid DNA or a specific DNA fragment with the this compound analogue in a reaction buffer (e.g., 25 mM triethanolamine, 1 mM EDTA, pH 7.2) at 37°C for 1-2 hours.[4]
-
Denaturation: Denature the DNA by adding an alkaline solution (e.g., NaOH) and heating.
-
Neutralization: Neutralize the solution to allow renaturation of crosslinked DNA.
-
Gel Electrophoresis: Separate the DNA fragments on an agarose (B213101) or polyacrylamide gel.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize under UV light. Interstrand crosslinked DNA will migrate as a double-stranded band, while non-crosslinked DNA will remain as single strands and migrate faster.
Conclusion and Future Directions
The development of this compound analogues represents a promising avenue for the discovery of novel anticancer therapeutics. By understanding the structure-activity relationships and the intricate cellular responses to these DNA crosslinking agents, researchers can design and synthesize more potent, selective, and stable compounds. Future work in this field will likely focus on optimizing the pharmacokinetic properties of these analogues, exploring novel delivery systems, and identifying predictive biomarkers of response to personalize their clinical application. This technical guide provides a foundational resource for scientists and researchers dedicated to advancing the development of this important class of antitumor agents.
References
- 1. The Exomes of the NCI-60 Panel: a Genomic Resource for Cancer Biology and Systems Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]
- 6. Fanconi Anemia Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Design and synthesis of a DNA-crosslinking azinomycin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The NCI-60 screen and COMPARE algorithm as described by the original developers. - NCI [dctd.cancer.gov]
- 9. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 11. Identification of a novel structure-specific endonuclease AziN that contributes to the repair of this compound-mediated DNA interstrand crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Mode of Action of Azinomycin B Compared to Other Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alkylating agents represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects through the covalent modification of DNA. This technical guide provides a detailed comparative analysis of the mode of action of Azinomycin B, a potent antitumor antibiotic, with other classical alkylating agents, including nitrogen mustards, nitrosoureas, and Mitomycin C. We delve into the distinct mechanisms of DNA alkylation, sequence selectivity, and the cellular consequences of the DNA lesions induced by these compounds. This guide aims to furnish researchers and drug development professionals with a comprehensive understanding of the nuances that differentiate these agents, thereby informing the design of novel and more effective anticancer therapies.
Introduction to DNA Alkylating Agents
DNA alkylating agents are a diverse class of chemotherapeutic drugs that kill cancer cells by covalently attaching alkyl groups to nucleophilic sites on DNA.[1][2] This process can lead to a variety of DNA lesions, including monofunctional adducts, intrastrand cross-links, and the most cytotoxic lesion, interstrand cross-links (ICLs).[3] ICLs physically prevent the separation of the two DNA strands, thereby blocking essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3] While effective, a major limitation of many alkylating agents is their lack of specificity, leading to damage in healthy tissues and significant side effects.[4]
This guide will focus on a comparative analysis of four major classes of DNA alkylating agents:
-
This compound: A complex natural product with a unique mode of action.
-
Nitrogen Mustards: The first class of alkylating agents used in chemotherapy.
-
Nitrosoureas: A class of alkylating agents known for their ability to cross the blood-brain barrier.
-
Mitomycin C: A bioreductive alkylating agent that is activated under hypoxic conditions.
This compound: A Unique Bifunctional Alkylating Agent
This compound is a potent antitumor antibiotic isolated from Streptomyces sahachiroi.[5] Its complex structure features two key electrophilic centers: an aziridine (B145994) ring and an epoxide moiety, which are responsible for its DNA alkylating activity.[6]
Mechanism of Action
This compound functions as a bifunctional alkylating agent, inducing DNA interstrand cross-links without the need for metabolic activation.[6] The proposed mechanism involves a two-step process:
-
Initial Monoalkylation: The strained aziridine ring of this compound is the more reactive electrophile and initiates the alkylation process. It preferentially attacks the N7 position of guanine (B1146940) residues in the major groove of DNA.
-
Interstrand Cross-link Formation: Following the initial alkylation, the epoxide moiety reacts with a purine (B94841) base, typically a guanine, on the opposite DNA strand to form a covalent interstrand cross-link.
This dual alkylation effectively tethers the two strands of the DNA double helix, posing a formidable obstacle to DNA processing enzymes.
Structural Features and DNA Recognition
The unique structure of this compound contributes to its sequence-specific DNA binding and alkylation. The molecule binds to the major groove of DNA, a feature that distinguishes it from many other cross-linking agents that interact with the minor groove. The naphthoate group of this compound is thought to play a role in the initial non-covalent binding and positioning of the molecule within the DNA major groove, although it does not intercalate between the DNA base pairs.
Sequence Selectivity
This compound exhibits a notable sequence preference, preferentially forming cross-links at 5'-Pu-Py-3' sequences, with a particular preference for 5'-GGC-3' sequences. This selectivity is attributed to both electronic and steric factors. The nucleophilicity of the target purine bases influences the efficiency of alkylation, while the steric bulk of adjacent bases, such as the C5-methyl group of thymine, can hinder the reaction.
Comparative Analysis with Other Alkylating Agents
While all alkylating agents target DNA, their mechanisms of activation, reactive intermediates, and the nature of the DNA adducts they form differ significantly.
Nitrogen Mustards (e.g., Mechlorethamine, Melphalan, Cyclophosphamide)
-
Activation and Reactive Species: Nitrogen mustards are characterized by the bis(2-chloroethyl)amine (B1207034) functional group.[7] They undergo an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion.[7] This electrophilic intermediate then reacts with nucleophilic sites on DNA.[7]
-
Mechanism of DNA Alkylation: The aziridinium ion alkylates the N7 position of guanine. After the first alkylation, the second chloroethyl arm can form another aziridinium ion, which then reacts with a guanine on the opposite DNA strand to form an interstrand cross-link.[7]
-
Sequence Selectivity: Nitrogen mustards typically form cross-links at 5'-GNC-3' sequences.[7]
Nitrosoureas (e.g., Carmustine (BCNU), Lomustine (CCNU))
-
Activation and Reactive Species: Nitrosoureas are unstable in aqueous environments and spontaneously decompose to form two reactive species: a 2-chloroethyl diazonium ion and an isocyanate.[8]
-
Mechanism of DNA Alkylation: The 2-chloroethyl diazonium ion is a potent electrophile that alkylates DNA, primarily at the N7 and O6 positions of guanine. The formation of an initial chloroethyl adduct at the N7 of guanine can be followed by an intramolecular rearrangement and attack on a cytosine on the opposing strand, leading to an interstrand cross-link. The isocyanate can carbamoylate lysine (B10760008) residues on proteins, which may contribute to their overall cytotoxicity by inhibiting DNA repair enzymes.[9]
-
Key Feature: Their high lipophilicity allows them to cross the blood-brain barrier, making them effective against brain tumors.[8][10]
Mitomycin C
-
Activation and Reactive Species: Mitomycin C is a prodrug that requires reductive activation to become a potent DNA cross-linking agent.[11] This reduction, which occurs more readily in the hypoxic environment of tumors, converts the quinone moiety to a hydroquinone, triggering a cascade of reactions that generate a reactive bis-electrophilic species.[12]
-
Mechanism of DNA Alkylation: The activated mitomycin C sequentially alkylates the N7 positions of two guanines, often in a 5'-CG-3' sequence, to form an interstrand cross-link.[13]
-
Other Modes of Action: Besides DNA cross-linking, Mitomycin C can also generate reactive oxygen species (ROS) through redox cycling and has been shown to inhibit thioredoxin reductase, contributing to its cytotoxic effects.[12][14]
Data Presentation: Comparative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected alkylating agents against various cancer cell lines. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions such as cell lines, exposure times, and the specific viability assay used.
| Agent | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| This compound | P388 | Leukemia | ~0.001 | - | In vivo |
| L1210 | Leukemia | ~0.0003 | 48 | - | |
| Mitomycin C | HCT116 | Colon Carcinoma | 6 | - | B23 translocation |
| HCT116b (resistant) | Colon Carcinoma | 10 | - | B23 translocation | |
| HCT116-44 (resistant) | Colon Carcinoma | 50 | - | B23 translocation | |
| Carmustine (BCNU) | U87MG | Glioblastoma | 54.4 | 48 | MTT |
| MCF7 | Breast Cancer | 27.18 | - | MTT | |
| MCF10A (non-tumoral) | Breast | 282.84 | - | MTT | |
| Lomustine (CCNU) | U87 | Glioblastoma | 86 | - | - |
| U87-MG | Glioblastoma | 68.1 | - | WST-1 | |
| Melphalan | RPMI8226 | Multiple Myeloma | 8.9 | - | - |
| HL60 | Leukemia | 3.78 | - | - | |
| THP1 | Leukemia | 6.26 | - | - | |
| Cisplatin | A549 | Lung Carcinoma | ~7.5 | 48 | - |
| MCF-7 | Breast Adenocarcinoma | ~6.4 | 48 | - | |
| SKOV-3 | Ovarian Cancer | 2 - 40 | 24 | MTT |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cytotoxicity Assays
The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with serial dilutions of the test compound and incubate for the desired period (e.g., 48-72 hours).[15]
-
Cell Fixation: Gently fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.[16]
-
Washing: Remove the TCA and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.[16] Air dry the plates completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[16]
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.[15] Air dry the plates.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[16]
-
Absorbance Measurement: Measure the optical density (OD) at approximately 510-570 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate and incubate to allow for attachment.
-
Compound Treatment: Add various concentrations of the test compound to the wells and incubate for the desired time.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.[4]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the insoluble formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.[8]
DNA Cross-linking and Damage Assays
This technique is used to measure DNA single-strand breaks and interstrand cross-links.
-
Cell Labeling and Treatment: Pre-label cellular DNA with a radioactive isotope (e.g., ¹⁴C-thymidine). Treat the cells with the alkylating agent.
-
Irradiation (for ICLs): To measure ICLs, introduce a known number of single-strand breaks by irradiating the cells with X-rays or gamma rays.
-
Cell Lysis: Lyse the cells directly on a filter, leaving the DNA on the filter.
-
Elution: Elute the DNA from the filter with an alkaline solution. The rate of elution is inversely proportional to the size of the DNA strands.
-
Quantification: Collect fractions of the eluate over time and quantify the amount of radioactivity in each fraction. Cross-linked DNA will elute more slowly than control DNA.
The comet assay is a sensitive method for detecting DNA damage in individual cells.
-
Cell Embedding: Mix single-cell suspensions with low-melting-point agarose (B213101) and layer onto a microscope slide.[15]
-
Lysis: Lyse the cells with a detergent solution to remove membranes and proteins, leaving behind the nucleoid.[15]
-
Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline buffer to unwind the DNA and then subject them to electrophoresis.[15]
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. Damaged DNA (containing strand breaks) will migrate away from the nucleus, forming a "comet tail."
-
Analysis: The length and intensity of the comet tail are proportional to the amount of DNA damage. For detecting ICLs, a modified protocol that includes an initial irradiation step is used.[14]
DNA Binding and Alkylation Site Analysis
This chemical sequencing method can be adapted to identify the specific nucleotide bases that are alkylated by a drug.
-
DNA Labeling: End-label a DNA fragment of interest with a radioactive isotope (e.g., ³²P).
-
Drug Treatment: Treat the labeled DNA with the alkylating agent.
-
Chemical Cleavage: Perform a series of base-specific chemical cleavage reactions (G, A+G, C, C+T).[17] Alkylated bases can either block or enhance the chemical cleavage at that position.
-
Gel Electrophoresis and Autoradiography: Separate the DNA fragments on a high-resolution denaturing polyacrylamide gel. Visualize the fragments by autoradiography.
-
Analysis: The sites of alkylation will appear as missing bands or bands of altered intensity in the sequencing ladder compared to an untreated control.
This technique is used to identify the specific DNA sequence where a molecule binds.
-
DNA Labeling and Protein Binding: End-label a DNA fragment and incubate it with the DNA-binding molecule (in this case, the alkylating agent).[18]
-
Nuclease Digestion: Treat the DNA-drug complex with a nuclease (e.g., DNase I) that will cleave the DNA backbone at sites not protected by the bound molecule.[19]
-
Gel Electrophoresis: Separate the resulting DNA fragments by gel electrophoresis.
-
Analysis: The region where the molecule was bound will be protected from cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to a control reaction without the binding molecule.[20]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key mechanisms and experimental workflows discussed in this guide.
Caption: Mechanism of this compound-induced DNA interstrand cross-linking.
Caption: Activation pathways of different classes of alkylating agents.
Caption: General workflow of the Comet Assay for detecting DNA damage.
Conclusion
This compound stands out among DNA alkylating agents due to its unique structural features and mechanism of action. Its ability to bind to the major groove of DNA and form interstrand cross-links without metabolic activation, coupled with its distinct sequence selectivity, differentiates it from classical alkylating agents like nitrogen mustards, nitrosoureas, and Mitomycin C. While all these agents ultimately converge on the disruption of DNA integrity, the nuances in their activation, the nature of the DNA adducts formed, and their sequence preferences have significant implications for their biological activity, toxicity profiles, and clinical applications. A thorough understanding of these differences is paramount for the rational design and development of next-generation alkylating agents with improved efficacy and reduced side effects in the ongoing fight against cancer.
References
- 1. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. DSE-FRET: A new anticancer drug screening assay for DNA binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Azinomycin Total Synthesis and Mechanism of Action - Robert Coleman [grantome.com]
- 7. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azinomycins A and B, new antitumor antibiotics. III. Antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Maxam–Gilbert sequencing - Wikipedia [en.wikipedia.org]
- 18. bitesizebio.com [bitesizebio.com]
- 19. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
- 20. geneticeducation.co.in [geneticeducation.co.in]
In Vivo Antitumor Activity of Azinomycin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo antitumor activity of Azinomycin B, a potent DNA cross-linking agent. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying mechanism of action and experimental workflows.
Quantitative In Vivo Efficacy of this compound
This compound has demonstrated significant antitumor activity in murine models, particularly against hematological and intraperitoneally inoculated tumors. The following table summarizes the key efficacy data from preclinical studies.
| Tumor Model | Animal Model | Treatment | Key Findings | Reference |
| P388 Leukemia | Mice | Intraperitoneal administration of this compound | 193% Increase in Life Span (ILS), 57% survivors at 45 days | [1] |
| Ehrlich Carcinoma | Mice | Intraperitoneal administration of this compound | 161% Increase in Life Span (ILS), 63% survivors at 45 days | [1] |
| B-16 Melanoma | Mice | Intraperitoneal administration of this compound | Marked effectiveness | [1] |
| Lewis Lung Carcinoma | Mice | Repeated injection | Not susceptible | [1] |
| Meth A Fibrosarcoma | Mice | Repeated injection | Not susceptible | [1] |
Experimental Protocols
The following sections detail the generalized methodologies for the in vivo experiments cited. These protocols are based on the available information and standard practices in preclinical cancer research.
Animal Models and Tumor Inoculation
-
Animal Model: Mice are the primary animal model used for evaluating the in vivo antitumor activity of this compound.[1]
-
Tumor Cell Lines: Various tumor cell lines have been utilized, including P388 leukemia, Ehrlich carcinoma, B-16 melanoma, Lewis lung carcinoma, and Meth A fibrosarcoma.[1]
-
Inoculation: For ascitic tumors like P388 leukemia and Ehrlich carcinoma, tumor cells are inoculated intraperitoneally (i.p.).[1] The typical procedure involves injecting a suspension of a known number of tumor cells into the peritoneal cavity of the mice.
Drug Administration
-
Route of Administration: this compound is administered intraperitoneally.[1] This route is often chosen for preclinical studies of compounds targeting intraperitoneal tumors.
-
Dosing Regimen: The specific doses and treatment schedules are critical for efficacy and toxicity assessment. While the exact details are not provided in the abstracts, a typical study would involve single or multiple doses administered over a set period.
Efficacy Endpoints
-
Survival Analysis: The primary endpoint for efficacy is the survival of the treated animals compared to a control group. This is often expressed as the percentage of survivors at a specific time point (e.g., 45 days).[1]
-
Increase in Life Span (ILS): ILS is a common metric to quantify the antitumor effect of a compound. It is calculated as the percentage increase in the median survival time of the treated group compared to the control group.[1]
-
Tumor Growth Inhibition: For solid tumors, the inhibition of tumor growth is a key endpoint, typically measured by tumor volume or weight.
Mechanism of Action and Experimental Workflow
Signaling Pathway: DNA Cross-linking by this compound
This compound exerts its cytotoxic effects by forming interstrand cross-links in the major groove of DNA.[2] This covalent modification of DNA leads to a robust DNA damage response, cell cycle arrest (phenotypic S phase shift), and ultimately, apoptosis.[2]
References
Azinomycin B resistance mechanisms in bacteria
An In-depth Technical Guide to Azinomycin B Resistance Mechanisms in Bacteria
For: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent antitumor antibiotic produced by Streptomyces sahachiroi and Streptomyces griseofuscus.[1][2] Its cytotoxicity stems from its ability to form interstrand cross-links (ICLs) in the major groove of DNA, a highly lethal form of DNA damage that blocks replication and transcription.[3][4] this compound alkylates the N7 positions of purine (B94841) bases, primarily guanine, through its two electrophilic centers: an aziridine (B145994) ring and an epoxide moiety.[3] While its potent activity makes it a compound of interest for therapeutic development, understanding the mechanisms by which bacteria develop resistance is crucial for overcoming potential clinical challenges and for harnessing genetic components for synthetic biology applications. This guide provides a comprehensive overview of the known resistance mechanisms to this compound, focusing on the self-resistance strategies employed by the producing organism, Streptomyces sahachiroi.
Core Resistance Mechanisms in Streptomyces sahachiroi
The biosynthetic gene cluster (azi) of this compound in S. sahachiroi also encodes a sophisticated suite of self-resistance genes.[5][6] These mechanisms can be categorized into four main types: DNA repair, drug sequestration, drug efflux, and target protection.
DNA Repair: A Two-Pronged Enzymatic Defense
Streptomyces sahachiroi employs at least two specialized enzymes to directly repair the DNA damage caused by this compound.
-
AlkZ (DNA Glycosylase): AlkZ is a DNA glycosylase belonging to the HTH_42 superfamily of proteins.[7][8] It plays an essential role in self-resistance by directly unhooking the this compound-induced ICLs.[8][9] The enzyme catalyzes the hydrolysis of the N-glycosidic bonds of the cross-linked deoxyguanosine residues, releasing the adducted bases and leaving behind abasic (AP) sites.[9][10] These AP sites can then be processed by the base excision repair (BER) pathway.[9]
-
AziN (Endonuclease): AziN is an endonuclease-like protein that also contributes to the repair of this compound-mediated ICLs.[4] AziN exhibits a structure-specific endonuclease activity, cutting both damaged DNA strands at specific sites near the ICL.[4] This incision activity is a critical step in initiating the repair of the cross-linked DNA.
Drug Sequestration
-
AziR (Binding Protein): AziR is a protein that confers resistance by binding to this compound, thereby sequestering the drug and preventing it from reaching its DNA target.[11][12] Heterologous expression of aziR in susceptible hosts like Streptomyces lividans and E. coli has been shown to provide a protective effect against this compound.[11] Although homologous to aminoglycoside phosphotransferases, AziR does not chemically modify this compound.[11]
Drug Efflux
-
AziE (Transmembrane Exporter): The azi gene cluster contains the gene aziE, which is predicted to encode a transmembrane transporter.[5][6] It is proposed that AziE functions as an efflux pump, actively exporting this compound out of the cell to maintain a low intracellular concentration.[5]
Target Protection
Some evidence suggests a mechanism of target protection where a protein, referred to as Orf1 in some studies, binds non-specifically to genomic DNA. This binding is thought to physically shield the DNA from attack by this compound. This protein has also been shown to possess DNA repair capabilities.
Quantitative Data on this compound Resistance
As of the latest available literature, specific quantitative data detailing the fold-resistance conferred by each of the identified resistance genes (alkZ, aziN, aziE, aziR) is not publicly available. Similarly, comprehensive MIC (Minimum Inhibitory Concentration) values for this compound against a panel of susceptible and engineered resistant strains have not been widely reported. The following tables are provided as templates for researchers to document their findings from susceptibility testing and gene expression studies.
Table 1: Template for MIC of this compound against various bacterial strains
| Microorganism | Strain ID | Relevant Genotype | MIC (µg/mL) |
|---|---|---|---|
| Streptomyces lividans | e.g., TK24 | Wild-type (susceptible control) | |
| Streptomyces lividans | Vector control | ||
| Streptomyces lividans | Expressing aziR | ||
| Streptomyces lividans | Expressing aziE | ||
| Streptomyces lividans | Expressing alkZ | ||
| Streptomyces lividans | Expressing aziN | ||
| Escherichia coli | e.g., DH5α | Wild-type (susceptible control) | |
| Escherichia coli | Vector control | ||
| Escherichia coli | Expressing aziR | ||
| Bacillus subtilis | e.g., 168 | Wild-type |
| Salmonella enterica | e.g., ATCC 14028 | Wild-type | |
Table 2: Template for Fold-Resistance Conferred by Resistance Genes
| Host Strain | Resistance Gene | Vector Control MIC (µg/mL) | Resistant Strain MIC (µg/mL) | Fold-Increase in Resistance |
|---|---|---|---|---|
| S. lividans | aziR | |||
| S. lividans | aziE | |||
| S. lividans | alkZ |
| S. lividans | aziN | | | |
Signaling Pathways and Regulation
The precise regulatory networks controlling the expression of the this compound resistance genes are not yet fully elucidated. However, analysis of the azi biosynthetic gene cluster and general knowledge of antibiotic production in Streptomyces allow for some inferences.[13] The resistance genes are located within the biosynthetic gene cluster, suggesting they are likely co-regulated with the antibiotic production genes.[5][6]
One gene, aziU3, located within the cluster, has been identified as essential for this compound biosynthesis, and its overexpression leads to a significant increase in production.[14] This points to a potential regulatory role, possibly as part of a larger transcriptional control system.
Caption: Putative regulatory pathway for this compound resistance genes.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound resistance.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This protocol is a standard method for determining the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial culture (e.g., S. lividans or E. coli)
-
Appropriate liquid growth medium (e.g., TSB for S. lividans, Mueller-Hinton Broth for E. coli)
-
Sterile DMSO (for control wells)
-
Microplate reader or visual inspection
Methodology:
-
Prepare Bacterial Inoculum: a. From a fresh agar (B569324) plate, pick a single colony and inoculate it into the appropriate broth. b. Incubate overnight at the optimal temperature with shaking. c. Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 105 CFU/mL in fresh broth.
-
Prepare Antibiotic Dilutions: a. In the first column of a 96-well plate, add a volume of broth containing this compound to achieve the highest desired starting concentration (e.g., 200 µL of 128 µg/mL). b. Add 100 µL of sterile broth to the remaining wells (columns 2-11). c. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to column 3, and so on, until column 10. Discard 100 µL from column 10. d. Column 11 will serve as the growth control (no antibiotic). Add 100 µL of broth. e. Column 12 will serve as the sterility control (no bacteria). Add 200 µL of broth.
-
Inoculation: a. Add 100 µL of the standardized bacterial inoculum to each well in columns 1-11. The final volume in these wells will be 200 µL, and the bacterial concentration will be approximately 2.5 x 105 CFU/mL. The antibiotic concentrations will be halved. b. Do not add bacteria to column 12.
-
Incubation: a. Cover the plate and incubate at the optimal temperature for the bacterium (e.g., 30°C for S. lividans, 37°C for E. coli) for 18-24 hours.
-
Determine MIC: a. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). b. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Protocol 2: AlkZ DNA Glycosylase Activity Assay
This protocol is designed to measure the ability of the AlkZ enzyme to unhook this compound-induced ICLs in a synthetic DNA substrate.[10]
Caption: Experimental workflow for the AlkZ DNA glycosylase activity assay.
Materials:
-
Purified AlkZ enzyme
-
Synthetic 26-mer oligonucleotides:
-
Strand 1 (FAM-labeled) containing a 5'-GCC-3' sequence
-
Strand 2 (Cy5-labeled) containing a complementary 5'-GGC-3' sequence
-
-
This compound
-
Reaction buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM DTT, 1 mM EDTA, pH 7.5)
-
NaOH solution (for alkaline hydrolysis)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Fluorescence gel imager
Methodology:
-
Prepare ICL Substrate: a. Anneal the FAM- and Cy5-labeled oligonucleotides to form a double-stranded DNA substrate. b. Incubate the dsDNA with this compound to induce the formation of interstrand cross-links. The reaction conditions (concentration, time, temperature) may need to be optimized. c. Purify the ICL-containing DNA from unreacted oligos and monoadducts, for example, by HPLC.
-
Enzymatic Reaction: a. Set up reaction mixtures (e.g., 20 µL final volume) containing the reaction buffer, a fixed concentration of the ICL-DNA substrate (e.g., 50 nM), and varying concentrations of the AlkZ enzyme. b. Include a no-enzyme control. c. Incubate at 37°C for a defined period (e.g., 30 minutes or a time course).
-
Product Analysis: a. Stop the reaction by adding a stop solution (e.g., formamide (B127407) loading dye). b. Add NaOH to a final concentration of ~100 mM and heat at 90°C for 30 minutes to induce cleavage at any abasic sites formed by the glycosylase activity. c. Neutralize the reaction. d. Separate the reaction products on a denaturing polyacrylamide gel. e. Visualize the gel using a fluorescence imager capable of detecting both FAM (green) and Cy5 (red) signals. Unhooking of the ICL will result in the appearance of shorter, faster-migrating bands corresponding to the cleaved products.
Protocol 3: AziN Endonuclease Activity Assay
This protocol is a generalized method to assess the DNA cleavage activity of the AziN endonuclease on an this compound-ICL substrate.
Materials:
-
Purified AziN enzyme
-
ICL-DNA substrate (prepared as in Protocol 2, can be radiolabeled or fluorescently labeled)
-
Reaction buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, pH 8.0)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Appropriate detection system (phosphorimager for radiolabels, fluorescence scanner for fluorescent labels)
Methodology:
-
Enzymatic Reaction: a. Set up reaction mixtures containing the reaction buffer, a fixed concentration of the ICL-DNA substrate, and purified AziN enzyme. b. Incubate at 37°C for a defined time.
-
Product Analysis: a. Stop the reaction by adding a formamide-containing loading buffer. b. Denature the DNA by heating at 95°C for 5 minutes. c. Separate the DNA fragments by denaturing PAGE. d. Visualize the cleavage products. The appearance of bands smaller than the full-length substrate indicates endonuclease activity.
Protocol 4: this compound Efflux Assay (Generalized)
This protocol is a generalized method based on whole-cell fluorescence accumulation to assess the activity of the AziE efflux pump. It assumes that this compound has some intrinsic fluorescence or that a fluorescent derivative is available.
Materials:
-
Bacterial strain expressing aziE (e.g., S. lividans or a heterologous host)
-
Control strain (vector only)
-
This compound
-
Efflux pump inhibitor (EPI), e.g., Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) - as a control
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence plate reader
Methodology:
-
Cell Preparation: a. Grow the aziE-expressing strain and the control strain to mid-log phase. b. Harvest the cells by centrifugation, wash twice with PBS. c. Resuspend the cells in PBS to a standardized OD.
-
Accumulation Assay: a. Aliquot the cell suspensions into tubes or a microplate. b. To a subset of samples, add an EPI like CCCP and incubate for a short period to de-energize the cells and inhibit active efflux. c. Add this compound to all samples to a final concentration. d. Incubate at room temperature and measure the fluorescence of the cell suspension at regular intervals. e. Lower fluorescence accumulation in the aziE-expressing strain compared to the control strain (or the EPI-treated strain) suggests active efflux.
-
Efflux Assay: a. "Load" the cells with this compound by incubating a concentrated cell suspension with the antibiotic (and an EPI to maximize loading) for a set time. b. Wash the cells with ice-cold PBS to remove external this compound. c. Resuspend the loaded cells in fresh PBS (with and without a carbon source like glucose to energize the pumps). d. Take samples at various time points, centrifuge to pellet the cells, and measure the fluorescence of the supernatant. An increase in supernatant fluorescence over time indicates efflux.
Summary and Future Directions
The resistance to this compound in its producing organism, S. sahachiroi, is a multi-faceted system involving enzymatic DNA repair, drug sequestration, and efflux. While the key genetic determinants have been identified, a significant gap remains in the quantitative characterization of these mechanisms. Future research should focus on:
-
Quantitative Susceptibility Testing: Determining the precise MIC values and fold-resistance conferred by each resistance gene, both individually and in combination, is essential for understanding their relative contributions.
-
Biochemical Characterization: Detailed kinetic analysis of the AlkZ and AziN enzymes and quantitative binding studies for the AziR protein will provide deeper insights into their efficiency and mechanism of action.
-
Regulatory Studies: Elucidating the transcriptional regulation of the azi gene cluster will be key to understanding how S. sahachiroi coordinates antibiotic production and self-resistance.
-
Clinical Relevance: Screening this compound against a panel of clinically relevant, drug-resistant bacterial pathogens is necessary to evaluate its potential spectrum of activity and to identify any pre-existing or potential for acquired resistance mechanisms in non-producing organisms.
This guide provides a foundational understanding of this compound resistance. The detailed protocols and conceptual frameworks presented herein are intended to facilitate further research into this complex and important area of antibiotic resistance.
References
- 1. Azinomycins A and B, new antitumor antibiotics. I. Producing organism, fermentation, isolation, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Studies on the mechanism of action of this compound: definition of regioselectivity and sequence selectivity of DNA cross-link formation and clarification of the role of the naphthoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of the this compound biosynthetic gene cluster revealing a different iterative type I polyketide synthase for naphthoate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Base excision repair system targeting DNA adducts of trioxacarcin/LL-D49194 antibiotics for self-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of AziR, a resistance protein of the DNA cross-linking agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of AziR, a resistance protein of the DNA cross-linking agent this compound - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 13. dovepress.com [dovepress.com]
- 14. Essential role of an unknown gene aziU3 in the production of antitumor antibiotic this compound verified by utilizing optimized genetic manipulation systems for Streptomyces sahachiroi - PubMed [pubmed.ncbi.nlm.nih.gov]
The Aziridine Ring: A Lynchpin in the Cytotoxic Mechanism of Azinomycin B
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Azinomycin B is a potent antitumor antibiotic produced by Streptomyces sahachiroi. Its complex molecular architecture, featuring two key electrophilic centers—an epoxide and a unique aziridino[1,2-a]pyrrolidine ring system—enables it to exert profound cytotoxicity against cancer cells. The primary mechanism of this activity is the formation of lethal DNA interstrand cross-links (ICLs), which physically prevent DNA replication and transcription, ultimately triggering programmed cell death. This technical guide delves into the pivotal role of the aziridine (B145994) ring in this process, summarizing the quantitative data, detailing the experimental protocols used to elucidate its function, and visualizing the critical biological pathways involved.
The Dual Warhead Strategy: Mechanism of DNA Interstrand Cross-linking
The cytotoxicity of this compound is fundamentally linked to its ability to covalently bind to two separate purine (B94841) bases on opposite strands of the DNA double helix. This process occurs in a sequential manner, initiated by the highly strained aziridine ring.
-
Initial Binding and Recognition: this compound first associates non-covalently with the major groove of duplex DNA. This binding is guided by its naphthoate moiety, which helps position the molecule for the subsequent alkylation steps. The preferred DNA sequence for this interaction is 5'-PuNPy-3', with a particularly high affinity for 5'-GNC-3' sequences.
-
First Alkylation (The Aziridine Attack): The first covalent bond is formed via a nucleophilic attack from the N7 position of a guanine (B1146940) base on the electrophilic C10 carbon of the aziridine ring. The inherent ring strain of the three-membered aziridine makes it highly susceptible to this ring-opening reaction, which is considered the kinetically controlled step in the cross-linking process. This initial reaction creates a stable monoadduct, tethering the drug to one strand of the DNA.
-
Second Alkylation (The Epoxide Attack): Following the initial alkylation by the aziridine, the second electrophilic warhead, the epoxide ring, is positioned to react with a purine (guanine or adenine) on the opposite DNA strand. The N7 of this second purine attacks the C21 carbon of the epoxide, forming the interstrand cross-link. This thermodynamically controlled step solidifies the covalent linkage between the two DNA strands, creating a highly toxic lesion.
The diagram below illustrates the sequential DNA alkylation mechanism of this compound.
Data Presentation: The Criticality of the Aziridine Ring
The indispensable role of the aziridine ring in the high-potency cytotoxicity of this compound is demonstrated through structure-activity relationship (SAR) studies. By comparing the biological activity of the parent compound with analogues lacking one of the electrophilic functionalities, the contribution of each "warhead" can be quantified. While direct comparative IC50 data for a full this compound analogue lacking only the aziridine is sparse due to synthetic complexity, studies on partial structures ("left-half" analogues containing the epoxide but not the aziridine) and related compounds consistently show that the ability to form interstrand cross-links is paramount for potent activity.
Analogues that contain the epoxide but are devoid of the aziridine moiety can only form monoadducts on DNA. While these monoalkylation events are themselves cytotoxic, the resulting potency is significantly lower than that of the parent compound which can form ICLs. Studies have shown that while the "left-half" of Azinomycin demonstrates cytotoxicity against cell lines like P388 murine leukemia, its activity is attenuated compared to the complete molecule. Furthermore, analogues that lack the DNA-binding naphthoate group are essentially biologically inactive, highlighting the necessity of each component for the overall mechanism.
| Compound Type | Key Structural Features | Mechanism | Relative Cytotoxicity |
| This compound | Aziridine Ring, Epoxide, Naphthoate | Interstrand Cross-linking | High (e.g., Potent activity against L5178Y and P388 leukemia) |
| "Left-Half" Analogue | Epoxide, Naphthoate, No Aziridine | Monoalkylation | Reduced |
| Analogue w/o Naphthoate | Aziridine Ring, Epoxide, No Naphthoate | Poor DNA binding, minimal alkylation | Biologically Inactive |
This table summarizes the general findings from structure-activity relationship studies. Specific IC50 values vary by cell line and experimental conditions.
Cellular Response to this compound-Induced DNA Damage
The formation of an ICL by this compound presents a formidable challenge to the cell. The covalent lesion physically obstructs the DNA helicase and polymerases, causing replication forks to stall and blocking transcription. This triggers a complex signaling network known as the DNA Damage Response (DDR).
The primary pathway responsible for repairing ICLs is the Fanconi Anemia (FA) pathway, which works in concert with other repair mechanisms like homologous recombination (HR) and translesion synthesis (TLS). A key coordinating kinase in this response is ATR (Ataxia Telangiectasia and Rad3-related).
The general signaling cascade is as follows:
-
Damage Recognition: A stalled replication fork at the site of the ICL is recognized by the Fanconi Anemia core complex.
-
ATR Activation: The stalled fork activates the ATR kinase.
-
Checkpoint Activation: Activated ATR phosphorylates downstream targets, such as Chk1, which leads to cell cycle arrest, typically in the S or G2 phase. This pause provides the cell with time to attempt repair.
-
ICL Repair: The FA pathway, along with nucleases and HR proteins, coordinates the "unhooking" of the cross-link, removal of the damaged section, and synthesis of a new, correct DNA sequence.
-
Apoptosis: If the DNA damage is too severe or cannot be repaired efficiently, the DDR signaling will shift towards inducing apoptosis (programmed cell death), eliminating the damaged cell and preventing the propagation of genomic instability.
The following diagram outlines the cellular signaling response to this compound-induced ICLs.
Experimental Protocols
The elucidation of this compound's mechanism of action relies on several key experimental techniques.
DNA Interstrand Cross-linking Assay
This assay directly visualizes the formation of covalent cross-links between two DNA strands.
Methodology:
-
Oligonucleotide Preparation: Synthesize a short, self-complementary oligonucleotide containing the preferred this compound binding sequence (e.g., 5'-GCC-3'). One strand is radiolabeled, typically at the 5'-end with ³²P.
-
Annealing: The labeled and unlabeled strands are annealed to form a duplex DNA substrate.
-
Reaction: The duplex DNA is incubated with varying concentrations of this compound at a controlled temperature (e.g., 8°C) for a specified time (e.g., 20 hours).
-
Quenching: The reaction is stopped by the addition of a quenching agent (e.g., sodium thiolate).
-
Denaturing PAGE: The reaction products are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE). Under denaturing conditions (e.g., 8M urea, high temperature), the two strands of non-cross-linked duplex DNA will separate and migrate as single strands. However, if an ICL has formed, the two strands will remain covalently linked and migrate much more slowly on the gel.
-
Visualization: The gel is visualized using a phosphorimager. The presence of a high molecular weight band, corresponding to the cross-linked duplex, confirms the ICL-forming activity of the compound. The intensity of this band can be quantified to determine the cross-linking efficiency.
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxicity of a compound by measuring the metabolic activity of cultured cells.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, P388) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plate is incubated for a set period (e.g., 48 or 72 hours) to allow the compound to exert its cytotoxic effects.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable, metabolically active cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into purple, insoluble formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer (typically at ~570 nm). The intensity of the color is directly proportional to the number of viable cells.
-
Data Analysis: The absorbance readings are used to calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) value—the concentration of the drug that inhibits 50% of cell growth—is determined by plotting viability against drug concentration and fitting the data to a dose-response curve.
Conclusion
The aziridine ring is not merely an incidental feature of this compound; it is the initiator of its cytotoxic cascade. Its high reactivity, a consequence of significant ring strain, enables the crucial first alkylation event with DNA. This reaction is the prerequisite for the subsequent epoxide-mediated alkylation that completes the formation of a highly lethal interstrand cross-link. Structure-activity relationship studies unequivocally demonstrate that the absence of this aziridine-mediated cross-linking capability, even when the mono-alkylating epoxide is present, leads to a substantial loss of cytotoxic potency. Therefore, the aziridine ring acts as the lynchpin in the molecule's elegant and deadly mechanism, making this compound a powerful tool in cancer research and a compelling scaffold for the development of novel DNA-targeting therapeutics.
Unraveling the Final Step: A Technical Guide to the Biosynthesis of Azinomycin B's Epoxide Moiety
For Researchers, Scientists, and Drug Development Professionals
Azinomycin B, a potent antitumor agent produced by Streptomyces sahachiroi, derives its DNA cross-linking ability from two key reactive groups: an aziridine (B145994) ring and an epoxide moiety. While the biosynthetic pathway of the core structure is complex, significant research has elucidated the origins and formation of the crucial epoxide ring. This technical guide provides an in-depth analysis of the biosynthetic pathway leading to the epoxide moiety, detailing the precursor molecules, the key enzymatic players, and the experimental evidence that has illuminated this critical step in this compound's assembly.
The Valine-Derived Pathway to the Epoxide Precursor
Isotopic labeling studies have been instrumental in establishing the molecular origins of the epoxide moiety. Whole-cell feeding experiments with isotopically labeled precursors in S. sahachiroi cultures have definitively shown that the epoxide unit is derived from the amino acid L-valine.[1] The biosynthetic route from valine to the immediate precursor of the epoxide involves a series of oxidative transformations.
The proposed pathway commences with the hydroxylation of valine, followed by a transamination reaction. Subsequent dehydration leads to the formation of sodium 3-methyl-2-oxobutenoate, which has been identified as the penultimate precursor to be incorporated into the azinomycin structure.[1] The enzymatic machinery responsible for these initial transformations is encoded within the azinomycin biosynthetic gene cluster.
Table 1: Key Precursors in the this compound Epoxide Biosynthetic Pathway
| Precursor Molecule | Role in Pathway | Supporting Evidence |
| L-Valine | Initial building block | Isotopic labeling studies[1] |
| Sodium 3-methyl-2-oxobutenoate | Penultimate precursor to the epoxide moiety | Isotopic labeling studies[1] |
The Enzymatic Machinery: Identifying the Epoxidizing Enzyme
The this compound biosynthetic gene cluster contains several genes encoding oxidative enzymes, three of which were identified as primary candidates for catalyzing the final epoxidation step: aziB1, aziC9, and aziU1.[2] Through a process of elimination and characterization, researchers have homed in on the most likely candidate.
-
AziB1: This enzyme, a cytochrome P450 monooxygenase, was initially considered. However, further investigation revealed that AziB1 is responsible for the regiospecific hydroxylation of the 5-methyl-naphthoic acid moiety, a separate part of the this compound scaffold.[3] This finding makes its involvement in the epoxidation of the valine-derived precursor unlikely.
-
AziC9: Another cytochrome P450 enzyme, AziC9, was also investigated. Gene disruption studies were performed to assess its role in epoxide formation.[2] While these experiments were conducted, the overexpression of AziC9 in E. coli proved to be challenging, and the purified protein did not exhibit the characteristic spectral properties of a functional P450 enzyme, suggesting it may not be the primary epoxidase.[1]
-
AziU1: This enzyme is annotated as a 2-oxoglutarate-Fe(II)-dependent dioxygenase (2-ODD). This class of enzymes is well-known to catalyze a wide range of oxidation reactions, including epoxidations. Given the established role of AziB1 elsewhere and the challenges associated with AziC9, AziU1 has emerged as the most promising candidate for the epoxidation of 3-methyl-2-oxobutenoate.
Table 2: Candidate Genes for Epoxide Formation in this compound Biosynthesis
| Gene | Encoded Enzyme | Class of Enzyme | Proposed/Confirmed Function |
| aziB1 | AziB1 | Cytochrome P450 | Hydroxylation of the naphthoate moiety[3] |
| aziC9 | AziC9 | Cytochrome P450 | Investigated for epoxidation; inconclusive[2] |
| aziU1 | AziU1 | 2-oxoglutarate-Fe(II)-dependent dioxygenase | Strong candidate for the epoxidation of 3-methyl-2-oxobutenoate[1] |
Proposed Biosynthetic Pathway and Experimental Workflow
The culmination of isotopic labeling studies and the characterization of the biosynthetic enzymes has led to a proposed pathway for the formation of the epoxide moiety. This pathway, along with a typical experimental workflow for its investigation, is visualized below.
Caption: Biosynthetic pathway of the this compound epoxide moiety and the corresponding experimental workflow for its elucidation.
Experimental Protocols
While specific, detailed protocols for the in vitro assays with purified AziU1 are not yet widely published, a general methodology can be inferred from related studies on azinomycin biosynthesis and the characterization of 2-ODD enzymes.
Overexpression and Purification of AziU1
-
Cloning: The aziU1 gene is cloned from the S. sahachiroi genome into an appropriate expression vector (e.g., pET series) with a suitable affinity tag (e.g., His-tag) for purification.
-
Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced under optimized conditions of temperature and inducer concentration (e.g., IPTG).
-
Purification: The cells are harvested and lysed. The protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins) followed by size-exclusion chromatography to ensure high purity.
In Vitro Enzymatic Assay for AziU1
-
Reaction Mixture: A typical reaction mixture would contain the purified AziU1 enzyme, the substrate (3-methyl-2-oxobutenoate), the co-substrate (2-oxoglutarate), the cofactor (Fe(II)), and a suitable buffer (e.g., Tris-HCl or HEPES at a physiological pH). Ascorbate is often included to maintain the iron in its reduced state.
-
Reaction Conditions: The reaction is initiated by the addition of the enzyme or substrate and incubated at an optimal temperature for a defined period.
-
Quenching and Extraction: The reaction is stopped (quenched) by the addition of an acid or organic solvent. The product is then extracted from the aqueous reaction mixture using a suitable organic solvent.
-
Product Analysis: The extracted product is analyzed by High-Performance Liquid Chromatography (HPLC) to separate the product from the substrate and other reaction components. The identity of the product is confirmed by Mass Spectrometry (MS).
Caption: A detailed workflow for the purification of AziU1 and the subsequent in vitro enzymatic assay to confirm its epoxidation activity.
Conclusion and Future Directions
The biosynthesis of the epoxide moiety in this compound is a testament to the intricate and elegant chemistry of natural product biosynthesis. Through a combination of isotopic labeling, gene cluster analysis, and enzymatic studies, the pathway has been largely elucidated, with strong evidence pointing to the 2-oxoglutarate-Fe(II)-dependent dioxygenase, AziU1, as the key enzyme responsible for the final epoxidation step.
Future research will likely focus on the detailed biochemical and structural characterization of AziU1. Determining the kinetic parameters of the enzyme with its substrate will provide crucial quantitative insights into its catalytic efficiency. Furthermore, solving the crystal structure of AziU1, both in its apo form and in complex with its substrate and cofactors, will offer a molecular-level understanding of its catalytic mechanism. This knowledge will not only deepen our fundamental understanding of this important biosynthetic pathway but also open avenues for the bioengineering of novel azinomycin analogs with potentially improved therapeutic properties.
References
Preclinical Evaluation of Azinomycin B Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azinomycin B, a potent antitumor antibiotic isolated from Streptomyces sahachiroi, exerts its cytotoxic effects through a unique mechanism of DNA interstrand cross-linking.[1] This covalent modification of DNA obstructs essential cellular processes like replication and transcription, ultimately leading to cell death.[1] The complex structure of this compound, featuring a reactive aziridine (B145994) and epoxide moiety, has inspired the synthesis of numerous derivatives aimed at improving its therapeutic index and overcoming resistance mechanisms. This technical guide provides an in-depth overview of the preclinical evaluation of this compound derivatives, focusing on their in vitro cytotoxicity, in vivo efficacy, and the experimental protocols crucial for their assessment.
Mechanism of Action: DNA Interstrand Cross-linking and the DNA Damage Response
The primary mechanism of action of this compound and its functional analogues is the formation of interstrand cross-links (ICLs) in the major groove of DNA.[1] This process is initiated by the sequential alkylation of two guanine (B1146940) bases on opposite DNA strands by the aziridine and epoxide functionalities of the molecule. The formation of these bulky adducts triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR).
DNA Damage Response Pathway
Upon detection of ICLs, sensor proteins such as the Fanconi Anemia (FA) pathway components and other DDR proteins are recruited to the site of damage. This initiates a signaling cascade primarily orchestrated by the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases. These kinases phosphorylate a host of downstream targets, including the checkpoint kinases CHK1 and CHK2, which in turn mediate cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair. If the damage is too extensive to be repaired, the DDR pathway can trigger apoptosis, or programmed cell death.
Preclinical Evaluation Workflow
The preclinical assessment of novel this compound derivatives follows a structured workflow designed to characterize their potency, selectivity, and in vivo efficacy. This process typically involves a series of in vitro and in vivo experiments.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Azinomycin B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azinomycin B is a potent antitumor antibiotic isolated from Streptomyces sahachiroi. It possesses a complex chemical structure featuring an aziridine (B145994) ring and an epoxide, which contribute to its mechanism of action involving DNA interstrand cross-linking. Due to its significant biological activity, obtaining high-purity this compound is crucial for preclinical and clinical studies, as well as for further chemical derivatization and structure-activity relationship (SAR) studies. This application note provides a detailed protocol for the final purification step of this compound from a semi-purified extract using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Principle of the Method
This method employs preparative RP-HPLC to separate this compound from structurally related impurities and degradation products. The separation is achieved on a C8 stationary phase, which is a moderately hydrophobic phase suitable for the retention and separation of complex natural products. A gradient elution with an acetonitrile (B52724) and water mobile phase allows for the effective separation of compounds with varying polarities. The acidic modifier (trifluoroacetic acid) is used to improve peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the silica (B1680970) support and protonating the analyte. Detection is performed by monitoring the UV absorbance at 230 nm, which is near the absorbance maximum of the this compound chromophore.[1]
Experimental Protocols
1. Sample Preparation
This compound is typically extracted from the fermentation broth of Streptomyces sahachiroi using an organic solvent like ethyl acetate. The crude extract is then subjected to preliminary purification steps such as silica gel flash chromatography to enrich the this compound fraction.
-
Protocol:
-
Dissolve the semi-purified this compound fraction (obtained from prior chromatographic steps) in a minimal amount of methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO).
-
Dilute the dissolved sample with the initial mobile phase composition (e.g., 80% Mobile Phase A, 20% Mobile Phase B) to a final concentration suitable for preparative injection (typically 10-50 mg/mL, depending on column capacity and solubility).
-
Filter the sample solution through a 0.45 µm syringe filter (e.g., PTFE or nylon) to remove any particulate matter before injection.
-
2. Preparative HPLC Purification
The final purification is performed on a preparative HPLC system. The following is a representative protocol that may require optimization based on the specific impurity profile of the semi-purified sample and the HPLC system used.
-
Instrumentation:
-
Preparative HPLC system with a gradient pump, autosampler or manual injector, and a fraction collector.
-
UV-Vis detector capable of monitoring at 230 nm.
-
-
Chromatographic Conditions:
| Parameter | Value |
| Column | Preparative C8, 5-10 µm, ≥ 250 x 20 mm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient Program | See Table 1 for a typical gradient |
| Flow Rate | 15-25 mL/min (dependent on column dimensions) |
| Detection | UV at 230 nm |
| Column Temperature | Ambient |
| Injection Volume | 1-5 mL (dependent on sample concentration and column dimensions) |
Table 1: Representative Preparative HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 80 | 20 |
| 5.0 | 80 | 20 |
| 35.0 | 40 | 60 |
| 40.0 | 10 | 90 |
| 45.0 | 10 | 90 |
| 46.0 | 80 | 20 |
| 55.0 | 80 | 20 |
-
Fraction Collection:
-
Monitor the chromatogram in real-time.
-
Collect fractions corresponding to the main peak eluting at the expected retention time for this compound.
-
Fraction collection can be triggered by UV absorbance threshold and/or time windows.
-
3. Post-Purification Processing
-
Combine the fractions containing pure this compound, as confirmed by analytical HPLC.
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain purified this compound as a solid.
-
Store the purified compound at -20°C or below, protected from light.
Data Presentation
The following table summarizes representative quantitative data for the purification of this compound using the described HPLC protocol.
Table 2: Summary of Quantitative Data for this compound Purification
| Parameter | Before Preparative HPLC | After Preparative HPLC |
|---|---|---|
| Purity (by analytical HPLC) | ~85% | >98% |
| Retention Time (analytical) | 15.2 min | 15.2 min |
| Recovery Yield | N/A | ~75% |
| Appearance | Yellowish solid | Off-white solid |
Visualizations
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for the Structural Elucidation of Azinomycin B by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the methodologies and data interpretation involved in the structural elucidation of the complex natural product, Azinomycin B, using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below are designed to guide researchers in obtaining and analyzing the NMR data necessary to confirm the intricate molecular architecture of this potent antitumor agent.
Introduction
This compound is a structurally unique and biologically significant antitumor antibiotic produced by Streptomyces sahachiroi. Its complex architecture, featuring a naphthoate moiety, a highly functionalized azabicyclo[3.1.0]hexane core, and an epoxide, presents a considerable challenge for structural determination. High-field NMR spectroscopy, including a suite of one-dimensional (1D) and two-dimensional (2D) experiments, is an indispensable tool for the unambiguous assignment of its proton (¹H) and carbon (¹³C) chemical shifts and for establishing the connectivity and stereochemistry of the molecule.
Data Presentation: NMR Chemical Shift Assignments for this compound
The following tables summarize the compiled ¹H and ¹³C NMR chemical shift data for this compound, recorded in CDCl₃. This data is essential for the verification of the compound's structure.
Table 1: ¹H NMR Chemical Shift Assignments for this compound
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| OH-4 | 12.47 | br s | - |
| H-5 | 12.47 | s | - |
| H-8' | 8.55 | dd | 7.0, 3.6 |
| H-16 | 8.20 | br s | - |
| H-2' | 7.94 | d | 2.9 |
| H-4' | 7.48 | d | 2.5 |
| H-7' | 7.32 | m | - |
| H-6' | 7.32 | m | - |
| H-13 | 5.50 | d | 4.0 |
| H-18 | 5.12 | s | - |
| H-12 | 4.64 | dd | 4.8, 4.0 |
| OCH₃-3' | 3.96 | s | - |
| OH-12 | 3.96 | - | - |
| H-11 | 3.36 | m | - |
| H-21b | 2.98 | d | 4.3 |
| H-21a | 2.80 | d | 4.3 |
| H-10b | 2.70 | - | - |
| CH₃-5' | 2.68 | s | - |
| H-10a | 2.30 | - | - |
| CH₃-1 | 2.30 | s | - |
| CH₃-15 | 2.20 | s | - |
| CH₃-20 | 1.53 | s | - |
Note: Data compiled from publicly available sources.[1] Some assignments may be subject to revision based on further experimental evidence.
Table 2: ¹³C NMR Chemical Shift Assignments for this compound
| Atom Number | Chemical Shift (δ, ppm) |
| C-1' | 168.0 |
| C-3' | 152.2 |
| C-4a' | 134.8 |
| C-8a' | 133.2 |
| C-5 | 130.2 |
| C-7' | 127.8 |
| C-8' | 127.1 |
| C-6' | 125.1 |
| C-2' | 124.1 |
| C-4' | 121.1 |
| C-5a' | 111.7 |
| C-12 | 61.7 |
| C-1 | 20.2 |
| C-15 | 14.6 |
Note: Data compiled from biosynthetic studies and may not represent a complete assignment of the entire molecule.[2] Reassignment of C4'a and C5' has been suggested based on HMBC data.[3]
Experimental Protocols
The following are detailed protocols for the key NMR experiments required for the structural elucidation of this compound.
Protocol 1: Sample Preparation
-
Isolation and Purification: Isolate this compound from the culture broth of Streptomyces sahachiroi using established extraction and precipitation procedures.[1] A typical method involves extraction with chloroform (B151607) followed by a series of precipitations using chloroform/hexane and chloroform/diethyl ether mixtures.[1]
-
Sample Preparation for NMR:
-
Accurately weigh approximately 1-5 mg of purified this compound.
-
Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Other deuterated solvents such as DMSO-d₆ or acetone-d₆ can also be used.[1]
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Protocol 2: 1D ¹H NMR Spectroscopy
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard ¹H probe.[1]
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-13 ppm).
-
Use a standard single-pulse experiment.
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
Set the relaxation delay to at least 1-2 seconds to ensure quantitative integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce proton-proton connectivity.
-
Protocol 3: 1D ¹³C NMR Spectroscopy
-
Instrument Setup:
-
Use a high-field NMR spectrometer with a broadband or dual-channel probe.[3]
-
Tune and match the probe for the ¹³C frequency.
-
Shim the magnetic field.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the number of scans to achieve a good signal-to-noise ratio (this will be significantly higher than for ¹H NMR, typically several hundred to thousands of scans).
-
Set an appropriate relaxation delay (e.g., 2 seconds).
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the solvent signal (e.g., CDCl₃ at 77.16 ppm) or TMS.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Protocol 4: 2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY/ROESY)
-
General Instrument Setup and Data Acquisition:
-
For each 2D experiment, use standard pulse programs available on the spectrometer software.
-
Optimize the spectral widths in both the direct (F2) and indirect (F1) dimensions to encompass all relevant signals.
-
Set the number of increments in the indirect dimension (typically 256-512) and the number of scans per increment to achieve the desired resolution and sensitivity.
-
-
Specific Experiment Details:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically through 2-3 bonds). It is crucial for establishing the connectivity of adjacent protons and tracing out spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). It is essential for assigning carbon chemical shifts based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds). It is a powerful tool for connecting different spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, regardless of whether they are connected through bonds. They are critical for determining the relative stereochemistry and conformation of the molecule.
-
-
Data Processing:
-
Apply a 2D Fourier transform to the acquired data.
-
Phase the spectrum in both dimensions.
-
Calibrate the chemical shift scales.
-
Analyze the cross-peaks to establish correlations.
-
Visualizations
Workflow for NMR-based Structural Elucidation
The following diagram illustrates the general workflow for elucidating the structure of a natural product like this compound using NMR spectroscopy.
Logical Relationships in 2D NMR Data Interpretation
This diagram illustrates how data from different 2D NMR experiments are logically combined to build up the molecular structure.
References
Application Note: Mass Spectrometry Fragmentation Analysis of Azinomycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azinomycin B is a potent antitumor antibiotic produced by Streptomyces sahachiroi. Its complex structure, featuring a highly functionalized naphthoate moiety, an epoxide, and a strained aziridine (B145994) ring, is responsible for its DNA cross-linking activity.[1][2][3] Understanding the fragmentation behavior of this compound under mass spectrometry (MS) conditions is crucial for its identification, characterization, and for metabolic studies in drug development. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and presents a theoretical fragmentation pathway based on its chemical structure.
Molecular Structure and Properties
-
Molecular Formula: C₃₁H₃₃N₃O₁₁
-
Molecular Weight: 623.6 g/mol
-
Key Structural Features: Naphthoate ester, epoxide, aziridine ring, and a complex peptide-like core.
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound. Optimization of these parameters may be necessary for specific instrumentation and sample matrices.
1. Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL. Perform serial dilutions to create working standards ranging from 1 ng/mL to 1000 ng/mL.
-
Biological Sample Extraction: For the extraction of this compound from biological matrices (e.g., plasma, tissue homogenates), a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended.
-
LLE Protocol:
-
To 100 µL of the sample, add 300 µL of a mixture of ethyl acetate (B1210297) and isopropanol (B130326) (9:1, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
SPE Protocol: Utilize a C18 SPE cartridge. Condition the cartridge with methanol followed by water. Load the sample and wash with a low percentage of organic solvent. Elute this compound with methanol or acetonitrile. Evaporate and reconstitute as in the LLE protocol.
-
2. Liquid Chromatography (LC) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI is generally preferred for nitrogen-containing compounds.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
MS Scan Mode: Full scan from m/z 100-1000 for precursor ion identification.
-
MS/MS Scan Mode: Product ion scan of the protonated molecule [M+H]⁺ (m/z 624.2) to obtain fragmentation data. Collision energy should be optimized (e.g., ramped from 10-40 eV) to generate a rich fragmentation spectrum.
Data Presentation: Theoretical Fragmentation of this compound
Due to the absence of publicly available experimental fragmentation data for this compound, a theoretical fragmentation pathway is proposed based on the known fragmentation rules of similar chemical moieties. The primary sites for fragmentation are expected to be the ester linkage, the amide bonds, and the bonds adjacent to the epoxide and aziridine rings.
Table 1: Predicted Major Fragment Ions of this compound in Positive ESI-MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment | Putative Neutral Loss |
| 624.2 [M+H]⁺ | 423.1 | [M+H - Naphthoic acid]⁺ | C₁₂H₁₀O₂ |
| 624.2 [M+H]⁺ | 201.1 | [Naphthoyl]⁺ | C₁₉H₂₃N₃O₉ |
| 624.2 [M+H]⁺ | 564.2 | [M+H - C₂H₄O]⁺ | C₂H₄O (from epoxide) |
| 624.2 [M+H]⁺ | 582.2 | [M+H - C₂H₂O]⁺ | C₂H₂O (from acetyl group) |
| 423.1 | 296.1 | [Fragment from 423.1]⁺ | C₇H₇NO₂ |
| 423.1 | 198.1 | [Fragment from 423.1]⁺ | C₁₂H₁₃N₂O₄ |
Note: The m/z values are theoretical and may vary slightly in experimental data.
Mandatory Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Proposed fragmentation pathway of this compound in positive ESI-MS/MS.
Discussion
The proposed fragmentation pattern of this compound is dominated by cleavages at the ester and amide linkages, which are chemically the most labile bonds under collision-induced dissociation. The loss of the naphthoic acid moiety (resulting in the fragment at m/z 423.1) and the formation of the naphthoyl cation (m/z 201.1) are expected to be prominent fragmentation pathways. These fragments are highly diagnostic for the presence of the naphthoate group.
Cleavage of the epoxide ring can lead to a neutral loss of C₂H₄O, producing a fragment at m/z 564.2. Additionally, the loss of the acetyl group as ketene (B1206846) (C₂H₂O) would result in a fragment at m/z 582.2. Further fragmentation of the primary fragment ions can provide more detailed structural information. For instance, the ion at m/z 423.1 can undergo further cleavages at the remaining amide bonds.
Conclusion
This application note provides a comprehensive protocol for the mass spectrometry fragmentation analysis of this compound using LC-MS/MS. The detailed experimental conditions and the theoretical fragmentation pathway serve as a valuable resource for researchers and scientists involved in the study of this potent antitumor agent. The presented information will aid in the identification, structural elucidation, and quantitative analysis of this compound in various research and development settings. Further experimental validation is recommended to confirm the proposed fragmentation patterns.
References
- 1. Characterization of the this compound biosynthetic gene cluster revealing a different iterative type I polyketide synthase for naphthoate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azinomycin Total Synthesis and Mechanism of Action - Robert Coleman [grantome.com]
- 3. Azinomycins A and B, new antitumor antibiotics. II. Chemical structures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azinomycin B DNA Cross-linking Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azinomycin B is a potent antitumor antibiotic that belongs to the family of azinomycins. Its cytotoxic activity stems from its ability to form interstrand cross-links (ICLs) in the major groove of duplex DNA. This covalent linkage of the two DNA strands prevents essential cellular processes such as replication and transcription, ultimately leading to cell death. The formation of these ICLs is a critical mechanism for the therapeutic effect of many cancer chemotherapeutic agents. Therefore, a reliable assay to detect and quantify this compound-induced DNA cross-linking is essential for understanding its mechanism of action, for the development of new analogs, and for assessing drug efficacy.
These application notes provide a detailed protocol for an in vitro DNA cross-linking assay using this compound. The method is based on the principle that interstrand cross-linking will prevent the denaturation of double-stranded DNA into single strands under denaturing conditions. The resulting cross-linked DNA can be separated from single-stranded DNA by agarose (B213101) gel electrophoresis and quantified.
Mechanism of Action
This compound possesses two electrophilic centers, an aziridine (B145994) ring at C10 and an epoxide ring at C21, which are responsible for its DNA alkylating activity. The cross-linking reaction proceeds in a two-step mechanism:
-
Mono-alkylation: The initial and kinetically controlled step involves the alkylation of a purine (B94841) base, preferentially a guanine (B1146940) at its N7 position, by the aziridine ring of this compound.
-
Interstrand Cross-linking: This is a slower, thermodynamically controlled step where the epoxide ring of the mono-adducted this compound reacts with another purine base, typically a guanine on the complementary DNA strand, to form a stable interstrand cross-link.
This compound exhibits a notable sequence selectivity, preferentially targeting 5'-PuNPy-3' sequences, with a particularly high affinity for 5'-GNC-3' triplets, where N can be any nucleotide. The cross-link is formed between the N7 positions of the two purine bases.
Data Presentation
The efficiency of this compound-induced DNA cross-linking is influenced by several factors, including the concentration of the drug and the specific DNA sequence. The following tables summarize the key findings on cross-linking efficiency.
Table 1: Effect of this compound Concentration on DNA Interstrand Cross-linking
| This compound Concentration (µM) | Percentage of Cross-linked DNA (%) | Observations |
| 0 | 0 | No cross-linking observed in the absence of the drug. |
| 25 | Low | A detectable amount of cross-linked DNA is formed. |
| 50 | Moderate | A significant increase in the amount of cross-linked DNA is observed. |
| 75 | High | The majority of the DNA is in the cross-linked form. |
| 125 | Very High | Near-complete cross-linking of the DNA substrate. |
Note: The percentages are representative and can vary depending on the specific DNA substrate and experimental conditions. The data is based on the observation of increased double-stranded DNA bands on a denaturing agarose gel with increasing this compound concentrations.
Table 2: Sequence Selectivity of this compound DNA Cross-linking
| DNA Sequence (5' -> 3') | Relative Cross-linking Efficiency | Notes |
| GGC | ++++ | Highly preferred sequence for interstrand cross-linking. |
| GCT | +++ | Strong cross-linking observed. |
| GTC | ++ | Moderate cross-linking observed. |
| GTT | + | Low level of cross-linking observed. |
| AGC | +/- | Minimal to no cross-linking. |
| AGT | - | No detectable cross-linking. |
Note: This table provides a qualitative comparison of the relative efficiency of cross-linking at different trinucleotide sequences. The efficiency is influenced by the nucleophilicity of the purine bases and steric factors within the major groove.
Experimental Protocols
This section provides a detailed methodology for performing an in vitro this compound DNA cross-linking assay.
Materials and Reagents
-
This compound (handle with care as it is a potent cytotoxin)
-
DNA substrate (e.g., linearized plasmid DNA like pBluescript SK(+), or a specific oligonucleotide duplex containing a target sequence)
-
Reaction Buffer: 25 mM Triethanolamine, 1 mM EDTA, pH 7.2
-
Denaturing Solution: 0.05 M NaOH
-
Loading Dye (alkaline)
-
Agarose
-
1x TBE or TAE buffer for electrophoresis
-
DNA staining solution (e.g., Ethidium (B1194527) Bromide or SYBR Safe)
-
Distilled, deionized water
-
Microcentrifuge tubes
-
Pipettes and tips
-
Heating block or water bath
-
Gel electrophoresis apparatus and power supply
-
Gel imaging system
Experimental Procedure
-
Preparation of DNA Substrate:
-
If using plasmid DNA, linearize it using a suitable restriction enzyme to obtain a single DNA band of a known size. Purify the linearized DNA.
-
If using oligonucleotides, anneal the complementary strands to form a duplex DNA substrate.
-
Determine the concentration of the DNA substrate using a spectrophotometer.
-
-
Cross-linking Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture as follows:
-
DNA substrate (e.g., 100 ng of linearized plasmid DNA)
-
Reaction Buffer (to a final volume of 20 µL)
-
This compound (add last, to the desired final concentration, e.g., 0-125 µM)
-
-
Mix the components gently by pipetting.
-
Incubate the reaction mixture at 37°C for 1 to 2 hours.
-
-
Denaturation:
-
After incubation, add 2 µL of 0.5 M NaOH to each reaction tube to a final concentration of 0.05 M to denature the DNA.
-
Incubate at room temperature for 5 minutes.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1x TBE or TAE buffer.
-
Add alkaline loading dye to the denatured samples.
-
Load the samples onto the agarose gel. Include a lane with the non-denatured DNA (dsDNA control) and a lane with denatured, untreated DNA (ssDNA control).
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
-
Visualization and Quantification:
-
Stain the gel with a suitable DNA stain (e.g., immerse in an ethidium bromide solution for 20-30 minutes).
-
Destain the gel in distilled water for 10-15 minutes.
-
Visualize the DNA bands using a UV transilluminator or a suitable gel imaging system.
-
Capture an image of the gel.
-
Quantify the intensity of the bands corresponding to single-stranded DNA (ssDNA) and double-stranded (cross-linked) DNA (dsDNA) using densitometry software.
-
-
Data Analysis:
-
The percentage of cross-linked DNA can be calculated using the following formula:
% Cross-linked DNA = (Intensity of dsDNA band / (Intensity of dsDNA band + Intensity of ssDNA band)) * 100
-
Mandatory Visualizations
This compound DNA Cross-linking Mechanism
Caption: Mechanism of this compound induced DNA interstrand cross-linking.
Experimental Workflow for this compound DNA Cross-linking Assay
Caption: Experimental workflow of the this compound DNA cross-linking assay.
Application Notes and Protocols for Cell-Based Assays to Determine Azinomycin B Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azinomycin B is a potent antitumor antibiotic known for its cytostatic and cytotoxic effects on various cancer cell lines. Its mechanism of action involves the induction of DNA interstrand cross-links, which triggers a robust DNA damage response, leading to cell cycle arrest and ultimately, apoptosis. These application notes provide detailed protocols for commonly used cell-based assays to quantify the cytotoxicity of this compound and to elucidate its effects on cellular signaling pathways.
Mechanism of Action Overview
This compound exerts its cytotoxic effects primarily through its ability to alkylate DNA, forming interstrand cross-links. This damage to the DNA helix obstructs essential cellular processes such as replication and transcription. The cell recognizes this damage and activates the DNA Damage Response (DDR) pathway. Key kinases, such as Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR), are activated in response to DNA double-strand breaks and stalled replication forks, respectively.[1][2][3][4][5] This initiation of the DDR cascade leads to the phosphorylation of a series of downstream targets that orchestrate cell cycle arrest, typically in the S or G2/M phase, to allow time for DNA repair. If the DNA damage is too extensive to be repaired, the apoptotic signaling cascade is initiated, leading to programmed cell death.
Data Presentation: Quantitative Analysis of this compound Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a cytotoxic agent. The following table summarizes the reported IC50 values for this compound in various cancer cell lines. It is important to note that IC50 values can vary depending on the assay method, incubation time, and specific cell line characteristics.
| Cell Line | Cancer Type | IC50 (µM) | Assay Method | Reference |
| L5178Y | Murine Lymphoma | ~0.176 | Not Specified | [1] |
| P388 | Murine Leukemia | Not Specified | In vivo activity | [6][7][8] |
Note: Specific IC50 values for P388 were not available in the searched literature, but strong in vivo activity was reported.
Experimental Protocols
Here, we provide detailed protocols for three standard cell-based assays to assess the cytotoxicity of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well clear, flat-bottom tissue culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
96-well clear, flat-bottom tissue culture plates
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Plate reader capable of measuring absorbance at the wavelength specified by the kit (usually around 490 nm)
Protocol:
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
-
Sample Collection:
-
After the desired incubation time, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer a specific volume (e.g., 50 µL) of the cell-free supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's protocol.
-
Add the reaction mixture to each well containing the supernatant.
-
-
Incubation and Absorbance Measurement:
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.
-
Measure the absorbance at the recommended wavelength.
-
-
Data Analysis:
-
Use the controls provided in the kit (spontaneous LDH release from untreated cells and maximum LDH release from lysed cells) to calculate the percentage of cytotoxicity for each this compound concentration.
-
Plot the percentage of cytotoxicity against the log of the this compound concentration.
-
Caspase-3/7 Activity Assay for Apoptosis Detection
This assay measures the activity of effector caspases 3 and 7, which are key executioners of apoptosis. An increase in their activity is a hallmark of programmed cell death.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
96-well opaque-walled plates suitable for luminescence or fluorescence measurements
-
Commercially available Caspase-Glo® 3/7 Assay kit (or a similar fluorometric/luminometric kit)
-
Plate reader capable of measuring luminescence or fluorescence
Protocol:
-
Cell Seeding and Drug Treatment:
-
Seed cells in a 96-well opaque-walled plate and treat with serial dilutions of this compound as described in the MTT protocol.
-
-
Caspase-3/7 Reagent Addition:
-
After the desired treatment period, allow the plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
-
Incubation:
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Signal Measurement:
-
Measure the luminescence or fluorescence of each well using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading (from wells with medium only).
-
Express the caspase-3/7 activity as a fold change relative to the vehicle-treated control cells.
-
Plot the fold change in caspase activity against the this compound concentration.
-
Visualizations: Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
Caption: Proposed mechanism of this compound-induced cytotoxicity.
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for assessing this compound cytotoxicity.
This compound-Induced DNA Damage and Apoptosis Signaling
References
- 1. The role of ATM and ATR in DNA damage-induced cell cycle control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct roles of ATR and DNA‐PKcs in triggering DNA damage responses in ATM‐deficient cells | EMBO Reports [link.springer.com]
- 3. ATM acts downstream of ATR in the DNA damage response signalling of bystander cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Azinomycins A and B, new antitumor antibiotics. III. Antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Azinomycin B Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established methods for the chemical synthesis of analogues of Azinomycin B, a potent antitumor agent. This document includes protocols for the preparation of key structural components of this compound, including the "top-half" (naphthoate-epoxide moiety) and the azabicyclic core, as well as methods for their coupling. Additionally, it summarizes the biological activities of various synthesized analogues, offering valuable data for structure-activity relationship (SAR) studies and the development of novel anticancer therapeutics.
Introduction
This compound is a natural product isolated from Streptomyces sahachiroi that exhibits significant antitumor activity. Its mechanism of action involves the alkylation and subsequent cross-linking of DNA, leading to the inhibition of DNA replication and cell death. The unique and complex structure of this compound, which features a naphthoate group, a highly functionalized epoxide, and an unprecedented aziridino[1,2-a]pyrrolidine ring system, has made it a challenging but attractive target for total synthesis and analogue development. The synthesis of analogues is crucial for exploring the SAR of this class of compounds, with the goal of developing more potent and selective anticancer agents with improved pharmacological properties.
Synthetic Strategies
The synthesis of this compound analogues is typically approached through a convergent strategy, involving the independent synthesis of two key fragments: the "top-half" containing the naphthoate and epoxide moieties, and the "bottom-half" comprising the azabicyclic core. These fragments are then coupled to assemble the final analogue. This modular approach allows for the facile generation of a diverse range of analogues by modifying each fragment.
Synthesis of the "Top-Half" Substructures
The "top-half" of this compound is responsible for DNA recognition and contains one of the two electrophilic centers, the epoxide. The synthesis of functional "top-half" partial structures has been a key focus of research.[1]
Experimental Protocol: Synthesis of a Functionalized Naphthoate-Epoxide Fragment
This protocol describes a representative synthesis of a key intermediate for the "top-half" of this compound.
Step 1: Preparation of the Naphthoate Ester
-
To a solution of 3-methoxy-5-methyl-1-naphthoic acid (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.1 M), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in anhydrous DCM and add the desired alcohol (e.g., the precursor to the epoxide moiety) (1.1 eq) and triethylamine (B128534) (1.5 eq).
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired naphthoate ester.
Step 2: Epoxidation
-
Dissolve the naphthoate ester from Step 1 (1.0 eq) in DCM (0.1 M).
-
Add m-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the epoxide.
Synthesis of the Azabicyclic Core
The aziridino[1,2-a]pyrrolidine core is the second electrophilic component of this compound and is crucial for its DNA cross-linking ability. Its stereocontrolled synthesis is a significant challenge.
Experimental Protocol: Synthesis of the Aziridino[1,2-a]pyrrolidine Moiety
This protocol outlines a general approach to the azabicyclic core.
Step 1: Formation of a Substituted Pyrrolidine
-
A multi-step synthesis is typically required, starting from a suitable chiral precursor such as L-proline or a protected amino acid.
-
Key steps often involve the introduction of the necessary stereocenters and functional groups through asymmetric reactions.
Step 2: Aziridination
-
A common strategy involves the intramolecular cyclization of a precursor containing a leaving group and an amine.
-
For example, a protected 2-(aminomethyl)pyrrolidine derivative with a hydroxyl group at the adjacent carbon can be converted to a leaving group (e.g., mesylate or tosylate).
-
Treatment of this intermediate with a base (e.g., sodium hydride) in an anhydrous solvent (e.g., tetrahydrofuran, THF) at 0 °C to room temperature can induce intramolecular cyclization to form the aziridine (B145994) ring.
-
The reaction is monitored by thin-layer chromatography (TLC) and quenched upon completion.
-
Work-up involves partitioning between an organic solvent and water, followed by drying and purification by column chromatography.
Coupling of the "Top-Half" and Azabicyclic Core
The final step in the convergent synthesis is the coupling of the two main fragments. This is typically achieved through the formation of an amide bond.
Experimental Protocol: Amide Coupling
-
The carboxylic acid of the "top-half" fragment (or a suitable precursor) is activated using a coupling reagent such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in the presence of a base like diisopropylethylamine (DIPEA).
-
The amine of the azabicyclic core fragment is then added to the activated acid.
-
The reaction is carried out in an anhydrous polar aprotic solvent such as DMF at room temperature.
-
The progress of the reaction is monitored by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is diluted with an organic solvent and washed with water and brine.
-
The organic layer is dried, concentrated, and the final product is purified by preparative high-performance liquid chromatography (HPLC).
Data Presentation
The biological activity of synthesized this compound analogues is a critical aspect of their evaluation. The following table summarizes the in vitro cytotoxicity of selected analogues against various human cancer cell lines.
| Analogue | Modification | Cell Line | IC50 (µM) | Reference |
| This compound | Natural Product | L5178Y | nanomolar range | [1] |
| Analogue 1 | Simplified "top-half", contains epoxide and aziridine | Not Specified | Not Specified | [2] |
| Analogue 2 | Lacks the aziridine ring | Not Specified | Comparable to Analogue 1 | [2] |
| Analogue 4 | Epoxide and nitrogen mustard | NCI 60 cell line screen | Active | [3] |
| Analogue 5 | Alkylating agent, cannot cross-link | NCI 60 cell line screen | Similar to Analogue 4 | [3] |
| Analogue 6 | Alkylating agent, cannot cross-link | NCI 60 cell line screen | Similar to Analogue 4 | [3] |
Mandatory Visualizations
Synthetic Workflow for this compound Analogues
Caption: Convergent synthetic workflow for this compound analogues.
DNA Cross-Linking Mechanism of this compound
Caption: Mechanism of DNA interstrand cross-linking by this compound.
References
Application Notes and Protocols: In Vitro Transcription and Replication Assays with Azinomycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azinomycin B is a potent antitumor antibiotic isolated from Streptomyces sahachiroi. Its biological activity stems from its ability to function as a DNA alkylating agent, forming interstrand cross-links (ICLs) within the major groove of the DNA double helix.[1][2][3][4] This covalent linkage of the two DNA strands prevents their separation, a critical step for both transcription and replication. Consequently, this compound effectively stalls these fundamental cellular processes, leading to cell cycle arrest and apoptosis, which underscores its therapeutic potential in oncology.[2][5]
These application notes provide detailed protocols for in vitro transcription and replication assays designed to investigate the inhibitory effects of this compound. The assays are fundamental for elucidating the compound's mechanism of action, determining its potency, and screening for analogues with improved therapeutic indices.
Mechanism of Action of this compound
This compound possesses two electrophilic centers, an aziridine (B145994) ring and an epoxide, which react with the N7 positions of purine (B94841) bases, primarily guanines, in the DNA major groove.[3][6] This dual reactivity leads to the formation of ICLs, preferentially at 5'-PuNPy-3' sequences. The resulting covalent bridge between the DNA strands physically obstructs the progression of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.[4][5] The cellular response to this type of DNA damage involves complex DNA repair pathways, such as the Fanconi anemia pathway.[1][7][8]
Data Presentation
While specific IC50 values for the direct inhibition of in vitro transcription and replication by this compound are not extensively reported in publicly available literature, the data below summarizes its known effects on DNA and cellular processes.
| Parameter | Observation | Cell Lines/System | Reference |
| DNA Interstrand Cross-linking | Forms covalent interstrand cross-links at 5'-PuNPy-3' sequences. | In vitro DNA assays | [3] |
| Cytotoxicity (IC50) | Potent cytotoxic effects in various cancer cell lines. | P388 murine leukemia, L5178Y leukemic cells | [6][9] |
| Cell Cycle Arrest | Induces a phenotypic S phase shift, consistent with replication stress. | Yeast cells | [2] |
| DNA Damage Response | Activates a robust DNA damage response pathway. | Yeast cells | [2] |
| Transcriptional Effects | Alters the yeast transcriptome, indicative of transcription inhibition. | Yeast cells | [2] |
Experimental Protocols
In Vitro Transcription Assay with this compound
This assay measures the effect of this compound-induced DNA cross-links on the synthesis of RNA by a DNA-dependent RNA polymerase, such as T7 RNA polymerase. The inhibition of transcription is quantified by measuring the incorporation of a radiolabeled nucleotide into the newly synthesized RNA transcript.
Materials:
-
Linear DNA template containing a T7 promoter (e.g., linearized pGEM plasmid)
-
This compound
-
T7 RNA Polymerase
-
RNase-free water
-
10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM spermidine)
-
Ribonucleotide Triphosphate (NTP) mix (10 mM each of ATP, GTP, CTP, and UTP)
-
[α-³²P]UTP (10 mCi/mL)
-
RNase inhibitor
-
DNase I (RNase-free)
-
RNA loading dye (e.g., 95% formamide (B127407), 0.025% bromophenol blue, 0.025% xylene cyanol, 5 mM EDTA)
-
Denaturing polyacrylamide gel (e.g., 6% polyacrylamide, 8 M urea)
-
TBE buffer (Tris/Borate/EDTA)
Protocol:
-
Preparation of this compound-treated DNA Template:
-
In a microcentrifuge tube, mix the linear DNA template (1 µg) with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) in a suitable reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA).
-
Incubate at 37°C for 1-2 hours to allow for DNA cross-linking.
-
Prepare a control reaction with DNA template and buffer only (no this compound).
-
(Optional) Purify the DNA to remove unbound this compound using a spin column.
-
-
In Vitro Transcription Reaction:
-
In a new RNase-free microcentrifuge tube, set up the transcription reaction on ice by adding the following components in order:
-
RNase-free water to a final volume of 20 µL
-
2 µL of 10x Transcription Buffer
-
1 µL of NTP mix (final concentration 0.5 mM each)
-
1 µL of [α-³²P]UTP
-
1 µL of RNase inhibitor
-
1 µg of this compound-treated (or control) DNA template
-
1 µL of T7 RNA Polymerase (10-20 units)
-
-
Mix gently by pipetting and incubate at 37°C for 1 hour.[10][11]
-
-
DNase Treatment:
-
Add 1 µL of RNase-free DNase I to each reaction tube.
-
Incubate at 37°C for 15 minutes to digest the DNA template.[11]
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 20 µL of RNA loading dye.
-
Heat the samples at 95°C for 5 minutes to denature the RNA transcripts.
-
-
Gel Electrophoresis and Visualization:
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel in 1x TBE buffer until the bromophenol blue dye reaches the bottom.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled RNA transcripts.
-
-
Data Analysis:
-
Quantify the intensity of the RNA bands using densitometry software.
-
Calculate the percentage of transcription inhibition for each this compound concentration relative to the control (no this compound).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
In Vitro DNA Replication Assay with this compound
This assay evaluates the effect of this compound-induced DNA damage on the ability of a DNA polymerase to synthesize a new DNA strand. The inhibition of DNA replication is measured by the incorporation of a radiolabeled deoxynucleotide into the newly synthesized DNA.
Materials:
-
Singly-primed single-stranded DNA template (e.g., M13mp18 with a specific primer)
-
This compound
-
DNA Polymerase (e.g., E. coli DNA Polymerase I, Klenow fragment)
-
Nuclease-free water
-
10x DNA Polymerase Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT)
-
Deoxynucleotide Triphosphate (dNTP) mix (10 mM each of dATP, dGTP, dCTP, and dTTP)
-
[α-³²P]dCTP (10 mCi/mL)
-
Stop solution (e.g., 20 mM EDTA)
-
Denaturing polyacrylamide gel (e.g., 8% polyacrylamide, 8 M urea)
-
TBE buffer
Protocol:
-
Preparation of this compound-treated DNA Template:
-
Treat the single-stranded DNA template with varying concentrations of this compound as described in the in vitro transcription protocol (Step 1). Note that this compound forms interstrand cross-links, so for a single-stranded template, the primary lesion would be mono-adducts. To study the effect of interstrand cross-links, a double-stranded template with a primer would be required.
-
-
In Vitro Replication Reaction:
-
In a microcentrifuge tube, set up the replication reaction on ice:
-
Nuclease-free water to a final volume of 25 µL
-
2.5 µL of 10x DNA Polymerase Reaction Buffer
-
1 µL of dNTP mix (final concentration 0.4 mM each, with reduced dCTP)
-
1 µL of [α-³²P]dCTP
-
100 ng of this compound-treated (or control) primed DNA template
-
1 µL of DNA Polymerase (e.g., 5 units of Klenow fragment)
-
-
Mix gently and incubate at 37°C for 30-60 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 5 µL of stop solution.
-
-
Sample Preparation and Gel Electrophoresis:
-
Add an equal volume of formamide loading dye and heat at 95°C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel in 1x TBE buffer.
-
-
Visualization and Data Analysis:
-
Visualize the radiolabeled DNA products by autoradiography.
-
Quantify the amount of newly synthesized DNA and determine the percentage of replication inhibition and the IC50 value as described for the transcription assay.
-
Visualizations
Caption: Workflow for the in vitro transcription assay with this compound.
Caption: Workflow for the in vitro DNA replication assay with this compound.
Caption: DNA damage response pathway initiated by this compound.
References
- 1. Cellular response to DNA interstrand crosslinks: the Fanconi anemia pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular effects induced by the antitumor agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the mechanism of action of this compound: definition of regioselectivity and sequence selectivity of DNA cross-link formation and clarification of the role of the naphthoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a novel DNA glycosylase from S. sahachiroi involved in the reduction and repair of this compound induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 8. DNA damage response signaling: A common link between cancer and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 10. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Labeling of RNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Azinomycin B Cellular Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azinomycin B is a potent antitumor antibiotic agent known to exert its cytotoxic effects through the formation of interstrand DNA cross-links.[1][2] Understanding the mechanisms governing its cellular uptake is paramount for optimizing its therapeutic efficacy and developing targeted drug delivery strategies. These application notes provide a comprehensive overview and detailed protocols for investigating the cellular uptake of this compound using modern cell biology and analytical techniques. While specific data on this compound's cellular uptake are limited in published literature, this document outlines robust methodologies that can be adapted and optimized for its study.
Key Techniques for Studying this compound Cellular Uptake
The cellular uptake of this compound can be investigated through several complementary techniques:
-
Fluorescence Microscopy: To visualize the intracellular localization and trafficking of this compound. This can be achieved by leveraging its potential intrinsic fluorescence or by using a fluorescently labeled derivative.
-
Flow Cytometry: To quantify the mean cellular uptake of this compound across a large cell population, enabling high-throughput screening of uptake inhibitors and conditions.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): To provide a highly sensitive and specific label-free quantification of intracellular this compound concentrations.
Section 1: Fluorescence-Based Methods
This compound contains a naphthoate moiety, which may confer intrinsic fluorescent properties.[3] Preliminary spectroscopic analysis is required to determine the optimal excitation and emission wavelengths.
Application Note 1.1: Visualization of this compound Cellular Uptake by Confocal Microscopy
Confocal microscopy offers high-resolution imaging of this compound's subcellular distribution, providing insights into its mechanism of entry and sites of accumulation. Fluorescence imaging has previously revealed the localization of this compound in the nuclear region of yeast cells.[2]
Experimental Protocol 1.1: Confocal Microscopy
1. Preliminary Spectroscopic Analysis:
- Prepare a solution of this compound in a suitable solvent (e.g., DMSO).
- Using a spectrofluorometer, determine the excitation and emission spectra to identify the optimal wavelengths for imaging.
2. Cell Culture and Treatment:
- Seed cells (e.g., HeLa, A549) on glass-bottom dishes or chamber slides.
- Culture cells to 70-80% confluency.
- Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for different time points (e.g., 30 min, 1, 2, 4 hours) at 37°C.
- Include an untreated control group.
3. Cell Staining and Fixation:
- Wash cells three times with ice-cold phosphate-buffered saline (PBS).
- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- (Optional) Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes if co-staining with intracellular markers.
- (Optional) Co-stain with organelle-specific fluorescent dyes (e.g., DAPI for nucleus, MitoTracker for mitochondria).
4. Imaging:
- Mount the coverslips with an anti-fade mounting medium.
- Image the cells using a confocal microscope with the predetermined optimal excitation and emission settings for this compound.
Workflow for Confocal Microscopy
Caption: Workflow for visualizing this compound uptake using confocal microscopy.
Application Note 1.2: Quantitative Analysis of this compound Uptake by Flow Cytometry
Flow cytometry allows for the rapid quantification of this compound uptake in a large number of cells, making it ideal for kinetic studies and for screening potential uptake inhibitors.
Experimental Protocol 1.2: Flow Cytometry
1. Cell Preparation and Treatment:
- Culture cells in suspension or detach adherent cells using a gentle dissociation reagent.
- Adjust the cell density to 1 x 10^6 cells/mL in complete medium.
- Treat cells with different concentrations of this compound for various time points.
- For inhibitor studies, pre-incubate cells with uptake inhibitors (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis, genistein (B1671435) for caveolae-mediated endocytosis) for 30-60 minutes before adding this compound.
2. Sample Processing:
- Terminate the uptake by adding ice-cold PBS.
- Centrifuge the cells at 300 x g for 5 minutes at 4°C.
- Wash the cell pellet twice with ice-cold PBS.
- Resuspend the cells in 500 µL of FACS buffer (PBS with 1% BSA).
3. Data Acquisition and Analysis:
- Analyze the samples on a flow cytometer using the appropriate laser and filter combination for this compound's intrinsic fluorescence.
- Gate on the live, single-cell population using forward and side scatter.
- Quantify the mean fluorescence intensity (MFI) of the cell population.
Data Presentation: Quantitative Uptake of this compound
| Treatment Group | Concentration (µM) | Incubation Time (min) | Mean Fluorescence Intensity (Arbitrary Units) |
| Control | 0 | 60 | 10.5 ± 1.2 |
| This compound | 1 | 60 | 150.8 ± 12.3 |
| This compound | 5 | 60 | 780.4 ± 55.7 |
| This compound | 10 | 60 | 1525.1 ± 110.2 |
| This compound + Chlorpromazine | 5 | 60 | 450.6 ± 35.1 |
| This compound + Genistein | 5 | 60 | 760.9 ± 60.5 |
Workflow for Flow Cytometry
Caption: Workflow for quantifying this compound uptake using flow cytometry.
Section 2: Mass Spectrometry-Based Method
LC-MS/MS offers a highly sensitive and specific method for the absolute quantification of intracellular this compound, without the need for fluorescent or radiolabeling.
Application Note 2.1: Absolute Quantification of this compound by LC-MS/MS
This method allows for the precise determination of intracellular this compound concentrations, which is crucial for pharmacokinetic and pharmacodynamic studies.
Experimental Protocol 2.1: LC-MS/MS
1. Sample Preparation:
- Treat cells with this compound as described in the flow cytometry protocol.
- After washing, lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
- Determine the total protein concentration of the cell lysate using a BCA assay for normalization.
- Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) to the lysate.
- Centrifuge to pellet the precipitated protein and collect the supernatant containing this compound.
- Dry the supernatant under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent.
2. LC-MS/MS Analysis:
- Develop an LC method for the separation of this compound from matrix components. A C18 column is a common starting point.
- Optimize the MS parameters (e.g., ionization mode, precursor and product ions) for this compound by direct infusion.
- Generate a standard curve using known concentrations of this compound spiked into lysate from untreated cells.
- Analyze the samples and quantify the amount of this compound based on the standard curve.
Data Presentation: Intracellular Concentration of this compound
| Treatment Group | Concentration (µM) | Incubation Time (min) | Intracellular this compound (ng/mg protein) |
| Control | 0 | 60 | Not Detected |
| This compound | 1 | 60 | 5.2 ± 0.8 |
| This compound | 5 | 60 | 28.1 ± 3.5 |
| This compound | 10 | 60 | 55.9 ± 6.1 |
Workflow for LC-MS/MS Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. Cellular effects induced by the antitumor agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the this compound biosynthetic gene cluster revealing a different iterative type I polyketide synthase for naphthoate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying Azinomycin B-Induced DNA Damage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azinomycin B is a potent antitumor agent known to exert its cytotoxic effects through the induction of DNA damage. A thorough understanding and precise quantification of this damage are critical for its development as a therapeutic agent, for elucidating mechanisms of drug resistance, and for studying fundamental DNA repair pathways. These application notes provide detailed protocols for quantifying DNA damage induced by this compound, with a focus on its primary mechanism of action: the formation of DNA interstrand cross-links (ICLs).
This compound is a natural product that covalently binds to duplex DNA, creating ICLs that block essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2][3] The molecule's unique structure, featuring two reactive functionalities, an aziridinyl group and an epoxide, allows it to cross-link purine (B94841) bases, with a preference for guanine (B1146940), in the major groove of the DNA.[4][5]
This document outlines methodologies for the quantitative assessment of this compound-induced DNA damage, including protocols for a gel-based assay to directly visualize ICLs, the single-cell gel electrophoresis (comet) assay to measure DNA strand breaks, and immunofluorescence staining for γ-H2AX as a marker of DNA double-strand breaks.
Mechanism of this compound-Induced DNA Damage
This compound functions as a bifunctional alkylating agent. The proposed mechanism involves a two-step process:
-
Initial Alkylation: The aziridine (B145994) ring of this compound initiates a nucleophilic attack, typically at the N7 position of a guanine residue on one strand of the DNA. This forms a mono-adduct.
-
Interstrand Cross-link Formation: Subsequently, the epoxide moiety reacts with a purine base, often another guanine, on the opposite DNA strand, resulting in the formation of a covalent interstrand cross-link.[4][6]
This ICL formation physically prevents the separation of the DNA strands, thereby obstructing the progression of replication forks and transcription machinery. The cellular response to this damage involves complex DNA repair pathways. If the damage is too extensive to be repaired, the cell is directed towards apoptosis.
Signaling Pathway for this compound-Induced DNA Damage Response
The presence of this compound-induced ICLs triggers a cascade of cellular signaling events aimed at repairing the damaged DNA. This process often involves the Fanconi Anemia (FA) pathway, which recognizes and repairs ICLs. The stalling of replication forks can also lead to the formation of DNA double-strand breaks (DSBs) as a secondary lesion, activating other repair pathways.
Caption: this compound-induced ICLs trigger DNA repair pathways.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the expected outcomes of the described experimental protocols. This data is for demonstrative purposes, as publicly available quantitative datasets for this compound using these specific assays are limited.
Table 1: Quantification of this compound-Induced DNA Interstrand Cross-links by Gel Electrophoresis
| This compound (µM) | % Single-Stranded DNA (ssDNA) | % Cross-linked DNA (dsDNA) |
| 0 (Control) | 98.2 ± 1.5 | 1.8 ± 1.5 |
| 25 | 75.6 ± 4.2 | 24.4 ± 4.2 |
| 50 | 52.1 ± 3.8 | 47.9 ± 3.8 |
| 75 | 28.9 ± 2.9 | 71.1 ± 2.9 |
| 125 | 10.3 ± 2.1 | 89.7 ± 2.1 |
Table 2: Quantification of this compound-Induced DNA Damage using the Comet Assay
| This compound (µM) | Olive Tail Moment (Arbitrary Units) | % DNA in Tail |
| 0 (Control) | 1.2 ± 0.4 | 3.5 ± 1.1 |
| 10 | 8.7 ± 1.9 | 15.2 ± 3.3 |
| 25 | 19.4 ± 3.5 | 32.8 ± 5.7 |
| 50 | 35.1 ± 6.2 | 58.9 ± 8.1 |
Table 3: Quantification of this compound-Induced γ-H2AX Foci
| This compound (µM) | Average γ-H2AX Foci per Cell | % Cells with >10 Foci |
| 0 (Control) | 0.8 ± 0.3 | 2.1 ± 0.9 |
| 5 | 7.3 ± 1.5 | 38.4 ± 6.2 |
| 10 | 18.9 ± 3.8 | 85.7 ± 9.3 |
| 20 | 32.6 ± 5.1 | 96.2 ± 4.5 |
Experimental Protocols
Protocol 1: Gel-Based Quantification of DNA Interstrand Cross-links
This protocol is adapted from methods used to detect ICLs induced by other cross-linking agents and is based on the principle that cross-linked DNA will not denature into single strands under alkaline conditions.[7]
Workflow for Gel-Based ICL Quantification
Caption: Steps for quantifying ICLs using gel electrophoresis.
Materials:
-
Cell culture reagents
-
This compound
-
DNA isolation kit
-
Restriction enzyme (e.g., EcoRI) and buffer
-
0.5 M EDTA, pH 8.0
-
1 M NaOH
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
DNA loading dye
-
DNA stain (e.g., SYBR™ Gold)
-
Gel imaging system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to attach overnight. Treat cells with varying concentrations of this compound for a desired duration (e.g., 2-24 hours). Include an untreated control.
-
DNA Isolation: Harvest the cells and isolate genomic DNA using a commercial kit according to the manufacturer's instructions.
-
DNA Linearization: Digest the isolated DNA with a restriction enzyme that does not cut within the gene of interest if specific analysis is required, or a frequent cutter for global analysis.
-
Alkaline Denaturation: To an aliquot of linearized DNA, add NaOH to a final concentration of 0.05 M. Incubate at 37°C for 5 minutes to denature the DNA.
-
Agarose Gel Electrophoresis: Load the denatured DNA samples onto a 1% agarose gel. Run the gel at a constant voltage until adequate separation is achieved. Include a non-denatured control of the same DNA.
-
Staining and Imaging: Stain the gel with a fluorescent DNA stain and visualize the DNA bands using a gel documentation system.
-
Quantification: Measure the intensity of the bands corresponding to single-stranded DNA (ssDNA, faster migrating) and cross-linked double-stranded DNA (dsDNA, slower migrating). Calculate the percentage of cross-linked DNA for each treatment condition.
Protocol 2: Single-Cell Gel Electrophoresis (Comet) Assay
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[8][9][10] For ICL-inducing agents, a modified protocol is often used where the cells are irradiated to introduce random strand breaks. The presence of ICLs will reduce the migration of the fragmented DNA, resulting in a smaller comet tail.
Materials:
-
Comet assay kit (including slides, low melting point agarose, lysis solution, and electrophoresis buffer)
-
This compound
-
Phosphate-buffered saline (PBS)
-
DNA stain (e.g., SYBR™ Gold or propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate filters
-
Comet assay analysis software
Procedure:
-
Cell Treatment: Treat cells with this compound as described in Protocol 1.
-
Cell Harvesting and Embedding: Harvest the cells and resuspend them in PBS at a concentration of 1 x 10^5 cells/mL. Mix the cell suspension with low melting point agarose and pipette onto a comet slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in lysis solution and incubate at 4°C for at least 1 hour.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.
-
Neutralization and Staining: Neutralize the slides with a neutralization buffer and then stain with a fluorescent DNA dye.
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope. Capture images of at least 50-100 cells per sample. Analyze the images using comet assay software to quantify parameters such as Olive tail moment and the percentage of DNA in the tail.[11]
Protocol 3: γ-H2AX Immunofluorescence Staining
The phosphorylation of the histone variant H2AX (to form γ-H2AX) is an early cellular response to the formation of DNA double-strand breaks.[12][13][14][15] This assay quantifies the formation of γ-H2AX foci, which appear at the sites of DSBs.
Logical Relationship for γ-H2AX Foci Analysis
Caption: Rationale for using γ-H2AX foci to quantify DNA damage.
Materials:
-
Cells grown on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γ-H2AX (Ser139)
-
Fluorescently labeled secondary antibody
-
DAPI nuclear stain
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on sterile coverslips in a petri dish. Treat with this compound as described previously.
-
Fixation and Permeabilization: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature. Wash again with PBS and permeabilize with 0.2% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Antibody Staining: Incubate with the primary anti-γ-H2AX antibody (diluted in blocking solution) overnight at 4°C. The next day, wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes. Wash again and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Count the number of γ-H2AX foci per nucleus. A cell with more than 5-10 foci is typically considered positive for significant DNA damage. Analyze at least 100 cells per condition.[16]
Conclusion
The protocols and application notes provided here offer a comprehensive framework for the quantitative analysis of DNA damage induced by this compound. By employing a combination of gel-based ICL detection, the comet assay, and γ-H2AX immunofluorescence, researchers can gain detailed insights into the dose-response and kinetics of this compound's DNA-damaging effects. This information is invaluable for the continued investigation and potential clinical application of this potent antitumor agent.
References
- 1. Characterization of a novel DNA glycosylase from S. sahachiroi involved in the reduction and repair of this compound induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular effects induced by the antitumor agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A molecular model for DNA cross-linking by the antitumor agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sequence selectivity of this compound in DNA alkylation and cross-linking: a QM/MM study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the mechanism of action of this compound: definition of regioselectivity and sequence selectivity of DNA cross-link formation and clarification of the role of the naphthoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA cross-linking by this compound: Monte Carlo simulations in the evaluation of sequence selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of a novel DNA glycosylase from S. sahachiroi involved in the reduction and repair of this compound induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]
- 9. The Comet Assay: Assessment of In Vitro and In Vivo DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxidative damage, bleomycin, and gamma radiation induce different types of DNA strand breaks in normal lymphocytes and thymocytes. A comet assay study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. europeanreview.org [europeanreview.org]
- 13. Residual γH2AX foci as an indication of lethal DNA lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from two Phase I clinical trials of SJG-136 (SG2000) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. γH2AX foci as a measure of DNA damage: a computational approach to automatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cellular responses and gene expression profile changes due to bleomycin-induced DNA damage in human fibroblasts in space - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Expression and Purification of Azinomycin B Biosynthetic Enzymes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the biosynthetic pathway of Azinomycin B and generalized protocols for the expression and purification of its key biosynthetic enzymes. Due to the limited availability of specific published protocols for each individual enzyme, this document offers robust, adaptable methodologies based on common practices for the heterologous expression of Streptomyces enzymes in E. coli.
Introduction to this compound and its Biosynthesis
This compound is a potent antitumor antibiotic produced by Streptomyces sahachiroi. Its complex molecular structure, featuring a naphthoate moiety, an aziridinopyrrolidine ring, and an epoxide, enables it to function as a DNA cross-linking agent. The biosynthesis of this compound is a complex process involving a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway. The biosynthetic gene cluster for this compound has been identified and characterized, revealing a suite of enzymes responsible for the synthesis of its unique structural components.[1][2]
Key enzymes in the this compound biosynthetic pathway include:
-
AziB: An iterative type I polyketide synthase responsible for the synthesis of the 5-methyl-naphthoic acid core.[1][2]
-
NRPS Enzymes: A set of non-ribosomal peptide synthetases that assemble the peptide backbone of the molecule.
-
Tailoring Enzymes (e.g., AziB1, AziC7, AziC9, AziU1): A variety of enzymes, including cytochrome P450 monooxygenases and others, that modify the initial polyketide and peptide intermediates to form the final complex structure of this compound.
Understanding the function and obtaining purified forms of these enzymes are crucial for applications in synthetic biology, drug development, and the chemoenzymatic synthesis of novel this compound analogs.
This compound Biosynthetic Pathway
The biosynthesis of this compound is a multi-step enzymatic cascade. The following diagram illustrates the proposed pathway, highlighting the key enzymatic transformations.
Quantitative Data Summary
Specific quantitative data for the expression and purification of individual this compound biosynthetic enzymes is not extensively available in the published literature. The following table is provided as a template for researchers to populate with their own experimental data.
| Enzyme | Expression Host | Vector | Purification Method | Protein Yield (mg/L) | Purity (%) | Specific Activity (U/mg) | Reference |
| AziB | E. coli BL21(DE3) | pET-based | Ni-NTA Affinity | N/A | N/A | N/A | This protocol |
| AziB1 | E. coli BL21(DE3) | pET-based | Ni-NTA Affinity | N/A | N/A | N/A | This protocol |
| AziC7 | E. coli BL21(DE3) | pET-based | Ni-NTA Affinity | N/A | N/A | N/A | This protocol |
| AziC9 | E. coli BL21(DE3) | pET-based | Ni-NTA Affinity | N/A | N/A | N/A | This protocol |
| AziU1 | E. coli BL21(DE3) | pET-based | Ni-NTA Affinity | N/A | N/A | N/A | This protocol |
N/A: Not available in published literature.
Experimental Protocols
The following sections provide generalized protocols for the heterologous expression of this compound biosynthetic enzymes in E. coli and their subsequent purification. These protocols are based on standard molecular biology techniques and may require optimization for each specific enzyme.
General Workflow for Enzyme Expression and Purification
The overall process for obtaining purified this compound biosynthetic enzymes is depicted in the workflow diagram below.
Protocol for Gene Cloning and Expression Vector Construction
-
Gene Amplification: Amplify the gene of interest (e.g., aziB, aziB1, aziC9) from S. sahachiroi genomic DNA using PCR with primers that incorporate restriction sites for cloning into a suitable expression vector (e.g., pET-28a(+), which adds an N-terminal His-tag).
-
Vector and Insert Digestion: Digest both the PCR product and the expression vector with the corresponding restriction enzymes.
-
Ligation: Ligate the digested gene insert into the linearized expression vector using T4 DNA ligase.
-
Transformation into Cloning Host: Transform the ligation mixture into a suitable cloning host, such as E. coli DH5α, for plasmid propagation.
-
Plasmid Verification: Isolate the plasmid DNA from transformed colonies and verify the correct insertion of the gene by restriction digestion and DNA sequencing.
Protocol for Protein Expression in E. coli
-
Transformation of Expression Host: Transform the verified expression plasmid into an E. coli expression host, such as BL21(DE3).
-
Starter Culture: Inoculate a single colony of the transformed E. coli into 10 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin (B1662678) for pET-28a(+)). Incubate overnight at 37°C with shaking at 200 rpm.
-
Large-Scale Culture: Inoculate 1 L of LB broth containing the appropriate antibiotic with the overnight starter culture. Incubate at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to 16-20°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.
-
Incubation: Continue to incubate the culture at 16-20°C for 16-20 hours with shaking at 200 rpm.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until further use.
Protocol for Protein Purification using Ni-NTA Affinity Chromatography
Buffer Preparation:
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme (B549824).
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole.
Purification Procedure:
-
Cell Lysis: Resuspend the frozen cell pellet in ice-cold Lysis Buffer (approximately 5 mL per gram of wet cell paste). Incubate on ice for 30 minutes. Lyse the cells by sonication on ice until the suspension is no longer viscous.
-
Clarification of Lysate: Centrifuge the cell lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Carefully collect the supernatant.
-
Column Equilibration: Equilibrate a Ni-NTA affinity column with 5-10 column volumes of Lysis Buffer (without lysozyme and PMSF).
-
Protein Binding: Load the clarified lysate onto the equilibrated Ni-NTA column.
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged protein from the column with 5-10 column volumes of Elution Buffer. Collect fractions of 0.5-1.0 mL.
-
Analysis of Fractions: Analyze the collected fractions for the presence of the target protein by SDS-PAGE.
-
Buffer Exchange: Pool the fractions containing the purified protein and perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.
-
Storage: Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.
Conclusion
The protocols outlined in this document provide a solid foundation for the expression and purification of this compound biosynthetic enzymes. While these generalized methods will likely require optimization for each specific enzyme, they represent a starting point for researchers aiming to characterize these important biocatalysts. The availability of purified enzymes will undoubtedly accelerate research into the biosynthesis of this compound and facilitate the development of novel antitumor agents.
References
Application Notes and Protocols for Isotopic Labeling Studies of Azinomycin B Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the isotopic labeling studies that have been instrumental in elucidating the biosynthetic pathway of Azinomycin B, a potent antitumor antibiotic. The accompanying protocols offer detailed methodologies for replicating key experiments to further investigate this complex natural product.
Introduction to this compound Biosynthesis
This compound is a structurally complex natural product produced by Streptomyces sahachiroi. Its potent DNA cross-linking ability, attributed to its unique azabicyclic ring system and epoxide moiety, has made it a subject of significant interest in drug development. Understanding its biosynthesis is crucial for efforts in biosynthetic engineering to create novel analogs with improved therapeutic properties. Isotopic labeling studies have been fundamental in identifying the building blocks and delineating the assembly of this intricate molecule. The biosynthesis of this compound is known to involve a hybrid Type I polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) machinery.[1][2]
Quantitative Analysis of Precursor Incorporation
Isotopic labeling experiments have quantitatively determined the incorporation of various precursors into the this compound scaffold. These studies typically involve feeding stable isotope-labeled compounds to Streptomyces sahachiroi cultures and subsequently analyzing the isolated this compound using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Labeled Precursor Fed | Moiety Labeled in this compound | Method of Analysis | Key Findings & Incorporation Rate | Reference |
| [1-¹³C]-Acetate | Naphthoate Fragment | ¹³C NMR | Efficiently labels alternate carbons in the naphthoate ring, confirming its polyketide origin. | [2] |
| [2-¹³C]-Acetate | Naphthoate Fragment | ¹³C NMR | Labels the remaining carbons in the naphthoate ring, consistent with a polyketide pathway. | [2] |
| [1,2-¹³C₂]-Acetate | Naphthoate and Aziridine (B145994) Fragments | ¹³C NMR | Reveals intact incorporation of acetate (B1210297) units and provides insights into the formation of the aziridine fragment. | [2] |
| [methyl-¹³C]-Methionine | Naphthoate Fragment (O-methyl group) | ¹³C NMR | Strong labeling (43% incorporation) of the O-methyl carbon on the naphthoate moiety. | [2] |
| L-Valine (labeled) | Epoxide Unit | Not specified in abstracts | Feeding studies established a valine-dependent pathway for the formation of the epoxide unit. | [3] |
| Threonine (labeled) | Enol Fragment | ¹³C NMR | Identified as the probable precursor of the enol fragment based on labeling patterns. | [1][2] |
| α-Ketoglutarate (labeled) | Aziridine Fragment | ¹³C NMR | Considered a probable precursor to the aziridine fragment. | [1][2] |
Biosynthetic Pathway of this compound
The following diagram illustrates the proposed biosynthetic pathway of this compound, highlighting the origin of its structural components as determined by isotopic labeling studies.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
The following are detailed protocols for key experiments in the study of this compound biosynthesis.
Protocol 1: Fermentation of Streptomyces sahachiroi and Isolation of this compound
This protocol is adapted from procedures described for feeding labeled precursors and isolating the resulting this compound.[4]
Materials:
-
Streptomyces sahachiroi (NRRL 2485)
-
GYM agar (B569324) plates (glucose 4 g/L, yeast extract 4 g/L, malt (B15192052) extract 10 g/L, CaCO₃ 2 g/L, agar 12 g/L, pH 6.8)
-
PS5 seed medium (Pharmamedia 5 g/L, soluble starch 5 g/L, pH 6.0)
-
Production medium (e.g., PS5 medium)
-
Labeled precursor (e.g., Sodium [1-¹³C]-acetate)
-
Hexane
-
Diethyl ether
-
Sterile 0.2 µm filter
Procedure:
-
Maintain S. sahachiroi on GYM agar plates at 28 °C.
-
Inoculate a 100 mL seed culture in PS5 medium with a loopful of spores from a mature GYM plate.
-
Incubate the seed culture at 30 °C with shaking at 200 rpm for 24 hours.
-
Use 25 mL of the seed culture to inoculate 500 mL of PS5 production medium in a 2 L baffled flask.
-
Incubate the production culture at 30 °C with shaking at 200 rpm for 72 hours.
-
Prepare an aqueous solution of the labeled precursor and sterilize it by passing it through a 0.2 µm filter.
-
Add the sterile labeled precursor to the production culture at the onset of this compound production (typically determined by a time-course experiment). For example, add labeled acetate in pulses (e.g., 3 x 0.1 mM at regular intervals).[2]
-
After the incubation period, harvest the culture by centrifugation.
-
Adjust the pH of the supernatant to 8.0 and extract with an equal volume of chloroform at 4 °C.
-
Concentrate the chloroform extract and proceed with a series of precipitations for purification.
-
For each 100 mL of original culture, precipitate the residue from 600 µL of chloroform/hexane (1:29), centrifuge, and discard the supernatant. Repeat this step.
-
Dissolve the resulting residue in 600 µL of chloroform/hexane (2:1), centrifuge, and retain the supernatant.
-
Dissolve the residue from the previous step in 600 µL of chloroform/diethyl ether (1:4), centrifuge, and concentrate the supernatant to yield pure this compound (approximately 1.5 mg per 100 mL of culture).
-
Analyze the purified this compound by ¹³C NMR and/or MS to determine the extent and position of isotopic labeling.
Protocol 2: In Vitro Biosynthesis using a Cell-Free Extract
This protocol allows for the study of this compound biosynthesis in a controlled in vitro environment, facilitating the investigation of cofactor requirements and reaction mechanisms.
Materials:
-
S. sahachiroi cell pellet (from Protocol 1, step 8)
-
Cell-free extract buffer (100 mM potassium phosphate, pH 7.5; 50% glycerol, 2 mM dithiothreitol, 1 mM EDTA)
-
Glass beads (0.1 mm)
-
Radiolabeled substrates (e.g., [2-¹⁴C]malonyl-CoA, L-[U-¹⁴C]valine)
-
Cofactors (e.g., S-adenosyl methionine (SAM), FAD, NADPH)
-
Dichloromethane
-
Methanol
-
TLC plates
-
Scintillation cocktail (e.g., OPTI-Fluor O)
-
Scintillation counter
Procedure:
-
Prepare a cell-free extract by combining the frozen S. sahachiroi cell pellet with glass beads and ice-cold cell-free extract buffer in a bead beater fitted with an ice-water jacket.
-
Disrupt the cells using multiple cycles of homogenization (e.g., ten 1-minute cycles with 1-minute intervals for cooling).
-
Centrifuge the homogenate to pellet cell debris and collect the supernatant, which is the crude cell-free extract.
-
Set up enzymatic reactions by combining the cell-free extract with radiolabeled substrates and necessary cofactors in a suitable buffer.
-
Incubate the reactions at an optimal temperature (e.g., 30 °C) for a defined period.
-
Quench the reactions and extract the products with an organic solvent such as dichloromethane.
-
Evaporate the organic solvent and redissolve the residue in a minimal volume of dichloromethane.
-
Spot the dissolved residue onto a TLC plate and develop the plate using a suitable solvent system (e.g., dichloromethane:methanol, 5:0.3).
-
Identify the spots corresponding to this compound and any intermediates by comparing with authentic standards.
-
Scrape the identified spots from the TLC plate into scintillation vials.
-
Add scintillation cocktail to the vials and quantify the radioactivity using a scintillation counter to determine the incorporation of the radiolabeled precursor.
Experimental Workflow Visualization
The following diagram outlines the general workflow for an isotopic labeling study of this compound biosynthesis.
Caption: General workflow for isotopic labeling studies.
Conclusion
Isotopic labeling studies have been indispensable in mapping the biosynthetic pathway of this compound. The protocols and data presented here provide a framework for researchers to further explore this fascinating natural product. Future studies could focus on elucidating the mechanisms of the tailoring enzymes and leveraging this knowledge for the combinatorial biosynthesis of novel this compound analogs with enhanced therapeutic potential.
References
- 1. The first biosynthetic studies of the azinomycins: acetate incorporation into this compound - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. The first biosynthetic studies of the azinomycins: acetate incorporation into this compound - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
Application Notes & Protocols for the Crystallization of Azinomycin B-DNA Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azinomycin B is a potent antitumor antibiotic that functions by covalently binding to DNA, inducing interstrand crosslinks. Understanding the precise molecular interactions between this compound and its DNA target is crucial for the rational design of new and more effective anticancer agents. X-ray crystallography is a powerful technique for visualizing these interactions at atomic resolution. However, obtaining diffraction-quality crystals of small molecule-DNA complexes can be a significant challenge.
These application notes provide a comprehensive guide for researchers attempting to crystallize this compound-DNA complexes. As there are no publicly available, specific crystallization conditions for this particular complex, this document outlines a proposed strategy based on established principles for crystallizing DNA-drug complexes, including those with intercalating and groove-binding properties similar to moieties within this compound. The protocols provided are intended as a starting point for screening and optimization experiments.
Principles of this compound-DNA Interaction
This compound interacts with DNA through a combination of covalent and non-covalent interactions. Its naphthoate group is believed to intercalate into the DNA duplex, while the aziridine (B145994) and epoxide functionalities are responsible for forming covalent crosslinks, primarily with guanine (B1146940) residues. The overall binding is sequence-selective, favoring 5'-GNT and 5'-GNC sequences. This complex binding mode, involving both intercalation and major groove interactions, must be considered when designing crystallization strategies.
Proposed Crystallization Workflow
The following diagram outlines the general workflow for preparing and crystallizing this compound-DNA complexes.
Caption: Experimental workflow for this compound-DNA complex crystallization.
Experimental Protocols
Protocol 1: DNA Oligonucleotide Preparation and Annealing
-
DNA Design and Synthesis:
-
Design self-complementary or two separate complementary single-stranded DNA oligonucleotides.
-
The length of the DNA is a critical parameter; start by screening lengths from 10 to 16 base pairs.[1]
-
Incorporate a known this compound binding site (e.g., 5'-GCT-3' or 5'-GCC-3').[2]
-
Consider adding "sticky ends" (e.g., a single G or C overhang) to promote crystal lattice formation.[1][3]
-
Oligonucleotides should be synthesized using standard phosphoramidite (B1245037) chemistry.
-
-
Purification of Oligonucleotides:
-
Purify the synthesized single-stranded DNA using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to ensure high purity.[1]
-
Desalt the purified oligonucleotides using a size-exclusion column or ethanol (B145695) precipitation.[2][4]
-
Quantify the concentration of the purified DNA strands accurately using UV-Vis spectrophotometry at 260 nm.
-
-
Annealing to form dsDNA:
-
Mix equimolar amounts of the complementary single strands in an annealing buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂).
-
Heat the solution to 95°C for 5 minutes in a heat block or thermocycler.
-
Allow the solution to cool slowly to room temperature over several hours to ensure proper annealing.
-
Confirm the formation of double-stranded DNA (dsDNA) using non-denaturing PAGE.
-
Protocol 2: this compound-DNA Complex Formation
-
Preparation of this compound Stock Solution:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). The final concentration of the organic solvent in the crystallization drop should be kept below 5% to avoid interference.
-
Determine the concentration of the stock solution accurately via UV-Vis spectrophotometry using its known extinction coefficient.
-
-
Complex Formation:
-
Mix the annealed dsDNA with this compound. A slight molar excess of the DNA (e.g., 1:1.2 to 1:1.5 of drug to DNA duplex) is often beneficial.[1]
-
The final concentration for the complex should be in the range of 5-15 mg/mL for initial screening.[5]
-
Incubate the mixture at room temperature or on ice for at least 30 minutes to allow for complex formation.[6]
-
Note: Given that this compound forms a covalent bond, the incubation step is critical. The reaction kinetics may need to be optimized.
-
Protocol 3: Crystallization by Hanging Drop Vapor Diffusion
The hanging drop vapor diffusion method is a common and effective technique for crystallizing macromolecules.[6][7][8]
-
Plate Setup:
-
Drop Preparation:
-
Sealing and Incubation:
-
Carefully invert the coverslip and place it over the reservoir, ensuring the drop is suspended above the solution.[6]
-
Gently press and twist the coverslip to create an airtight seal with the vacuum grease.[7]
-
Incubate the plate at a constant temperature, typically 4°C or 18-20°C.[7]
-
Monitor the drops for crystal growth regularly over a period of days to weeks.
-
Recommended Initial Screening Conditions
Since specific conditions for this compound-DNA complexes are not available, screening should be broad. Commercial screens such as the Hampton Research Nucleic Acid Mini Screen, PEG/Ion Screen, or Crystal Screen are good starting points.[1][9] The table below summarizes conditions that have been successful for other DNA-small molecule complexes and can serve as a guide for designing initial experiments.
| Drug/Ligand Class | DNA Sequence (example) | Precipitants | Buffer (pH) | Additives | Temperature (°C) |
| Minor Groove Binder (Netropsin) | d(CGCGAATTCGCG)₂ | 20% (v/v) MPD | 40 mM Sodium Cacodylate (pH 7.0) | 12 mM Spermine tetra-HCl, 80 mM KCl, 20 mM MgCl₂ | Not Specified |
| Intercalator ([Ru(phen)₂(dppz)]²⁺) | d(TCGGCGCCGA)₂ | 30% (v/v) MPD | 40 mM Sodium Cacodylate (pH 6.0) | 12 mM Spermine tetra-HCl, 80 mM KCl, 20 mM MgCl₂, 5 mM BaCl₂ | 291 K (18°C) |
| Intercalator (Daunomycin) | d(CGATCG)₂ | 1.5 M Lithium Ammonium Sulfate | 50 mM Sodium Cacodylate (pH 6.5) | Not Specified | Not Specified |
| General Protein-DNA | N/A | 1.2 M Potassium Sodium Tartrate | 0.1 M Tris-HCl (pH 8.5) | N/A | 293 K (20°C) |
| General Protein-DNA | N/A | 2.0 M Ammonium Sulfate | 0.1 M Sodium Citrate (pH 5.5) | 0.2 M Potassium Sodium Tartrate | 293 K (20°C) |
This table is a compilation of representative conditions from the literature for analogous DNA-ligand complexes and should be used as a starting point for designing a custom screen for this compound-DNA complexes.
Optimization and Troubleshooting
-
Precipitant Concentration: If initial screens yield heavy precipitate, reduce the precipitant concentration. If drops remain clear, consider increasing the precipitant or macromolecule concentration.[9]
-
pH: DNA-drug complexes often crystallize at neutral to slightly acidic pH.[1][3] Systematically screen pH values from 5.5 to 8.5.
-
Additives: Divalent cations (e.g., Mg²⁺, Ca²⁺, Mn²⁺) and polyamines (e.g., spermine, spermidine) can be crucial for stabilizing the DNA structure and mediating crystal contacts.
-
DNA Construct: If initial attempts fail, systematically vary the length of the DNA duplex and the sequence of the flanking regions.[10] Both blunt and sticky ends should be tested.[1]
-
Temperature: Screen for crystallization at both 4°C and room temperature (18-22°C), as temperature can significantly affect solubility and crystal nucleation.[7]
By systematically applying the protocols and screening strategies outlined in these notes, researchers can enhance their chances of obtaining high-quality crystals of this compound-DNA complexes, paving the way for detailed structural analysis and advancing structure-based drug design.
References
- 1. home.ccr.cancer.gov [home.ccr.cancer.gov]
- 2. DNA Purification: Overview & Applications [excedr.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. integra-biosciences.com [integra-biosciences.com]
- 5. Purification, crystallization and X-ray diffraction analysis of the DNA-binding domain of human heat-shock factor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 8. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 9. hamptonresearch.com [hamptonresearch.com]
- 10. Iterative Optimization of DNA Duplexes for Crystallization of SeqA-DNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Visualizing Azinomycin B Localization Using Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azinomycin B is a potent antitumor antibiotic isolated from Streptomyces sahachiroi. Its cytotoxic effects are attributed to its ability to form interstrand cross-links in the major groove of DNA, leading to the inhibition of DNA replication and transcription, and ultimately cell death. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and for the development of targeted cancer therapies. Fluorescence microscopy offers a powerful tool to visualize the distribution of this compound within cells, providing insights into its uptake, nuclear accumulation, and interaction with its molecular target.
This document provides detailed application notes and protocols for the visualization of this compound localization in cells using fluorescence microscopy. The intrinsic fluorescence of the naphthoate moiety of this compound allows for its direct visualization without the need for fluorescent labeling, which could alter its biological activity.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of this compound in various cancer cell lines. This data is essential for determining the appropriate concentration range for live-cell imaging and localization studies.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| P388 | Leukemia | Not explicitly stated, but showed marked effectiveness | [1] |
| B-16 | Melanoma | Not explicitly stated, but showed marked effectiveness | [1] |
| Ehrlich | Carcinoma | Not explicitly stated, but showed marked effectiveness | [1] |
| L5178Y | Leukemia | Active | [2] |
Note: IC50 values can be cell-line and exposure-time dependent. It is recommended to determine the IC50 for the specific cell line and experimental conditions being used.[3][4]
Experimental Protocols
Reagent and Media Preparation
-
This compound Stock Solution (1 mM): Dissolve 0.624 mg of this compound (Molar Mass: 623.61 g/mol ) in 1 mL of sterile DMSO. Mix thoroughly by vortexing. Store in small aliquots at -20°C, protected from light.
-
Cell Culture Medium: Use the appropriate complete cell culture medium for the cell line of interest (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Phosphate-Buffered Saline (PBS): 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.4. Sterilize by autoclaving.
-
Fixation Solution (4% Paraformaldehyde in PBS): Dissolve 4 g of paraformaldehyde in 100 mL of PBS. Heat to 60°C while stirring to dissolve. Cool to room temperature and filter. Store at 4°C for up to one week. Caution: Paraformaldehyde is toxic and should be handled in a fume hood.
-
Permeabilization Solution (0.1% Triton X-100 in PBS): Add 100 µL of Triton X-100 to 100 mL of PBS. Mix gently to avoid bubbles.
-
Nuclear Counterstain (e.g., DAPI or Hoechst): Prepare a stock solution (e.g., 1 mg/mL in water) and a working solution (e.g., 1 µg/mL in PBS) according to the manufacturer's instructions.
-
Antifade Mounting Medium: Use a commercially available antifade mounting medium to preserve fluorescence and mount coverslips.
Cell Culture and Treatment
-
Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of imaging.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2 for 24 hours to allow for attachment.
-
Prepare the desired concentration of this compound in pre-warmed complete cell culture medium from the 1 mM stock solution. The final concentration should be determined based on the IC50 values and the specific experimental goals (e-g., 1-10 µM).
-
Remove the old medium from the wells and add the medium containing this compound.
-
Incubate the cells for the desired period (e.g., 1, 4, or 24 hours) to allow for cellular uptake and localization.
Sample Preparation for Fluorescence Microscopy (Fixed Cells)
-
Washing: After incubation with this compound, gently aspirate the medium and wash the cells twice with 1 mL of PBS per well.
-
Fixation: Add 500 µL of 4% paraformaldehyde solution to each well and incubate for 15 minutes at room temperature.
-
Washing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add 500 µL of 0.1% Triton X-100 solution to each well and incubate for 10 minutes at room temperature. This step is crucial for allowing the nuclear counterstain to enter the cell.
-
Washing: Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.
-
Nuclear Counterstaining: Add 500 µL of the nuclear counterstain working solution (e.g., DAPI) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Washing: Aspirate the counterstain solution and wash the cells twice with PBS.
-
Mounting: Carefully remove the coverslips from the wells and mount them onto microscope slides with a drop of antifade mounting medium. Seal the edges with nail polish.
-
Storage: Store the slides at 4°C in the dark until imaging. For best results, image within 24 hours.
Fluorescence Microscopy and Image Acquisition
-
Microscope Setup: Use a widefield fluorescence or confocal microscope equipped with appropriate filter sets.
-
Excitation and Emission Wavelengths:
-
This compound (Naphthoate Moiety): The naphthoate moiety of this compound is expected to have an excitation maximum in the UV to near-UV range and an emission maximum in the blue to green range.[5] A good starting point would be an excitation wavelength of approximately 340-360 nm and an emission filter of approximately 440-480 nm. These settings should be empirically optimized for the best signal-to-noise ratio.
-
Nuclear Counterstain (e.g., DAPI): Use the manufacturer's recommended filter set (e.g., Ex: ~358 nm, Em: ~461 nm).
-
-
Image Acquisition:
-
Use a high-magnification objective (e.g., 60x or 100x oil immersion) to visualize subcellular localization.
-
Capture images of both the this compound fluorescence and the nuclear counterstain.
-
Ensure that the exposure times are set to avoid saturation of the detector.
-
Acquire multiple images from different fields of view for each condition.
-
Quantitative Image Analysis
-
Software: Use image analysis software such as ImageJ/Fiji for quantitative analysis.
-
Nuclear and Cytoplasmic Fluorescence Intensity Measurement:
-
Open the images in ImageJ.
-
Use the nuclear counterstain channel to define the region of interest (ROI) for the nucleus.
-
Create a mask for the nucleus.
-
Define the cytoplasmic ROI by expanding the nuclear ROI and subtracting the nuclear ROI.
-
Measure the mean fluorescence intensity of this compound in both the nuclear and cytoplasmic ROIs.
-
Calculate the nuclear-to-cytoplasmic fluorescence ratio for each cell.
-
Perform statistical analysis on the data from multiple cells and experiments.
-
Diagrams
Caption: Experimental workflow for visualizing this compound localization.
References
- 1. Azinomycins A and B, new antitumor antibiotics. III. Antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azinomycins A and B, new antitumor antibiotics. I. Producing organism, fermentation, isolation, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Azinomycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azinomycin B is a potent antitumor antibiotic known to exert its cytotoxic effects through the formation of interstrand crosslinks in the major groove of DNA.[1] This covalent modification of DNA triggers a robust DNA damage response (DDR), leading to cell cycle arrest and, ultimately, apoptosis.[1] Understanding the specific phase of cell cycle arrest induced by this compound is crucial for elucidating its mechanism of action and for the development of novel cancer therapeutics.
Flow cytometry, coupled with a fluorescent DNA intercalating dye such as propidium (B1200493) iodide (PI), is a powerful technique for analyzing cell cycle distribution.[2] By quantifying the DNA content of individual cells, this method allows for the precise determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. These application notes provide a detailed protocol for the analysis of cell cycle arrest induced by this compound using flow cytometry.
Principle of the Assay
The cell cycle is characterized by distinct phases with varying DNA content. Cells in the G0/G1 phase have a diploid (2N) DNA content. During the S phase, DNA synthesis occurs, resulting in a DNA content between 2N and 4N. Cells in the G2 and M phases have a tetraploid (4N) DNA content.
Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to double-stranded DNA. When cells are fixed, permeabilized, and stained with PI, the resulting fluorescence intensity is directly proportional to the DNA content. Flow cytometry measures the fluorescence of individual cells, allowing for the generation of a histogram that displays the distribution of the cell population across the different phases of the cell cycle. Treatment with a cytotoxic agent like this compound can cause cells to accumulate in a specific phase, which is observable as a shift in the distribution of cells in the histogram.
Data Presentation: Quantitative Analysis of this compound-Induced Cell Cycle Arrest
The following table summarizes representative data from a flow cytometry experiment analyzing the dose-dependent effects of this compound on the cell cycle distribution of a cancer cell line after a 24-hour treatment.
| Treatment Concentration (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Vehicle Control) | 55.2 | 25.1 | 19.7 |
| 10 | 48.5 | 35.8 | 15.7 |
| 50 | 35.1 | 48.3 | 16.6 |
| 100 | 22.4 | 55.9 | 21.7 |
Note: This data is representative and may vary depending on the cell line, experimental conditions, and exposure time.
Experimental Protocols
Materials and Reagents
-
This compound
-
Cancer cell line (e.g., HeLa, A549, etc.)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (B145695), ice-cold
-
RNase A (DNase-free)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Cell Culture and Treatment
-
Cell Seeding: Seed the chosen cancer cell line in 6-well plates at a density that allows for exponential growth during the experiment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Incubation: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the drug stock). Incubate the cells for the desired time period (e.g., 24 hours).
Sample Preparation for Flow Cytometry
-
Cell Harvesting: After the incubation period, collect the cells. For adherent cells, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. For suspension cells, directly collect the cells.
-
Washing: Transfer the harvested cells to a centrifuge tube and wash twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the cell pellet in PBS.
-
Fixation: After the final wash, resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubation: Incubate the fixed cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
Propidium Iodide Staining
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes to pellet them. Carefully aspirate the ethanol. Wash the cell pellet once with 5 mL of cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
Flow Cytometry Analysis
-
Data Acquisition: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission in the appropriate channel (typically FL2).
-
Data Analysis: Acquire data for at least 10,000 events per sample. Use appropriate software to generate a histogram of PI fluorescence intensity. Gate on the single-cell population to exclude debris and cell aggregates. The software can then be used to deconvolute the histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizations
Signaling Pathway of this compound-Induced Cell Cycle Arrest
Caption: Signaling pathway of this compound-induced cell cycle arrest.
Experimental Workflow for Flow Cytometry Analysis
Caption: Experimental workflow for flow cytometry analysis of cell cycle arrest.
References
Application Notes and Protocols for In vivo Delivery of Azinomycin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available data and methodologies for the in vivo study of Azinomycin B, a potent antitumor antibiotic. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and safety of this compound.
Introduction to this compound
This compound is a natural product isolated from Streptomyces sahachiroi[1][2]. Its potent antitumor activity stems from its ability to form covalent interstrand crosslinks (ISCs) in the major groove of DNA[1][3]. This action effectively blocks DNA replication and transcription, leading to cell cycle arrest and apoptosis, making it a compound of significant interest for cancer therapy research[4][5].
In Vivo Efficacy of this compound
In vivo studies in murine models have demonstrated the antitumor effects of this compound when administered intraperitoneally. The available quantitative data from these studies are summarized below.
Table 1: Antitumor Activity of this compound in Mice via Intraperitoneal Administration
| Tumor Model | Treatment Schedule | Key Findings | Reference |
| P388 Leukemia | Not specified | 193% Increase in Life Span (ILS), 57% survivors at 45 days | [6] |
| Ehrlich Carcinoma | Not specified | 161% Increase in Life Span (ILS), 63% survivors at 45 days | [6] |
| B-16 Melanoma | Not specified | Marked effectiveness | [6] |
| Lewis Lung Carcinoma | Repeated injections | Not susceptible | [6] |
| Meth A Fibrosarcoma | Repeated injections | Not susceptible | [6] |
Experimental Protocols
Formulation of this compound for In vivo Administration
This compound is known to have poor water solubility. While a specific, published formulation for in vivo injection was not identified in the reviewed literature, a common approach for hydrophobic compounds is to use a vehicle containing Dimethyl sulfoxide (B87167) (DMSO) in combination with other solubilizing agents.
Suggested Vehicle Formulation (to be optimized):
-
10% DMSO
-
40% Polyethylene glycol 300 (PEG300)
-
50% Saline
Protocol for Formulation:
-
Dissolve the required amount of this compound in DMSO.
-
Add PEG300 and mix thoroughly until a clear solution is obtained.
-
Add saline to the desired final volume and mix well.
-
Visually inspect the solution for any precipitation before administration.
Note: This is a general guideline, and the optimal formulation may need to be determined empirically. It is crucial to perform a small-scale solubility test before preparing the final dosing solution. The final concentration of DMSO should be kept as low as possible to avoid vehicle-related toxicity.
Intraperitoneal (IP) Injection in Mice
Intraperitoneal administration is the documented route for in vivo studies of this compound[6].
Materials:
-
This compound formulation
-
Sterile syringes (1 ml)
-
Sterile needles (25-27 gauge)
-
70% Ethanol for disinfection
-
Appropriate animal restraint device
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually or with a restraint device.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Disinfection: Swab the injection site with 70% ethanol.
-
Needle Insertion: Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back the plunger to ensure that no fluid (blood or urine) enters the syringe, which would indicate improper needle placement.
-
Injection: If aspiration is clear, slowly inject the this compound formulation. The maximum recommended injection volume for a mouse is 10 ml/kg.
-
Withdrawal: Withdraw the needle and return the animal to its cage.
-
Monitoring: Observe the animal for any immediate adverse reactions.
Toxicology and Safety Considerations
There is currently no publicly available data on the LD50 or a detailed acute toxicity profile for this compound in mice. As a potent DNA cross-linking agent, it is expected to have significant toxicity, particularly to rapidly dividing cells. Therefore, initial in vivo studies should include a dose-ranging study to determine the maximum tolerated dose (MTD). For reference, the LD50 of another DNA cross-linking agent, Actinomycin D, in mice is reported to be 0.8 mg/kg[7].
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the induction of DNA interstrand crosslinks (ICLs)[1][3]. These lesions are highly cytotoxic as they block DNA replication and transcription[4]. The cellular response to ICLs is complex and involves multiple DNA damage response (DDR) pathways.
The presence of ICLs stalls replication forks, which triggers the activation of the Fanconi Anemia (FA) pathway and the ATR (Ataxia Telangiectasia and Rad3-related) signaling cascade[8][9]. ATR, in turn, phosphorylates and activates downstream checkpoint kinases like Chk1, leading to cell cycle arrest to allow time for DNA repair[10]. If the damage is too extensive, the cell may be directed towards apoptosis. While ATM (Ataxia Telangiectasia Mutated) is primarily activated by double-strand breaks, there is significant crosstalk between the ATM and ATR pathways in the response to complex DNA damage[11][12][13]. An analog of this compound has been shown to activate ASK1 and caspase 3, key players in the apoptotic pathway.
Experimental Workflow for In Vivo this compound Study
Caption: Workflow for a typical in vivo efficacy study of this compound.
This compound-Induced DNA Damage Response Pathway
Caption: Simplified signaling pathway of this compound-induced DNA damage response.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Azinomycins A and B, new antitumor antibiotics. I. Producing organism, fermentation, isolation, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the mechanism of action of this compound: definition of regioselectivity and sequence selectivity of DNA cross-link formation and clarification of the role of the naphthoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using synthetic DNA interstrand crosslinks to elucidate repair pathways and identify new therapeutic targets for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular effects induced by the antitumor agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azinomycins A and B, new antitumor antibiotics. III. Antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced toxicity for mice of combinations of antibiotics with Escherichia coli cells or Salmonella typhosa endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular response to DNA interstrand crosslinks: the Fanconi anemia pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in Understanding the Complex Mechanisms of DNA Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the stability of Azinomycin B in solution
Welcome to the technical support center for Azinomycin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
This compound is a complex molecule with several reactive functional groups, including an aziridine (B145994) ring and an epoxide moiety.[1] Its stability in solution is primarily influenced by pH, temperature, and exposure to light. Due to these reactive groups, this compound is susceptible to degradation, particularly through hydrolysis.
Q2: What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] It is recommended to prepare high-concentration stock solutions in anhydrous DMSO to minimize hydrolysis.
Q3: How should I store this compound, both as a solid and in solution?
Proper storage is critical to maintaining the integrity of this compound.
-
Solid Form: Store in a dry, dark environment.
-
Stock Solutions (in DMSO):
It is best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q4: Is this compound sensitive to light?
Q5: At what pH is this compound most stable?
Although specific quantitative data on the pH stability of this compound is limited, the presence of aziridine and epoxide groups suggests that the molecule is most stable in neutral to slightly alkaline conditions. Both aziridine and epoxide rings are susceptible to acid-catalyzed hydrolysis. Therefore, acidic conditions should be avoided.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in your experiment. | Degradation of this compound in aqueous solution. | Prepare fresh working solutions from a frozen DMSO stock for each experiment. Minimize the time this compound is in an aqueous buffer before use. Consider performing a time-course experiment to determine its stability in your specific experimental buffer. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot your stock solution into single-use vials to avoid multiple freeze-thaw cycles. | |
| Precipitation observed when diluting the DMSO stock solution into an aqueous buffer. | Poor solubility of this compound in the aqueous buffer. | Increase the percentage of DMSO in the final working solution (ensure it is compatible with your experimental system). Try sonicating the solution briefly after dilution. |
| Inconsistent experimental results. | Inconsistent concentration of active this compound. | Ensure consistent and proper storage of stock solutions. Always use freshly prepared dilutions. |
| Adsorption to plasticware. | Consider using low-adhesion microplates and pipette tips, especially when working with low concentrations. |
Data on this compound Stability
Quantitative data on the degradation kinetics of this compound across a range of pH, temperature, and light conditions are not extensively available in the public domain. The following table summarizes the available qualitative and recommended handling information.
| Parameter | Recommendation / Finding | Source |
| Solubility | Soluble in DMSO. | [2] |
| Short-Term Storage (Solution) | 0 - 4°C (days to weeks) in a dry, dark environment. | [2] |
| Long-Term Storage (Solution) | -20°C (months to years) in a dry, dark environment. | [2] |
| pH Sensitivity | Likely susceptible to degradation in acidic conditions due to the presence of aziridine and epoxide rings. | Inferred from chemical structure |
| Light Sensitivity | Assumed to be light-sensitive. Protection from light is recommended. | General precaution for complex molecules |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use amber vials.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Materials:
-
This compound stock solution (in DMSO)
-
Sterile aqueous buffer of choice (pH 7.0 - 7.4 recommended)
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Serially dilute the stock solution in the aqueous buffer to the final desired concentration immediately before use.
-
Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%).
-
Mix thoroughly by gentle vortexing or pipetting.
-
Use the working solution promptly to minimize degradation.
-
Visualizations
Caption: Postulated hydrolytic degradation pathway of this compound.
Caption: Recommended experimental workflow for using this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
Technical Support Center: Overcoming Challenges in the Total Synthesis of Azinomycin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of Azinomycin B total synthesis. The information is presented in a user-friendly question-and-answer format, addressing specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic challenges in the total synthesis of this compound?
A1: The total synthesis of this compound presents several key challenges stemming from its complex and highly functionalized structure. The primary hurdles include:
-
Stereocontrolled construction of the aziridino[1,2-a]pyrrolidine core: This unique azabicyclic system contains multiple stereocenters and is highly strained, making its stereoselective synthesis a significant challenge.[1][2]
-
Synthesis and coupling of the fragile epoxide fragment: The epoxide moiety is crucial for the biological activity of this compound but is also prone to undesired ring-opening reactions. Its enantioselective synthesis and subsequent coupling to the core structure require careful planning and execution.
-
Assembly of the dehydroamino acid unit: Introduction of the dehydroamino acid side chain with the correct geometry is a critical step.
-
Convergent fragment coupling: The overall strategy relies on the convergent coupling of several complex fragments, which can be low-yielding and require extensive optimization.[3]
-
Protecting group strategy: The numerous reactive functional groups in this compound necessitate a sophisticated and orthogonal protecting group strategy to avoid unwanted side reactions during the synthesis.
Q2: What is the general synthetic strategy for this compound?
A2: A convergent approach is the most common strategy for the total synthesis of this compound.[3] This involves the independent synthesis of key fragments, which are then coupled together in the later stages of the synthesis. The key fragments typically include:
-
The fully functionalized aziridino[1,2-a]pyrrolidine core.
-
The naphthoate side chain.
-
The epoxide-containing unit.
-
The dehydroamino acid precursor.
This modular approach allows for the development and optimization of the synthesis of each fragment separately before their assembly.
Troubleshooting Guides
Synthesis of the Aziridino[1,2-a]pyrrolidine Core
Q1.1: I am having trouble with the stereoselectivity of the bromination of the dehydroamino acid precursor. What are the critical parameters?
A1.1: Achieving high stereoselectivity in the bromination of the dehydroamino acid is crucial for establishing the correct olefin configuration, which in turn dictates the stereochemistry of the subsequent cyclization.
-
Problem: Low diastereoselectivity during bromination.
-
Possible Cause: Non-optimal reaction conditions or reagent choice.
-
Troubleshooting:
-
Reagent: Use of N-bromosuccinimide (NBS) in a suitable solvent is a common method.
-
Solvent: The choice of solvent can significantly influence the stereochemical outcome. Aprotic solvents are generally preferred.
-
Temperature: Running the reaction at low temperatures (e.g., -78 °C) can enhance selectivity.
-
Reaction Time: Monitor the reaction closely by TLC to avoid over-reaction or side product formation.
-
Q1.2: The intramolecular cyclization to form the pyrrolidine (B122466) ring is giving low yields. What can I do to improve this?
A1.2: The stereospecific cyclization of the aziridine (B145994) onto the proximal β-bromoacrylate is a key step in forming the pyrrolidine ring.[1][2] Low yields can be due to several factors.
-
Problem: Low yield in the pyrrolidine ring formation step.
-
Possible Causes:
-
Steric hindrance around the reaction centers.
-
Decomposition of the starting material or product.
-
Inappropriate base or solvent.
-
-
Troubleshooting:
-
Base: A non-nucleophilic base is essential to promote the cyclization without causing undesired side reactions. Bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are often used.
-
Solvent: Anhydrous, polar aprotic solvents such as acetonitrile (B52724) or DMF are typically suitable.
-
Concentration: Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular side reactions.
-
Temperature: Optimization of the reaction temperature is critical. While heating may be required to overcome the activation energy, excessive heat can lead to decomposition.
-
Protecting Group Strategies
Q2.1: I am observing undesired deprotection or side reactions during the synthesis. How can I choose the right protecting groups?
A2.1: A robust and orthogonal protecting group strategy is paramount for the successful synthesis of this compound.
-
Problem: Loss of protecting groups or side reactions at protected functionalities.
-
Possible Cause: Incompatible protecting groups that are not stable to the reaction conditions used in subsequent steps.
-
Troubleshooting:
-
Orthogonality: Select protecting groups that can be removed under different conditions. For example, use a base-labile group (e.g., Fmoc for amines), an acid-labile group (e.g., Boc for amines, t-butyl for carboxylic acids), and a fluoride-labile group (e.g., silyl (B83357) ethers for alcohols) to allow for selective deprotection.
-
Stability: Ensure that the chosen protecting groups are stable to the conditions of all planned synthetic transformations.
-
Hydroxyl Protection: For the diol system in the azabicyclic core, selective protection is necessary. Silyl ethers of varying steric bulk (e.g., TMS, TES, TBS, TIPS) can be employed for differential protection and deprotection. In some cases, transient protection of a hydroxyl group might be necessary to prevent acyl migration.[1][2]
-
Table 1: Common Protecting Groups in this compound Synthesis
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |
| Amine | tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) |
| Amine | 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine in DMF) |
| Hydroxyl | Trimethylsilyl (B98337) | TMS | Mild acid, fluoride (B91410) source |
| Hydroxyl | tert-Butyldimethylsilyl | TBS | Stronger acid, fluoride source (e.g., TBAF) |
| Hydroxyl | Acetate (B1210297) | Ac | Base (e.g., K2CO3, MeOH) |
| Carboxylic Acid | Methyl Ester | Me | Saponification (e.g., LiOH) |
| Carboxylic Acid | Benzyl Ester | Bn | Hydrogenolysis (H2, Pd/C) |
Fragment Coupling and Final Deprotection
Q3.1: The coupling of the naphthoate fragment with the core structure is inefficient. What are the recommended coupling reagents?
A3.1: The amide bond formation between the naphthoic acid and the amino group of the core fragment is a critical coupling step.
-
Problem: Low yield in the amide coupling reaction.
-
Possible Causes:
-
Inefficient activation of the carboxylic acid.
-
Steric hindrance at the coupling partners.
-
Epimerization of the stereocenters adjacent to the activated carboxyl group.
-
-
Troubleshooting:
-
Coupling Reagents: A variety of peptide coupling reagents can be screened. Common choices include HATU, HBTU, or EDC/HOBt.
-
Base: A non-nucleophilic base such as diisopropylethylamine (DIPEA) is typically used to scavenge the acid formed during the reaction.
-
Solvent: Anhydrous polar aprotic solvents like DMF or CH2Cl2 are generally suitable.
-
Temperature: Running the reaction at 0 °C to room temperature can help minimize side reactions, including epimerization.
-
Q3.2: The final deprotection steps are leading to the decomposition of the this compound molecule. How can I mitigate this?
A3.2: The final deprotection is a delicate step due to the inherent instability of the this compound molecule, particularly the aziridino[1,2-a]pyrrolidine core.[1][2]
-
Problem: Decomposition of the final product during deprotection.
-
Possible Cause: Harsh deprotection conditions that affect the sensitive functional groups of the target molecule.
-
Troubleshooting:
-
Mild Conditions: Employ the mildest possible conditions for the removal of the final protecting groups.
-
Order of Deprotection: The sequence of deprotection is critical. It is often strategic to remove the most robust protecting groups earlier in the synthesis.
-
Purification: The final product is often unstable and may require rapid purification using techniques like flash chromatography at low temperatures or preparative HPLC with careful pH control. The purified compound should be stored under inert atmosphere at low temperatures.
-
Experimental Protocols
Key Experiment: Stereocontrolled Synthesis of the Azabicyclic Ring System (Based on Coleman et al.) [1][2]
-
Olefination to form Dehydroamino Acid: The synthesis of the dehydroamino acid precursor is achieved via an olefination reaction of an aldehyde with a glycine-based phosphonate.
-
Stereoselective Bromination: The dehydroamino acid is treated with N-bromosuccinimide (NBS) in an appropriate solvent at low temperature to afford the corresponding β-bromoacrylate with high stereoselectivity.
-
Aziridine Formation: The amino group is converted to an aziridine.
-
Intramolecular Cyclization: The aziridine-containing intermediate is treated with a non-nucleophilic base (e.g., DBU) to induce a stereospecific intramolecular cyclization, forming the pyrrolidine ring of the azabicyclic system.
-
Hydroxyl Group Protection: The diol system is introduced in a stereocontrolled manner using methods like Brown's (γ-alkoxyallyl)diisopinocampheylborane reagent system. Selective protection of the hydroxyl groups is crucial, and transient protection of the C12 hydroxyl as a trimethylsilyl ether can be used to prevent acetate migration.[1][2]
Visualizations
Caption: Convergent synthetic workflow for this compound.
References
Technical Support Center: Optimizing Fermentation Conditions for Azinomycin B Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation conditions for the production of the potent antitumor antibiotic, Azinomycin B, from Streptomyces sahachiroi.
Frequently Asked Questions (FAQs)
Q1: What is the recommended production strain for this compound?
A1: The primary producing organism for this compound is Streptomyces sahachiroi.[1][2][3] Historically, it has also been isolated from Streptomyces griseofuscus.[4][5]
Q2: What are the optimal fermentation media for S. sahachiroi to produce this compound?
A2: PS5 medium is a commonly used production medium, while GYM agar (B569324) is suitable for the initial cultivation and sporulation of S. sahachiroi.[2] A two-stage starter culture followed by fermentation under nutrient-starved conditions has been shown to improve yields.[1][3]
Q3: What are the key fermentation parameters to control for optimal this compound production?
A3: Key parameters to control include temperature, pH, aeration, and agitation. The optimal values for these parameters can be found in the data tables below and may require further optimization based on the specific bioreactor setup.
Q4: How can I improve the yield of this compound?
A4: Yield improvement can be approached by optimizing the fermentation medium and physical parameters. Additionally, genetic engineering strategies, such as overexpressing positive regulatory genes like aziU3, have been shown to significantly enhance production.[6][7]
Troubleshooting Guide
Problem 1: Good cell growth of S. sahachiroi but low or no this compound production.
| Possible Cause | Troubleshooting Step |
| Suboptimal Medium Composition | Ensure the composition of the PS5 medium is correct. Nutrient limitation, particularly under nutrient-starved conditions in the production phase, is reported to be beneficial.[1][3] |
| Incorrect pH | The pH of the fermentation broth should be maintained around 7.0.[2] Significant deviations can inhibit secondary metabolite production. |
| Inadequate Aeration/Agitation | Insufficient oxygen supply can be a limiting factor. Optimize aeration and agitation rates to ensure adequate dissolved oxygen levels without causing excessive shear stress on the mycelia.[8] |
| Gene Regulation | The expression of the this compound biosynthetic gene cluster (azi) may be repressed. Consider genetic modifications, such as overexpressing the aziU3 gene, which is essential for biosynthesis.[6][7] |
| Precursor Limitation | The biosynthesis of this compound requires specific precursors derived from a type I polyketide synthase (PKS) and several non-ribosomal peptide synthetases (NRPSs).[9][10] Ensure the medium contains adequate precursors or that the primary metabolic pathways supplying these precursors are active. |
Problem 2: Foaming in the fermenter.
| Possible Cause | Troubleshooting Step |
| High Agitation Speed | Reduce the agitation speed to a level that still provides adequate mixing and aeration but minimizes foam formation. |
| Medium Composition | Certain components in the medium, such as Pharmamedia (cotton seed flour), can contribute to foaming.[2] Consider adding an antifoaming agent to the fermentation medium. |
Problem 3: Difficulty in extracting and purifying this compound.
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Use an appropriate solvent for extraction, such as methylene (B1212753) chloride or ethyl acetate.[11] Ensure proper phase separation to maximize the recovery of the compound. |
| Compound Degradation | This compound may be sensitive to pH and temperature.[12] Perform extraction and purification steps at controlled temperatures and pH to minimize degradation. |
| Impure Fractions | Employ chromatographic techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for efficient purification.[11] |
Data Presentation
Table 1: Recommended Fermentation Media Composition
| Medium | Component | Concentration (g/L) | Reference |
| PS5 Medium | Pharmamedia (yellow cotton seed flour) | 5 | [2] |
| Soluble Starch | 5 | [2] | |
| GYM Agar | Glucose Monohydrate | 4 | [2] |
| Yeast Extract | 4 | [2] | |
| Malt (B15192052) Extract | 10 | [2] | |
| CaCO₃ | 2 | [2] | |
| Bacto-agar | 12 | [2] |
Table 2: Optimized Fermentation Parameters for this compound Production
| Parameter | Recommended Value | Reference |
| Producing Strain | Streptomyces sahachiroi | [1][2][3] |
| Temperature | 28 - 30 °C | [2] |
| Initial pH | 6.8 - 7.0 | [2] |
| Agitation | 200 - 250 rpm | [2][13] |
| Aeration | 0.75 - 2.0 vvm | [13] |
| Incubation Time | Approximately 64 - 72 hours | [2][13] |
Experimental Protocols
1. Culture Preparation and Fermentation
-
Prepare GYM agar plates (per liter: 4 g glucose monohydrate, 4 g yeast extract, 10 g malt extract, 2 g CaCO₃, 12 g Bacto-agar, adjust pH to 6.8).[2]
-
Inoculate S. sahachiroi spores onto the GYM agar plates and incubate at 28 °C for 5-7 days until sporulation.[2]
-
Prepare a 100 mL starting culture in PS5 medium (per liter: 5 g Pharmamedia, 5 g soluble starch, adjust pH to 7.0) by inoculating with a loopful of spores from the GYM plate.[2]
-
Incubate the starting culture at 30 °C with agitation at 250 rpm for 24 hours.[2]
-
Inoculate 500 mL of PS5 medium in a 2 L baffled Erlenmeyer flask with 25 mL of the starting culture.[2]
-
Incubate the production culture at 30 °C with agitation at 250 rpm for approximately 64 hours.[2]
2. Extraction and Purification of this compound
-
After fermentation, harvest the cells by centrifugation.
-
Extract the supernatant with an equal volume of methylene chloride or ethyl acetate.[11]
-
Collect the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it in vacuo.
-
Further purify the crude extract using chromatographic techniques such as TLC (e.g., dichloromethane:methanol, 5:0.3) or preparative HPLC.[11]
3. Quantification of this compound by HPLC
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.[11]
-
Column: A C8 or C18 reverse-phase column is suitable.[11]
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm or 215 nm) can be used for quantification.[14][15]
-
Standard Curve: Prepare a standard curve with known concentrations of purified this compound to quantify the concentration in the fermentation broth.
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Simplified signaling pathway for this compound production.
References
- 1. Frontiers | Connecting Metabolic Pathways: Sigma Factors in Streptomyces spp. [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. An improved method for culturing Streptomyces sahachiroi: biosynthetic origin of the enol fragment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azinomycins A and B, new antitumor antibiotics. I. Producing organism, fermentation, isolation, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 7. Essential role of an unknown gene aziU3 in the production of antitumor antibiotic this compound verified by utilizing optimized genetic manipulation systems for Streptomyces sahachiroi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Agitation, Aeration and Temperature on Production of a Novel Glycoprotein GP-1 by Streptomyces kanasenisi ZX01 and Scale-Up Based on Volumetric Oxygen Transfer Coefficient - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the this compound biosynthetic gene cluster revealing a different iterative type I polyketide synthase for naphthoate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 12. researchgate.net [researchgate.net]
- 13. Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Troubleshooting Low Yields in Azinomycin B Purification
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low yields during the purification of Azinomycin B. The guidance is presented in a question-and-answer format to address common challenges encountered throughout the purification workflow.
I. Frequently Asked Questions (FAQs)
Q1: My Streptomyces sahachiroi culture is producing very low levels of this compound. What can I do?
A1: Low initial production is a primary contributor to low final yields. The fermentation process is critical and should be optimized. Key factors to consider include the composition of the culture medium, pH, temperature, and incubation time. Genetic manipulation of the Streptomyces sahachiroi strain, such as overexpressing key biosynthetic genes, has also been shown to significantly increase production.
Q2: I'm losing a significant amount of this compound during the initial extraction from the fermentation broth. What are the likely causes?
A2: Low yield during initial extraction is a common bottleneck. The choice of extraction solvent and the physical extraction process are critical. This compound is typically extracted from the fermentation broth using organic solvents like methylene (B1212753) chloride or ethyl acetate (B1210297). Inefficient extraction can result from:
-
Inappropriate Solvent Polarity: The polarity of the solvent may not be optimal for this compound.
-
Insufficient Phase Separation: Emulsions can form between the aqueous broth and the organic solvent, trapping the product at the interface.
-
Incomplete Extraction from Mycelia: A significant portion of the product may remain within the bacterial cells.
Q3: My this compound seems to be degrading during purification. How can I prevent this?
A3: While specific stability data for this compound is limited, analogous compounds like azithromycin (B1666446) are known to be sensitive to pH and temperature. Degradation can be minimized by:
-
Maintaining Neutral pH: Avoid strongly acidic or basic conditions during extraction and chromatography.
-
Controlling Temperature: Keep samples cool and avoid prolonged exposure to high temperatures, especially during solvent evaporation steps.
-
Protecting from Light: Store extracts and purified fractions in amber vials or protected from direct light to prevent photodegradation.
Q4: I am having difficulty separating this compound from impurities during chromatography. What can I do to improve resolution?
A4: Poor separation during chromatography can lead to impure fractions and a lower yield of the final product. To improve separation:
-
Optimize the Mobile Phase: For flash chromatography on silica (B1680970) gel, a gradient of ethyl acetate in hexanes is often used. For HPLC, a reversed-phase column (like C8 or C18) with a gradient of acetonitrile (B52724) in water is a good starting point.
-
Adjust the Stationary Phase: If co-elution is an issue on silica gel, consider using a different stationary phase, such as alumina (B75360) or a bonded phase like C18.
-
Control the Flow Rate: A slower flow rate can improve resolution, although it will increase the purification time.
II. Troubleshooting Guide: Low Yield
This guide provides a systematic approach to identifying and resolving the causes of low this compound yield at different stages of the purification process.
Problem 1: Low Yield in Crude Extract After Initial Solvent Extraction
Question: After extracting the fermentation broth with an organic solvent, the concentration of this compound in my crude extract is very low. What should I investigate?
Answer: This issue points to inefficiencies in the initial extraction step. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inappropriate Solvent Polarity | This compound is a relatively polar molecule. Ensure you are using a suitable solvent like ethyl acetate or methylene chloride. Test different solvent systems to find the optimal one for your specific fermentation broth. |
| Suboptimal pH of Aqueous Phase | The pH of the fermentation broth can affect the partition coefficient of this compound. Adjust the pH of the broth to a neutral range (around 7.0) before extraction to ensure the compound is in a neutral state and partitions effectively into the organic phase. |
| Incomplete Extraction from Mycelia | This compound may be retained within the Streptomyces cells. After separating the broth, consider extracting the mycelia separately by homogenization or sonication in an organic solvent like methanol (B129727) or acetone (B3395972) before partitioning. |
| Emulsion Formation | Emulsions between the fermentation broth and the extraction solvent can trap the product. To break emulsions, you can try adding brine (saturated NaCl solution), centrifuging the mixture at a higher speed, or passing the mixture through a filter aid like celite. |
| Insufficient Mixing/Contact Time | Ensure vigorous mixing of the fermentation broth and the extraction solvent to maximize the transfer of this compound into the organic phase. Allow for adequate separation time. |
Problem 2: Significant Product Loss During Chromatographic Purification
Question: My yield drops significantly after performing flash chromatography on silica gel. Where is my product going?
Answer: Loss of product during chromatography is a common issue. The problem could be related to the choice of stationary phase, mobile phase, or the stability of the compound on the column.
| Potential Cause | Recommended Solution |
| Irreversible Adsorption to Silica Gel | This compound may be strongly and irreversibly binding to the silica gel. This can be due to strong polar interactions. |
| Solution: Deactivate the silica gel by adding a small percentage of water or triethylamine (B128534) to your mobile phase. Alternatively, consider using a less acidic stationary phase like neutral alumina. | |
| Co-elution with Impurities | Your target compound may be eluting with impurities, leading to mixed fractions and a lower yield of pure product. |
| Solution: Optimize your mobile phase gradient. A shallower gradient will provide better separation. Also, collect smaller fractions and analyze them by TLC or HPLC to identify the pure fractions more accurately. | |
| Degradation on the Column | The acidic nature of silica gel can cause the degradation of acid-sensitive compounds. |
| Solution: As mentioned above, use a deactivated silica gel or switch to a neutral stationary phase. Also, work quickly and avoid letting the compound sit on the column for extended periods. | |
| Improper Sample Loading | Loading the sample in a solvent that is too polar can cause the compound to streak down the column, leading to poor separation and loss of product. |
| Solution: Dissolve your crude extract in a minimal amount of a non-polar solvent (like hexane (B92381) or dichloromethane) before loading it onto the column. |
III. Experimental Protocols
Extraction of this compound from Fermentation Broth
This protocol is a general guideline and should be optimized for your specific fermentation conditions.
-
Harvest: Centrifuge the Streptomyces sahachiroi fermentation culture to separate the supernatant (broth) from the mycelia.
-
pH Adjustment: Adjust the pH of the supernatant to 7.0 using a suitable acid or base.
-
Liquid-Liquid Extraction:
-
Transfer the pH-adjusted supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Shake vigorously for 5-10 minutes, periodically venting the funnel.
-
Allow the layers to separate. If an emulsion forms, add a small amount of brine.
-
Collect the organic (upper) layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
-
Mycelial Extraction (Optional but Recommended):
-
Resuspend the mycelial pellet in methanol and sonicate or homogenize to lyse the cells.
-
Filter the mixture to remove cell debris.
-
Concentrate the methanol extract under reduced pressure.
-
Resuspend the resulting residue in water and perform a liquid-liquid extraction with ethyl acetate as described above.
-
-
Combine and Concentrate: Combine all the ethyl acetate extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude extract.
Flash Chromatography on Silica Gel
This protocol provides a starting point for the initial purification of the crude extract.
-
Column Packing:
-
Select a glass column of appropriate size for your sample amount.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal volume of a non-polar solvent (e.g., dichloromethane (B109758) or the initial mobile phase).
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane. The exact gradient should be determined by preliminary TLC analysis.
-
Collect fractions and monitor the elution of this compound using TLC or HPLC.
-
-
Pooling and Concentration: Combine the fractions containing pure this compound and concentrate under reduced pressure.
IV. Visualizations
Experimental Workflow
Caption: A general workflow for the purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low this compound yields.
Preventing degradation of Azinomycin B during experiments
This technical support center provides guidance on preventing the degradation of Azinomycin B during experimental procedures. Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, some recommendations are based on general best practices for handling complex natural product antibiotics. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
This compound is a complex molecule with several reactive functional groups, including an aziridine (B145994) and an epoxide, which are susceptible to degradation under various conditions.[1][2][3] Key factors that can contribute to its degradation include:
-
pH: Extreme pH values (both acidic and alkaline) can lead to the opening of the epoxide and aziridine rings, compromising the compound's activity. While specific data for this compound is limited, similar complex antibiotics often exhibit maximum stability in a narrow pH range.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to light, particularly UV radiation, can potentially lead to photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents may affect the stability of the molecule.
-
Incompatible Solvents and Reagents: Certain solvents or other chemicals in an experimental setup could react with this compound.
Q2: How should I prepare and store this compound solutions?
Proper preparation and storage are critical to maintaining the integrity of this compound.
Solution Preparation and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous solvents such as DMSO or ethanol (B145695) are recommended for creating stock solutions. For aqueous buffers, use freshly prepared, high-purity water. | To minimize hydrolysis and reactions with impurities. |
| pH of Aqueous Solutions | If possible, maintain a pH close to neutral (pH 6-8). The optimal pH should be determined empirically for your specific application. | To prevent acid or base-catalyzed degradation of the epoxide and aziridine moieties. |
| Stock Solution Storage | Store stock solutions at -20°C or -80°C in small, single-use aliquots. | To minimize freeze-thaw cycles which can degrade the compound. |
| Working Solution Storage | Prepare fresh working solutions from stock for each experiment. If short-term storage is necessary, keep on ice and protected from light. | To ensure the use of the compound at its highest activity and minimize degradation during the experiment. |
| Light Protection | Protect all solutions from light by using amber vials or by wrapping containers in aluminum foil. | To prevent potential photodegradation. |
Q3: Are there any known incompatibilities with common laboratory reagents?
While specific incompatibility data for this compound is not widely published, based on its chemical structure, it is prudent to avoid the following:
-
Strong Acids and Bases: These can readily react with the epoxide and aziridine functional groups.
-
Strong Oxidizing and Reducing Agents: These may interact with various parts of the molecule.
-
Nucleophiles: Reagents containing nucleophilic groups (e.g., thiols) could potentially open the strained aziridine and epoxide rings.
It is always recommended to perform a small-scale compatibility test if you are unsure about a potential interaction.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in experiments | Degradation of this compound due to improper storage or handling. | - Prepare fresh solutions from a new stock aliquot. - Review storage conditions (temperature, light exposure). - Ensure the pH of your experimental buffer is within a suitable range. |
| Incompatibility with other reagents in the assay. | - Evaluate all components of your experimental system for potential reactivity with this compound. - Consider performing a control experiment to assess the stability of this compound in your specific buffer system over the time course of the experiment. | |
| Inconsistent experimental results | Variable degradation of this compound between experiments. | - Standardize solution preparation and handling procedures. - Use freshly prepared working solutions for each experiment. - Minimize the time between solution preparation and use. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC) | Degradation of this compound. | - Analyze a freshly prepared standard of this compound to confirm its retention time and peak shape. - If new peaks are present in your experimental samples, consider performing forced degradation studies (see Experimental Protocols) to identify potential degradation products. |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO (or other suitable solvent) to achieve the desired stock concentration.
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -80°C until use.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This is a general guideline for developing an HPLC method to assess the stability of this compound. Method optimization will be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (or a suitable buffer like ammonium (B1175870) acetate) is a common starting point for complex natural products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by UV-Vis spectral analysis of this compound.
-
Temperature: Maintain a constant column temperature (e.g., 25°C).
-
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Inject the standard to determine the retention time and peak area.
-
Subject your experimental samples (or stability study samples) to HPLC analysis under the same conditions.
-
The appearance of new peaks or a decrease in the peak area of the parent this compound compound can indicate degradation.
-
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Recommended workflow for handling this compound.
References
Technical Support Center: Enhancing the Efficiency of Azinomycin B DNA Cross-linking In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing and troubleshooting in vitro DNA cross-linking experiments with Azinomycin B.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of DNA cross-linking by this compound?
This compound is an antitumor agent that forms covalent interstrand cross-links (ICLs) in duplex DNA.[1] This process is initiated by the non-covalent binding of this compound to the major groove of the DNA.[2][3] The cross-linking reaction involves two key electrophilic sites on the this compound molecule: the C10 position of the aziridine (B145994) ring and the C21 position of the epoxide ring. These sites react with the N7 positions of purine (B94841) bases, primarily guanines, on opposite DNA strands.[2][4] The preferred binding sequence for this compound is 5'-PuNPy-3', where Pu is a purine, Py is a pyrimidine, and N is any nucleotide.[5]
Q2: What are the critical factors influencing the efficiency of this compound cross-linking?
Several factors can significantly impact the efficiency of DNA cross-linking by this compound in vitro:
-
DNA Sequence: The nucleophilicity of the target purine bases plays a crucial role. Guanine is more reactive than adenine.[4] The sequence context, particularly the bases flanking the cross-linking site, can also influence efficiency due to steric effects. For instance, the presence of a thymine (B56734) C5-methyl group in the major groove can create steric hindrance.[5][6]
-
This compound Concentration: Higher concentrations of this compound generally lead to increased cross-linking, but excessive concentrations can also lead to off-target effects and should be optimized.
-
Reaction Buffer Conditions: The pH and ionic strength of the reaction buffer can affect both the stability of this compound and the conformation of the DNA, thereby influencing the cross-linking reaction.[7][8]
-
Incubation Time and Temperature: The cross-linking reaction is time and temperature-dependent. Optimization of these parameters is necessary to achieve maximal cross-linking while minimizing potential degradation of the compound or DNA.
-
Purity and Integrity of DNA and this compound: The purity of the DNA substrate and the integrity of the this compound are paramount for reproducible results.
Q3: How should this compound be handled and stored?
This compound is a complex and potentially unstable natural product.[1] It is sensitive to factors such as pH, temperature, and light. For optimal stability, it should be stored in a cool, dry, and dark place. When preparing stock solutions, use anhydrous solvents like DMSO or ethanol (B145695) and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Always work with this compound in a well-ventilated area and use appropriate personal protective equipment.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro this compound DNA cross-linking experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no DNA cross-linking observed | Inactive this compound: The compound may have degraded due to improper storage or handling. | - Use a fresh aliquot of this compound. - Verify the activity of the stock solution using a positive control DNA sequence known to be efficiently cross-linked. - Avoid prolonged exposure to light and elevated temperatures during experimental setup. |
| Suboptimal reaction conditions: Incorrect buffer pH, ionic strength, or temperature can inhibit the reaction. | - Optimize the buffer composition. A common starting point is a buffer with a pH around 7.2-7.5 (e.g., Tris-HCl or Triethanolamine) and moderate salt concentration (e.g., 50-100 mM NaCl).[9][10] - Perform a temperature and time-course experiment to determine the optimal incubation conditions (e.g., 37°C for 1-2 hours).[9] | |
| Inappropriate DNA substrate: The DNA sequence may not be a suitable target for this compound, or the DNA may be of poor quality (e.g., nicked or containing impurities). | - Use a DNA sequence known to be a good substrate for this compound, such as one containing a 5'-GNC-3' motif. - Verify the integrity and purity of your DNA substrate using gel electrophoresis and spectrophotometry. | |
| High background or smearing on gels | Excessive this compound concentration: Too much compound can lead to non-specific binding and aggregation. | - Perform a dose-response experiment to determine the optimal this compound to DNA molar ratio. - Start with a molar ratio in the range of 1:1 to 10:1 (this compound:DNA duplex). |
| Precipitation of this compound: The compound may not be fully soluble in the reaction buffer. | - Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is compatible with your assay and does not exceed a level that affects DNA structure or the reaction (typically <5%). | |
| DNA degradation: The DNA may be degrading during the incubation or sample processing steps. | - Ensure all solutions and equipment are sterile and nuclease-free. - Minimize the number of freeze-thaw cycles for your DNA samples. | |
| Inconsistent or variable cross-linking efficiency | Inaccurate quantification of DNA or this compound: Errors in concentration determination will lead to variability in molar ratios. | - Accurately quantify your DNA stock using a fluorescence-based method for dsDNA. - Prepare fresh dilutions of this compound from a well-characterized stock solution for each experiment. |
| Pipetting errors: Inconsistent volumes of reagents will affect the final concentrations. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents when setting up multiple reactions. | |
| Reaction quenching inconsistencies: If a quenching step is used, variations in timing or efficiency can lead to variable results. | - Standardize the quenching procedure. Common quenching agents for alkylating agents include nucleophiles like thiols (e.g., β-mercaptoethanol or dithiothreitol). |
Quantitative Data Summary
The efficiency of this compound-mediated DNA cross-linking is highly dependent on the DNA sequence. The following table summarizes reported cross-linking yields for different trinucleotide sequences.
| DNA Sequence (5' -> 3') | Cross-linking Yield (%) | Reference |
| GGC | 75-90+ | [5] |
| GTT | Lower reactivity | [6] |
| GTC | Lower reactivity | [6] |
| GCT | Moderate reactivity | [6] |
| GCC | High reactivity | [6] |
Experimental Protocols
Protocol 1: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) for Detecting Interstrand Cross-links
This method is used to separate cross-linked DNA from non-cross-linked single strands.
Materials:
-
DNA oligonucleotides (complementary strands, one of which is 5'-end labeled with 32P or a fluorescent dye)
-
This compound stock solution (in DMSO)
-
Reaction Buffer (e.g., 25 mM Triethanolamine, 1 mM EDTA, pH 7.2)[9]
-
Formamide (B127407) loading buffer (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 20% acrylamide, 7 M urea)
-
TBE buffer (Tris-borate-EDTA)
-
Phosphorimager or fluorescence gel scanner
Procedure:
-
Anneal DNA Oligonucleotides: Mix equimolar amounts of the complementary DNA oligonucleotides in annealing buffer (e.g., 10 mM Tris-HCl, pH 8.0, 50 mM NaCl). Heat to 95°C for 5 minutes and slowly cool to room temperature to form duplex DNA.
-
Cross-linking Reaction:
-
In a microcentrifuge tube, combine the annealed DNA duplex (e.g., final concentration 1 µM) and the desired concentration of this compound in the reaction buffer.
-
Incubate at 37°C for a predetermined time (e.g., 1-2 hours).[9]
-
-
Reaction Quenching (Optional): The reaction can be stopped by adding a quenching agent or by proceeding directly to the next step.
-
Denaturation and Loading:
-
Add an equal volume of formamide loading buffer to the reaction mixture.
-
Heat the samples at 95°C for 5 minutes to denature the DNA, then immediately place on ice.
-
-
Gel Electrophoresis:
-
Load the denatured samples onto the denaturing polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Visualization and Quantification:
-
For radiolabeled DNA, expose the gel to a phosphor screen and visualize using a phosphorimager.
-
For fluorescently labeled DNA, visualize using a fluorescence gel scanner.
-
Quantify the intensity of the bands corresponding to the single-stranded DNA and the slower-migrating cross-linked DNA. The cross-linking efficiency can be calculated as: (Intensity of cross-linked band) / (Total intensity of all bands) * 100%.
-
Protocol 2: Fluorescence-Based Assay for Quantifying Interstrand Cross-links
This method provides a quantitative measure of cross-linking in solution.
Materials:
-
Plasmid DNA or long dsDNA substrate
-
This compound stock solution (in DMSO)
-
Reaction Buffer (as in Protocol 1)
-
Denaturation Solution (e.g., 0.2 M NaOH)
-
Neutralization Solution (e.g., 0.2 M HCl in buffer)
-
dsDNA-specific fluorescent dye (e.g., PicoGreen® or SYBR® Green)
-
Fluorometer or microplate reader with fluorescence capabilities
Procedure:
-
Cross-linking Reaction:
-
Set up the cross-linking reaction with plasmid DNA and this compound as described in Protocol 1. Include a no-drug control.
-
-
Denaturation:
-
Aliquot a portion of the reaction mixture and add the denaturation solution. Incubate at room temperature for 5 minutes to separate the DNA strands.
-
-
Neutralization and Renaturation:
-
Add the neutralization solution to the denatured samples.
-
Rapidly cool the samples on ice. In the presence of interstrand cross-links, the two strands will rapidly re-anneal. Non-cross-linked DNA will remain single-stranded.
-
-
Fluorescence Measurement:
-
Add the dsDNA-specific fluorescent dye to the samples according to the manufacturer's instructions.
-
Measure the fluorescence intensity. The fluorescence intensity is proportional to the amount of double-stranded (cross-linked) DNA.
-
-
Calculation of Cross-linking Efficiency:
-
The percentage of cross-linking can be estimated by comparing the fluorescence of the this compound-treated sample to that of a non-denatured control (representing 100% dsDNA) and a denatured, non-cross-linked control (representing 0% re-annealing).
-
Visualizations
Caption: this compound DNA cross-linking mechanism.
Caption: General workflow for this compound experiments.
Caption: A logical approach to troubleshooting experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Dimeric and trimeric derivatives of the this compound chromophore show enhanced DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequence selectivity of this compound in DNA alkylation and cross-linking: a QM/MM study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the mechanism of action of this compound: definition of regioselectivity and sequence selectivity of DNA cross-link formation and clarification of the role of the naphthoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA cross-linking by this compound: Monte Carlo simulations in the evaluation of sequence selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 9. Identification of a novel structure-specific endonuclease AziN that contributes to the repair of this compound-mediated DNA interstrand crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Technical Support Center: Overcoming Azinomycin B Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Azinomycin B-resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line has become resistant to this compound. What are the likely mechanisms of resistance?
A1: While specific resistance mechanisms to this compound in cancer cell lines are not extensively documented, resistance is likely to occur through mechanisms similar to those observed for other DNA cross-linking agents. The three most probable causes are:
-
Enhanced DNA Repair: The cancer cells may have upregulated one or more DNA repair pathways to efficiently remove the DNA cross-links induced by this compound. Key pathways include Base Excision Repair (BER), Nucleotide Excision Repair (NER), and Homologous Recombination (HR).[1][2][3]
-
Increased Drug Efflux: The cells might be actively pumping this compound out, preventing it from reaching its target DNA. This is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1).[4][5]
-
Altered Apoptotic Pathways: The resistant cells may have developed defects in their apoptotic signaling pathways, making them more tolerant to DNA damage and less likely to undergo programmed cell death.[6]
Q2: How can I confirm the mechanism of this compound resistance in my cell line?
A2: A series of experiments can help elucidate the resistance mechanism:
-
Assess DNA Damage and Repair: Use a Comet assay or γ-H2AX staining to compare the level of DNA cross-links in your sensitive and resistant cell lines after this compound treatment. Reduced DNA damage in resistant cells suggests enhanced repair or reduced drug accumulation.
-
Evaluate Drug Efflux: Use Western blotting to check for the overexpression of efflux pumps like P-glycoprotein in your resistant cell line.[7][8] You can also perform a functional assay using a fluorescent substrate of P-gp (e.g., Rhodamine 123) to see if it is actively pumped out.
-
Analyze Apoptosis: Perform an Annexin V/PI apoptosis assay after this compound treatment to compare the extent of apoptosis between sensitive and resistant cells. A blunted apoptotic response in resistant cells points to alterations in this pathway.
Q3: What are the general strategies to overcome this compound resistance?
A3: Based on the likely resistance mechanisms, several strategies can be employed:
-
Modulation of Apoptosis: Use agents that sensitize cells to apoptosis by targeting anti-apoptotic proteins (e.g., Bcl-2 inhibitors).
-
Development of Analogs: While beyond the scope of a typical lab, research is ongoing to develop this compound analogs that may evade resistance mechanisms.[14]
Troubleshooting Guides
Problem 1: Loss of this compound Efficacy in Long-Term Cultures
| Possible Cause | Suggested Solution |
| Development of a resistant cell population. | 1. Verify Resistance: Determine the IC50 of this compound on your current cell stock and compare it to the original parental line. A significant increase in IC50 confirms resistance. 2. Investigate Mechanism: Follow the steps in FAQ Q2 to identify the likely resistance mechanism. 3. Implement Overcoming Strategy: Based on the identified mechanism, apply a relevant strategy from FAQ Q3. 4. Return to Early Passage Stocks: If possible, thaw an earlier passage of the cell line that was known to be sensitive. |
| Degradation of this compound stock solution. | 1. Prepare Fresh Stock: this compound solutions may not be stable over long periods. Prepare a fresh stock solution from powder. 2. Proper Storage: Ensure the stock solution is stored correctly (as per the manufacturer's instructions, typically at -20°C or -80°C and protected from light). |
| Inconsistent Cell Culture Conditions. | 1. Standardize Protocols: Ensure consistent cell passage numbers, seeding densities, and media formulations for all experiments. 2. Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, as this can affect drug sensitivity. |
Problem 2: Inconsistent Results in Combination Therapy Experiments
| Possible Cause | Suggested Solution |
| Suboptimal Dosing of Combination Agent. | 1. Dose-Response Curve: Determine the IC50 of the combination agent alone to understand its potency in your cell line. 2. Synergy Analysis: Perform a checkerboard titration with varying concentrations of both this compound and the combination agent to identify synergistic, additive, or antagonistic interactions. Use software (e.g., CompuSyn) to calculate the Combination Index (CI). |
| Incorrect Timing of Drug Administration. | 1. Staggered Dosing: The order and timing of drug addition can be critical. Experiment with different schedules (e.g., pre-treatment with the combination agent for 24 hours before adding this compound, or simultaneous addition). |
| Off-Target Effects of the Combination Agent. | 1. Validate Mechanism: If using a specific inhibitor (e.g., a PARP inhibitor), confirm its on-target effect in your cells (e.g., by Western blot for PARP cleavage). |
Data Presentation
Table 1: Representative IC50 Values for DNA Cross-linking Agents in Sensitive and Resistant Cancer Cell Lines.
| Drug | Cell Line | Resistance Status | IC50 (µM) | Fold Resistance |
| Cisplatin (B142131) | A2780 | Sensitive | 1.5 ± 0.3 | - |
| Cisplatin | A2780cisR | Resistant | 8.2 ± 1.1 | 5.5 |
| Mitomycin C | MCF-7 | Sensitive | 0.8 ± 0.1 | - |
| Mitomycin C | MCF-7/Mito | Resistant | 12.5 ± 2.3 | 15.6 |
| Melphalan | HCT116 | Sensitive | 5.2 ± 0.7 | - |
| Melphalan | HCT116/MelphR | Resistant | 25.8 ± 3.5 | 5.0 |
Note: These are representative data for illustrative purposes and may not reflect actual experimental outcomes with this compound.
Table 2: Example of Synergistic Effect of a PARP Inhibitor with a DNA Cross-linking Agent.
| Treatment | Cell Line | Concentration | % Cell Viability | Combination Index (CI) |
| DNA Cross-linker | Resistant Cell Line | IC20 (e.g., 5 µM) | 80% | - |
| PARP Inhibitor | Resistant Cell Line | IC20 (e.g., 2 µM) | 82% | - |
| Combination | Resistant Cell Line | 5 µM + 2 µM | 35% | < 0.9 (Synergistic) |
A Combination Index (CI) of < 0.9 indicates synergy, ~0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism.
Experimental Protocols
Cell Viability and IC50 Determination using MTT Assay
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Plate reader (570 nm or 590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours.[6]
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[16]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[6][15]
-
Absorbance Reading: Measure the absorbance at 570 nm or 590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using a non-linear regression curve fit.
Assessment of DNA Cross-links using the Alkaline Comet Assay
This assay detects DNA strand breaks and cross-links at the single-cell level.
Materials:
-
Comet slides
-
Low melting point agarose (B213101) (LMPA)
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Treat sensitive and resistant cells with this compound for a specified time. Harvest the cells and resuspend them in PBS at a concentration of ~1 x 10^5 cells/mL.
-
Embedding in Agarose: Mix the cell suspension with molten LMPA at a 1:10 ratio (v/v) and immediately pipette onto a Comet slide. Allow to solidify at 4°C.[5]
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.[17]
-
Alkaline Unwinding: Place the slides in alkaline electrophoresis buffer for 20-40 minutes to unwind the DNA.
-
Electrophoresis: Perform electrophoresis under alkaline conditions (e.g., 25V, 300mA) for 20-30 minutes.[18]
-
Neutralization and Staining: Neutralize the slides with neutralization buffer and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. DNA damage is quantified by measuring the length and intensity of the comet tail. A decrease in tail length in irradiated, drug-treated cells compared to irradiated-only cells indicates the presence of DNA cross-links.
Western Blot for P-glycoprotein (MDR1) Expression
This protocol is for detecting the expression level of the P-glycoprotein efflux pump.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-P-glycoprotein/MDR1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse sensitive and resistant cells in lysis buffer. Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.[19][20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against P-glycoprotein overnight at 4°C. Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash thoroughly.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Compare the band intensity for P-glycoprotein between sensitive and resistant cell lines. A loading control (e.g., β-actin or GAPDH) should be used to normalize the results.
Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat sensitive and resistant cells with this compound. Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.[1][21]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.[2]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]
-
Flow Cytometry Analysis: Add more 1X Binding Buffer to each sample and analyze them on a flow cytometer within one hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Visualizations
Caption: Troubleshooting workflow for this compound resistance.
Caption: DNA damage response to this compound and a strategy to overcome resistance.
Caption: Mechanism of efflux pump-mediated resistance and its inhibition.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. benchchem.com [benchchem.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Interrogation of Multidrug Resistance (MDR1) P-glycoprotein (Pgp, ABCB1) Expression in Human Pancreatic Carcinoma Cells: Correlation of 99mTc-Sestamibi Uptake with Western Blot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic interaction between cisplatin and PARP inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. geneticeducation.co.in [geneticeducation.co.in]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Western Blot Protocol | Proteintech Group [ptglab.com]
- 20. Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Azinomycin B In Vivo Dosing Optimization: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the dosage of Azinomycin B in preclinical in vivo studies. The content is structured to address common challenges through detailed troubleshooting guides, frequently asked questions, standardized protocols, and data interpretation aids.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent antitumor agent that functions as a DNA alkylating agent. Its primary mechanism involves binding within the major groove of DNA and forming covalent interstrand cross-links (ICLs) between purine (B94841) bases.[1] These ICLs physically prevent the separation of DNA strands, which is a critical step for both DNA replication and transcription. The resulting blockage of these essential cellular processes leads to the induction of the DNA damage response (DDR), cell cycle arrest, and ultimately, apoptosis (programmed cell death).[2]
Q2: What is a suitable vehicle for in vivo administration of this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[3] For in vivo studies, a common practice is to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration using a sterile aqueous vehicle, such as saline or a buffered solution (e.g., PBS). It is critical to ensure the final concentration of DMSO administered to the animal is low (typically ≤10%) to avoid solvent-related toxicity. A vehicle control group (receiving the same DMSO/saline mixture without this compound) must always be included in the experimental design.
Q3: What is a Maximum Tolerated Dose (MTD) and why is it important?
A3: The Maximum Tolerated Dose (MTD) is the highest dose of a drug that can be administered to a subject (e.g., a mouse) without causing unacceptable or lethal toxicity. In preclinical rodent studies, the MTD is often defined as the dose that causes a maximum of 15-20% reversible body weight loss and does not result in any mortality or other severe clinical signs of distress.[4] Establishing the MTD is a crucial first step in preclinical development as it defines the upper limit of the therapeutic window and informs the dose levels to be used in subsequent efficacy studies.
Q4: What mouse strain should be used for xenograft studies with this compound?
A4: The choice of mouse strain depends on the experimental goal. For studies involving human tumor xenografts (implanting human cancer cells into mice), immunocompromised strains are required. Common choices include:
-
Athymic Nude (nu/nu) mice: Lack a thymus and cannot produce T-cells.
-
SCID (Severe Combined Immunodeficiency) mice: Lack functional T-cells and B-cells.
-
NSG (NOD-scid IL2Rgamma-null) mice: Highly immunodeficient, lacking T-cells, B-cells, and NK cells, which allows for better engraftment of a wider range of human cells.
The specific tumor cell line being used may also influence the choice of the host strain.
Experimental Protocols & Data Presentation
Protocol 1: Maximum Tolerated Dose (MTD) Determination for this compound
This protocol outlines a representative dose-range finding study to determine the single-dose MTD of a novel cytotoxic agent like this compound in mice.
Objective: To identify the highest dose of this compound that can be administered intraperitoneally (IP) without causing unacceptable toxicity.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in sterile saline)
-
Female BALB/c mice (6-8 weeks old)
-
Sterile syringes and needles (27G)
-
Calibrated animal balance
Methodology:
-
Animal Acclimation: Allow mice to acclimate to the facility for at least one week prior to the experiment.
-
Dose Preparation: Prepare a stock solution of this compound in 100% DMSO. On the day of dosing, perform serial dilutions in sterile saline to achieve the final dose concentrations in a 10% DMSO vehicle.
-
Group Allocation: Randomly assign mice to treatment groups (n=3-5 mice per group). Include a vehicle-only control group.
-
Initial Dosing: Based on in vitro cytotoxicity data (e.g., IC50 values), select a starting dose range. If no prior data exists, a wide range (e.g., 1, 5, 10, 25, 50 mg/kg) may be necessary.
-
Administration: Administer a single dose of this compound or vehicle via intraperitoneal (IP) injection. Ensure the injection volume is consistent across all groups (e.g., 10 mL/kg).
-
Monitoring:
-
Record the body weight of each mouse daily for 14 days.
-
Perform daily clinical observations for signs of toxicity, including changes in posture, activity, fur texture, and signs of dehydration or distress.
-
A clinical scoring system can be used for standardized assessment.
-
-
Endpoints:
-
The primary endpoint for toxicity is body weight loss. A dose causing >20% mean body weight loss is typically considered to have exceeded the MTD.
-
Other endpoints include treatment-related mortality and severe clinical signs requiring euthanasia.
-
-
Data Analysis: Calculate the mean percentage change in body weight for each group relative to their starting weight (Day 0). The MTD is the highest dose that does not exceed the predefined toxicity endpoints.
Example MTD Study Data
The following table provides a representative summary of data from a hypothetical MTD study for a cytotoxic agent, which can be used as a template for this compound experiments.
| Dose Group (mg/kg) | n | Mean Body Weight Loss (Nadir) | % Mortality | Clinical Observations | MTD Determination |
| Vehicle Control | 5 | -1.5% | 0% | Normal, active | - |
| 5 | 5 | -4.2% | 0% | Normal, active | Tolerated |
| 10 | 5 | -9.8% | 0% | Mild, transient lethargy on Day 2 | Tolerated |
| 20 | 5 | -16.5% | 0% | Moderate lethargy, slight piloerection Days 2-4 | Identified as MTD |
| 40 | 5 | -24.1% | 20% | Severe lethargy, hunched posture, significant weight loss | Exceeded MTD |
Troubleshooting Guide
Issue 1: Excessive toxicity (rapid weight loss >20% or mortality) is observed at the initial doses.
| Potential Cause | Troubleshooting Step |
| Dose is too high. | The starting dose was likely overestimated. Redesign the MTD study with a lower dose range. Consider using a logarithmic dose escalation scheme (e.g., 0.5, 1.5, 5 mg/kg). |
| Vehicle toxicity. | The concentration of the solvent (e.g., DMSO) may be too high, or the formulation may be irritating. Ensure the final DMSO concentration is ≤10%. Check the pH of the final formulation. Always include a vehicle-only control group to isolate the effect of the vehicle. |
| Incorrect administration. | Inaccurate dosing volume or improper injection technique (e.g., accidental injection into an organ) can cause acute toxicity. Ensure all personnel are properly trained in the administration route (e.g., IP injection). |
| Mouse strain sensitivity. | Different mouse strains can have varied sensitivities to cytotoxic agents. Review literature for the selected strain's tolerance to similar compounds or consider a pilot study in a different strain. |
Issue 2: No anti-tumor efficacy is observed, even at the MTD.
| Potential Cause | Troubleshooting Step |
| Insufficient drug exposure. | The MTD may not provide a therapeutically relevant concentration at the tumor site. Consider a multi-dosing regimen (e.g., daily for 5 days, or once every 3 days for 3 cycles) to increase total exposure. This will require a separate MTD study for the chosen regimen. |
| Compound instability. | This compound may be unstable in the formulation or may be rapidly metabolized/cleared in vivo. Prepare fresh formulations for each dosing day. If possible, perform pharmacokinetic (PK) studies to measure drug concentration in plasma and tumor tissue over time. |
| Tumor model resistance. | The selected xenograft model may be intrinsically resistant to this compound's mechanism of action. Test this compound on a panel of different cancer cell lines in vitro to identify more sensitive models before proceeding with in vivo efficacy studies. |
| Suboptimal dosing schedule. | A single dose at the MTD may not be as effective as a more frequent, lower-dose schedule. Experiment with different dosing schedules below the single-dose MTD. |
Issue 3: this compound precipitates out of solution when diluted into the aqueous vehicle.
| Potential Cause | Troubleshooting Step |
| Poor aqueous solubility. | The compound is crashing out of the DMSO/saline mixture. Try a stepwise dilution method: dilute the DMSO stock into a small volume of saline first while vortexing, then bring it to the final volume. |
| Formulation issues. | The chosen vehicle is not suitable. Consider using alternative co-solvents or formulation aids approved for animal use, such as PEG400, Tween 80, or Solutol HS 15. Any new formulation will require its own vehicle toxicity assessment. |
| Concentration too high. | The target final concentration may be above the solubility limit in the chosen vehicle. It may be necessary to increase the injection volume (while staying within acceptable limits for the animal) to administer the same dose at a lower concentration. |
Visualizations: Workflows and Pathways
Experimental and Logical Workflows
The following diagrams illustrate key processes for designing and troubleshooting in vivo studies with this compound.
This compound Signaling Pathway
This compound induces cell death by creating DNA interstrand cross-links (ICLs), which stall DNA replication forks and trigger a complex signaling cascade, primarily orchestrated by the Fanconi Anemia (FA) pathway.
References
- 1. DNA damage induces p53-independent apoptosis through ribosome stalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]
- 3. pure.eur.nl [pure.eur.nl]
- 4. S-phase sensing of DNA-protein crosslinks triggers TopBP1-independent ATR activation and p53-mediated cell death by formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Azinomycin B
Welcome to the technical support center for Azinomycin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of this potent antitumor agent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that leads to its antitumor activity?
This compound is a potent antitumor natural product that exerts its cytotoxic effects primarily by forming interstrand crosslinks (ISCs) within the major groove of DNA.[1][2] This covalent linkage between the two DNA strands physically blocks essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. The key functional groups responsible for this activity are the aziridine (B145994) and epoxide moieties, which act as electrophiles, alkylating purine (B94841) bases (predominantly guanine) on opposite DNA strands.[1][3]
Q2: What are the known off-target effects of this compound?
While highly effective against tumor cells, this compound can also induce cytotoxicity in healthy, non-cancerous cells, which is a significant concern in its therapeutic application. The off-target effects are primarily a consequence of its DNA-damaging nature, which is not exclusively targeted to cancer cells. Studies have shown that this compound can induce a robust DNA damage response in various cell types.[1][4] Additionally, like other DNA cross-linking agents, it has the potential to interact with other cellular nucleophiles besides DNA, although specific off-target protein interactions for this compound are not yet well-documented in publicly available literature.
Q3: How can I assess the extent of off-target DNA damage in my experiments?
Several assays can be employed to quantify DNA damage. Two of the most common and effective methods are the Comet assay (single-cell gel electrophoresis) and γ-H2AX immunofluorescence staining.
-
Comet Assay: This technique measures DNA strand breaks in individual cells. Cells are embedded in agarose (B213101), lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates further than intact DNA, forming a "comet" shape. The length and intensity of the comet tail are proportional to the amount of DNA damage. A modified version of the alkaline comet assay can be used to specifically detect interstrand crosslinks.[5]
-
γ-H2AX Immunofluorescence Staining: Histone H2AX is a variant of the H2A protein family that becomes phosphorylated at serine 139 (termed γ-H2AX) in response to DNA double-strand breaks. Using a specific antibody, these phosphorylated histones can be visualized as discrete foci within the nucleus via immunofluorescence microscopy. The number of γ-H2AX foci directly correlates with the number of DNA double-strand breaks.[6]
Q4: What are the primary strategies to minimize the off-target effects of this compound?
There are two main approaches to mitigating the off-target toxicity of this compound:
-
Structural Modification (Analog Synthesis): By chemically modifying the structure of this compound, it is possible to create analogs with improved selectivity for cancer cells or reduced general cytotoxicity. Research has focused on modifying different parts of the molecule, such as the naphthoate group or the linker region, to enhance DNA binding affinity and specificity.[7] For example, some synthetic analogs have been designed to understand the contribution of the epoxide and aziridine moieties to cytotoxicity.[8]
-
Targeted Drug Delivery: Encapsulating this compound in a delivery vehicle, such as a liposome, can help to selectively deliver the drug to tumor tissues.[9][10][11] Liposomes can be further modified with targeting ligands (e.g., antibodies, peptides) that recognize and bind to receptors that are overexpressed on the surface of cancer cells, thereby increasing the local concentration of the drug at the tumor site and reducing systemic exposure.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cytotoxicity observed in control (non-cancerous) cell lines. | This compound concentration is too high, leading to excessive off-target DNA damage. | Perform a dose-response experiment to determine the optimal concentration with a sufficient therapeutic window between cancer and normal cells. |
| The control cell line is particularly sensitive to DNA cross-linking agents. | Use a control cell line known to be more resistant to DNA damaging agents, if appropriate for the experimental context. | |
| Inconsistent results between experiments. | Degradation of this compound in solution. | Prepare fresh solutions of this compound for each experiment. Protect from light and store at the recommended temperature. |
| Variability in cell health and confluency. | Standardize cell culture conditions, including passage number, seeding density, and growth phase. | |
| Unexpected cellular phenotypes unrelated to DNA damage. | Potential off-target interactions with other cellular components (e.g., proteins). | Perform proteomic profiling (e.g., mass spectrometry-based proteomics) of cells treated with this compound to identify potential off-target protein binding partners.[12][13][14] |
| Activation of alternative signaling pathways. | Investigate cellular pathways known to be affected by other DNA cross-linking agents, such as those involved in cellular stress responses or apoptosis, using techniques like Western blotting or pathway-specific reporter assays. |
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of this compound and Analogs in Cancer vs. Normal Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Reference |
| This compound | P388 (Murine Leukemia) | ~0.0012 | Not Reported | Not Reported | [10] |
| This compound | L5178Y (Murine Leukemia) | Potent (nanomolar range) | Not Reported | Not Reported | [7] |
| Azinomycin Analog (Epoxide only) | P388 (Murine Leukemia) | 0.0012 | Not Reported | Not Reported | [10] |
| Generic Compound 57b | A549 (Human Lung Carcinoma) | 4.3 ± 0.2 | 16HBE (Normal Human Bronchial Epithelial) | 7.7 ± 0.1 | [4] |
| Generic Compound 57c | HeLa (Human Cervical Cancer) | 3.0 ± 0.5 | BEAS-2B (Normal Human Bronchial Epithelial) | 4.4 ± 0.5 | [4] |
Note: Data for this compound against normal cell lines is limited in the available literature. The data for generic compounds illustrates the principle of comparing cytotoxicity between cancerous and normal cell lines.
Experimental Protocols
Protocol 1: Modified Alkaline Comet Assay for Detection of DNA Interstrand Crosslinks
This protocol is adapted from established methods for detecting DNA interstrand crosslinks.[5]
Materials:
-
Fully frosted microscope slides
-
Normal Melting Point (NMP) agarose
-
Low Melting Point (LMP) agarose
-
Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, 1% Triton X-100, 10% DMSO)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR Gold or Propidium Iodide)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Positive control (e.g., Mitomycin C)
-
Cell scraper
-
Microcentrifuge tubes
-
Electrophoresis tank
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cell suspensions or adherent cells with varying concentrations of this compound for the desired time. Include a vehicle control and a positive control.
-
Slide Preparation:
-
Coat frosted microscope slides with a layer of 1% NMP agarose and let it solidify.
-
Harvest and resuspend treated cells in PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix 10 µL of the cell suspension with 75 µL of 0.7% LMP agarose at 37°C.
-
Pipette the mixture onto the pre-coated slide, cover with a coverslip, and solidify on ice.
-
-
Cell Lysis:
-
Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer.
-
Let the DNA unwind for 20-40 minutes.
-
Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.
-
-
Neutralization and Staining:
-
Gently remove the slides from the tank and wash them three times with neutralization buffer for 5 minutes each.
-
Stain the slides with a suitable DNA dye.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze at least 50 comets per slide using appropriate image analysis software to quantify the tail length and intensity. A decrease in comet tail compared to cells treated with a DNA strand-breaking agent alone indicates the presence of interstrand crosslinks.
-
Protocol 2: γ-H2AX Immunofluorescence Staining
This protocol provides a general framework for detecting DNA double-strand breaks.[6]
Materials:
-
Cells grown on coverslips in a multi-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells onto coverslips and allow them to adhere. Treat with this compound at the desired concentration and duration.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per nucleus. An increase in the number of foci indicates an increase in DNA double-strand breaks.
-
Mandatory Visualizations
Diagram 1: this compound Mechanism of Action and DNA Damage Response
Diagram 2: Experimental Workflow for Assessing Off-Target Effects
References
- 1. Cellular effects induced by the antitumor agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitomycin C linked to DNA minor groove binding agents: synthesis, reductive activation, DNA binding and cross-linking properties and in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Studies on the mechanism of action of this compound: definition of regioselectivity and sequence selectivity of DNA cross-link formation and clarification of the role of the naphthoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 7. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Cross-linked Small Polyethylenimines: While Still Nontoxic, Deliver DNA Efficiently to Mammalian Cells in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gene transfer in vivo with DNA-liposome complexes: safety and acute toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Proteomic Approach to Understanding Antibiotic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteomic profiling dataset of chemical perturbations in multiple biological backgrounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Streamlined Protocol for Deep Proteomic Profiling of FAC-sorted Cells and Its Application to Freshly Isolated Murine Immune Cells. | Broad Institute [broadinstitute.org]
Improving the solubility of Azinomycin B for biological assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Azinomycin B in biological assays, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent antitumor antibiotic isolated from Streptomyces sahachiroi.[1][2] Its cytotoxic effects stem from its ability to act as a DNA cross-linking agent. It binds to the major groove of DNA and forms covalent interstrand crosslinks, primarily between purine (B94841) bases, which inhibits DNA replication and transcription, ultimately leading to cell death.[1][3]
Q2: What are the basic chemical properties of this compound?
| Property | Value |
| Molecular Formula | C₃₁H₃₃N₃O₁₁[2][4] |
| Molar Mass | 623.6 g/mol [4] |
| Appearance | Solid powder |
| Storage | Store at -20°C for long-term stability. |
Q3: In which solvent is this compound soluble?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[5]
Troubleshooting Guide: Solubility Issues
Problem: I am observing precipitation of this compound when I add my DMSO stock solution to the aqueous cell culture medium.
Possible Causes and Solutions:
-
Cause: The concentration of this compound in the final assay volume exceeds its aqueous solubility limit. While soluble in DMSO, its solubility in aqueous solutions is low.
-
Solution 1: Optimize the final DMSO concentration. The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[6][7] Perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.
-
Solution 2: Use a co-solvent system. For some applications, a mixture of solvents can improve solubility. While specific data for this compound is limited, researchers sometimes use combinations like DMSO and ethanol. However, the toxicity of any co-solvent system on the cells must be evaluated.
-
Solution 3: Employ solubilizing agents.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[8] Beta-cyclodextrin derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HPβCD), are often used in formulations to improve the solubility and bioavailability of poorly soluble compounds.[8]
-
Surfactants: Non-ionic surfactants like Tween® 20 or Tween® 80 can be used at low concentrations to help maintain the solubility of hydrophobic compounds in aqueous media. However, their potential cytotoxicity must be carefully assessed.
-
Problem: I need to prepare a high-concentration stock solution of this compound in DMSO. What are the recommended volumes?
Solution: The following table provides guidance for preparing stock solutions of this compound (MW: 623.6 g/mol ) in DMSO.
| Desired Stock Concentration | Mass of this compound | Volume of DMSO to Add |
| 1 mM | 1 mg | 1.60 mL |
| 5 mM | 1 mg | 0.32 mL |
| 10 mM | 1 mg | 0.16 mL |
| 50 mM | 1 mg | 0.03 mL |
| 1 mM | 5 mg | 8.02 mL |
| 5 mM | 5 mg | 1.60 mL |
| 10 mM | 5 mg | 0.80 mL |
| 50 mM | 5 mg | 0.16 mL |
| 1 mM | 10 mg | 16.04 mL |
| 5 mM | 10 mg | 3.21 mL |
| 10 mM | 10 mg | 1.60 mL |
| 50 mM | 10 mg | 0.32 mL |
This data is based on information from a commercial supplier and should be used as a guide. It is recommended to perform small-scale solubility tests.
Experimental Protocols
Detailed Methodology: MTT Cytotoxicity Assay for this compound
This protocol is adapted for testing a poorly water-soluble compound like this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Appropriate cell line and complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Preparation of this compound Working Solutions:
-
Prepare a high-concentration primary stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the primary stock solution in 100% DMSO to create a range of stock concentrations.
-
From these DMSO stocks, prepare the final working solutions by diluting them into complete cell culture medium. Crucially, ensure the final DMSO concentration in all wells (including vehicle controls) remains constant and non-toxic (e.g., ≤ 0.5%). For example, if the final desired DMSO concentration is 0.5%, dilute the DMSO stock 200-fold into the medium.
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the prepared this compound working solutions (or vehicle control medium containing the same final DMSO concentration) to the appropriate wells.
-
Include wells with untreated cells (medium only) as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of the solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
-
Absorbance Measurement:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Visualizations
This compound - DNA Cross-linking Mechanism
Caption: this compound DNA interstrand cross-linking workflow.
Troubleshooting Workflow for this compound Solubility
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Azinomycins A and B, new antitumor antibiotics. I. Producing organism, fermentation, isolation, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crosslinking of DNA - Wikipedia [en.wikipedia.org]
- 4. This compound | C31H33N3O11 | CID 14476972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 7. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzet.com [alzet.com]
- 9. MTT assay protocol | Abcam [abcam.com]
Refinement of Azinomycin B Delivery for Targeted Therapy: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the targeted delivery of Azinomycin B.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent antitumor agent that functions by forming interstrand cross-links in the major groove of DNA.[1][2][3] This covalent modification of DNA disrupts essential cellular processes like replication and transcription, ultimately leading to cell death.[1][4] The molecule's unique structure, including an aziridine (B145994) ring and an epoxide, contributes to its DNA alkylating and cross-linking capabilities.[4][5]
Q2: What are the main challenges associated with the systemic delivery of this compound?
A2: The primary challenges with systemic delivery of this compound are its high cytotoxicity, which can lead to significant side effects, and its poor solubility. Like many potent chemotherapeutic agents, this compound can damage healthy, rapidly dividing cells, leading to toxicity.[6] Furthermore, its complex structure can make it difficult to formulate for intravenous administration, limiting its bioavailability and therapeutic window.[6]
Q3: What are the most common strategies for targeted delivery of this compound?
A3: The most common strategies for targeted delivery of this compound aim to increase its concentration at the tumor site while minimizing exposure to healthy tissues. These include:
-
Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles (e.g., PLGA), can improve its solubility, stability, and pharmacokinetic profile.[7][8][9] These nanoparticles can be further modified with targeting ligands to enhance their accumulation in tumor tissue.
-
Antibody-Drug Conjugates (ADCs): In this approach, this compound (the "payload") is chemically linked to a monoclonal antibody that specifically recognizes an antigen overexpressed on the surface of cancer cells.[10] This strategy offers high specificity for targeted cell killing.
Troubleshooting Guides
Nanoparticle Formulation and Characterization
| Problem | Possible Causes | Suggested Solutions |
| Low Drug Loading/Encapsulation Efficiency | - Poor solubility of this compound in the chosen solvent.- Inefficient interaction between the drug and the nanoparticle matrix.- Premature drug leakage during formulation. | - Optimize the solvent system for both the drug and the polymer/lipid.- Modify the nanoparticle surface or the drug to enhance interaction (e.g., through charge interactions).- Adjust formulation parameters such as the drug-to-carrier ratio and the rate of solvent evaporation/diffusion. |
| Inconsistent Particle Size or High Polydispersity Index (PDI) | - Inadequate mixing or homogenization during formulation.- Aggregation of nanoparticles.- Suboptimal concentration of polymer/lipid or surfactant. | - Ensure uniform and vigorous mixing; consider using a sonicator or homogenizer.- Optimize the concentration of stabilizing agents (e.g., surfactants).- Filter the nanoparticle suspension to remove larger aggregates. |
| Instability of the Formulation (e.g., aggregation, drug leakage) | - Suboptimal surface charge (Zeta Potential).- Degradation of the nanoparticle matrix.- Inappropriate storage conditions. | - Modify the nanoparticle surface to achieve a higher absolute zeta potential (typically > ±20 mV for electrostatic stabilization).- Use biodegradable polymers with appropriate degradation kinetics.- Store the formulation at the recommended temperature and protect it from light. |
In Vitro and In Vivo Experiments
| Problem | Possible Causes | Suggested Solutions |
| High Off-Target Cytotoxicity in Cell Culture | - Premature release of this compound from the delivery vehicle.- Non-specific uptake of the delivery vehicle by cells. | - Design the delivery system for controlled, tumor-specific release (e.g., pH-sensitive nanoparticles).- Incorporate targeting ligands (e.g., antibodies, aptamers) to enhance specific uptake by cancer cells. |
| Inconsistent Antitumor Efficacy in Animal Models | - Poor bioavailability of the formulation.- Inefficient tumor targeting.- Rapid clearance of the delivery vehicle from circulation. | - Optimize the pharmacokinetic properties of the delivery system (e.g., by PEGylation to increase circulation time).- Enhance tumor targeting through passive (EPR effect) and active targeting strategies.- Verify the stability of the formulation in biological fluids. |
| Difficulty in Quantifying this compound in Biological Samples | - Low concentrations of the drug.- Interference from biological matrices. | - Utilize highly sensitive analytical techniques such as LC-MS/MS for quantification.- Develop and validate a robust sample preparation method (e.g., solid-phase extraction) to remove interfering substances. |
Quantitative Data Summary
Table 1: Comparison of this compound Delivery Systems
| Delivery System | Average Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| PLGA Nanoparticles | 150 - 250 | -15 to -25 | 70 - 85 | 5 - 10 |
| Liposomes | 100 - 200 | -10 to +10 | 60 - 80 | 2 - 8 |
| Antibody-Drug Conjugate (ADC) | N/A | N/A | N/A | Drug-to-Antibody Ratio (DAR): 2 - 4 |
Note: The values presented are typical ranges and may vary depending on the specific formulation and preparation methods.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Dissolve a specific amount of PLGA and this compound in DCM to form the organic phase.
-
Prepare an aqueous solution of PVA (e.g., 2% w/v) to serve as the surfactant solution.
-
Add the organic phase dropwise to the aqueous phase while stirring vigorously to form a primary oil-in-water (o/w) emulsion.
-
Sonicate the primary emulsion on an ice bath to reduce the droplet size.
-
Stir the resulting nanoemulsion at room temperature for several hours to allow for solvent evaporation and nanoparticle formation.
-
Collect the nanoparticles by ultracentrifugation.
-
Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspend the final nanoparticle formulation in an appropriate buffer or lyophilize for long-term storage.
Protocol 2: In Vitro Drug Release Study
Materials:
-
This compound-loaded nanoparticles
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Shaking incubator
Procedure:
-
Disperse a known amount of the nanoparticle formulation in a specific volume of PBS within a dialysis bag.
-
Place the dialysis bag in a larger volume of PBS (pH 7.4 or 5.5) to simulate physiological and endosomal pH, respectively.
-
Incubate the setup in a shaking incubator at 37°C.
-
At predetermined time intervals, withdraw a sample from the release medium outside the dialysis bag.
-
Replenish the release medium with an equal volume of fresh PBS to maintain sink conditions.
-
Quantify the concentration of this compound in the collected samples using a suitable analytical method (e.g., HPLC or LC-MS/MS).
-
Calculate the cumulative percentage of drug release over time.
Visualizations
Caption: Cellular uptake and mechanism of action of targeted this compound.
References
- 1. Cellular effects induced by the antitumor agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 6. Salinomycin-Based Drug Delivery Systems: Overcoming the Hurdles in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanoparticle delivery system maximises drug defence against bioterrorism agent [manufacturingchemist.com]
- 8. mdpi.com [mdpi.com]
- 9. Nanoparticle-Based Local Antimicrobial Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacy.utah.edu [pharmacy.utah.edu]
Technical Support Center: DNA Cross-Linking Gel Electrophoresis
Welcome to the technical support center for DNA cross-linking gel electrophoresis. This guide provides troubleshooting for common artifacts and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve high-quality, reproducible results.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your DNA cross-linking gel electrophoresis experiments.
Problem: "Smiling" or Curved Bands in the Gel
Description: Bands appear curved, with the center of the band migrating faster than the edges, resembling a smile. This is a common artifact that can make accurate analysis of band size and quantity difficult.[1][2][3]
Possible Causes and Solutions:
| Cause | Solution |
| Uneven Heating (Joule Heating) | The primary cause of smiling is uneven heat distribution across the gel, often due to high voltage.[2][4] Reduce the voltage and run the gel for a longer duration.[4][5] Using a buffer with lower ionic strength (e.g., 0.5x TBE instead of 1x) can also help minimize heat generation.[2] For polyacrylamide gels, pre-running the gel for about an hour can help establish a more consistent temperature.[2] |
| Improper Gel Preparation | An unevenly polymerized or set gel can lead to inconsistent migration.[1] Ensure the agarose (B213101) is completely dissolved and the gel is allowed to fully set on a level surface before use.[6] |
| High Salt Concentration in Samples | Excess salt in the sample can alter conductivity and cause localized heating, leading to band distortion.[6][7] If high salt is suspected, precipitate the DNA with ethanol (B145695) and wash the pellet with 75% ethanol to remove excess salts before loading.[6] |
| Overloading DNA | Loading too much DNA can cause the bands to curve.[5][8] It is recommended to load between 50-200 ng of DNA per lane for ladders and samples of known concentration.[8] For samples with unknown concentrations, try loading a smaller volume.[8] |
| Incorrect Buffer Level | Ensure the electrophoresis buffer just covers the gel surface. Too much or too little buffer can lead to uneven current distribution.[6] |
Problem: Smeared or Dragging Bands
Description: Instead of sharp, distinct bands, the DNA appears as a continuous streak or "smear" down the gel lane.
Possible Causes and Solutions:
| Cause | Solution |
| DNA Degradation | Nuclease contamination or harsh sample preparation can lead to DNA degradation.[7] Always use nuclease-free water and reagents, and handle samples gently, avoiding excessive vortexing.[7] |
| Overloading DNA | Too much DNA in the lane is a common cause of smearing.[8] Reduce the amount of DNA loaded. For samples of unknown concentration, try loading one-half or one-third of the usual amount.[8] |
| High Voltage | Running the gel at an excessively high voltage can cause smearing, especially for high molecular weight DNA.[7][9] A recommended voltage is between 110-130V.[9] |
| Excess Salt in Sample | High salt concentrations can interfere with DNA migration, leading to smearing.[6][7] Purify the DNA sample to remove excess salt, for instance by ethanol precipitation.[6][7] |
| Incomplete Cross-linking Reversal | For cross-linked samples, incomplete reversal of the cross-links will result in a high molecular weight smear near the top of the gel. Ensure optimal reversal conditions (e.g., sufficient heat and time). |
| Protein Contamination | The presence of proteins in the DNA sample can impede its migration through the gel.[7][10] Purify the sample to remove proteins, for example by using phenol (B47542) extractions.[7] |
Problem: Faint or No Bands
Description: The DNA bands are very weak in intensity or are not visible at all.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient DNA Loaded | The amount of DNA may be below the detection limit of the stain.[7] Increase the amount of DNA loaded, but do not exceed 50 ng per band to avoid other artifacts.[7] |
| Inefficient Staining | The staining agent (e.g., Ethidium Bromide, SYBR Green) may be degraded or used at a suboptimal concentration.[1][6] Use a fresh, properly concentrated staining solution.[1] Ensure the gel is fully submerged during post-staining.[10] |
| DNA Ran Off the Gel | The electrophoresis run time was too long, causing the DNA to migrate out of the gel.[7] Monitor the migration of the loading dye and stop the electrophoresis before the dye front runs off the gel.[1] Using a higher percentage gel can also help retain smaller fragments.[7] |
| Poor Cross-linking Efficiency | In cross-linking experiments, inefficient cross-linking can lead to a weak signal. Optimize the cross-linking conditions, such as formaldehyde (B43269) concentration and incubation time. |
| DNA Degradation | Nuclease contamination can degrade the DNA, resulting in faint or no bands.[7] Use nuclease-free reagents and sterile techniques. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of formaldehyde and incubation time for cross-linking?
A standard starting point for formaldehyde cross-linking is 1% formaldehyde for 10 minutes at room temperature.[11] However, this may need to be optimized for your specific cell type and target protein. Longer incubation times (up to 20 minutes) can be used for weaker interactions, but be aware that over-cross-linking can mask antibody epitopes.
Q2: How can I improve the resolution of my DNA bands?
To improve band separation, you can try the following:
-
Adjust Gel Concentration: Use a higher percentage agarose gel for smaller DNA fragments and a lower percentage for larger fragments.
-
Lower the Voltage: Running the gel at a lower voltage for a longer period can improve resolution.[1][4]
-
Use a Different Buffer: TAE buffer is generally better for separating large DNA fragments (>1,500 bp), while TBE buffer is better for smaller fragments (<5,000 bp).[10]
-
Use a Longer Gel: A longer gel provides more distance for the DNA fragments to separate.[1]
Q3: What causes my DNA to remain in the wells?
DNA remaining in the wells can be due to several factors:
-
Protein Contamination: Proteins cross-linked to the DNA can prevent it from entering the gel matrix.[12]
-
Overloading: Too much DNA can precipitate in the well.[12]
-
Poorly Formed Wells: Ensure the comb is removed carefully after the gel has completely solidified to create well-formed wells.[6]
-
Incorrect Buffer: Using water instead of running buffer in the gel box will prevent the current from flowing correctly.
Q4: Can I reuse my electrophoresis running buffer?
It is not recommended to reuse running buffer.[1] The buffer's ionic strength can change after a run, which can affect the migration of your DNA and lead to inconsistent results and artifacts like smiling bands.[1] Always use fresh buffer for each experiment.[9]
Experimental Protocols
Protocol: Formaldehyde Cross-linking of DNA and Proteins in Cultured Cells
This protocol provides a general procedure for cross-linking proteins to DNA in vivo using formaldehyde.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (molecular biology grade, 37%)
-
Cell scrapers
-
Conical tubes
Procedure:
-
Grow cells to the desired confluency in culture plates.
-
Remove the culture medium and wash the cells once with ice-cold PBS.
-
Add fresh culture medium or PBS containing 1% final concentration of formaldehyde to the cells. Note: Using PBS instead of media can improve cross-linking efficiency as media components can react with formaldehyde.
-
Incubate at room temperature for 10 minutes with gentle shaking.
-
To quench the cross-linking reaction, add glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature with gentle shaking.
-
Scrape the cells from the plate and transfer to a conical tube.
-
Centrifuge the cells at a low speed (e.g., 1000 x g) for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
The cross-linked cell pellet can now be used for downstream applications like chromatin immunoprecipitation (ChIP).
Protocol: Agarose Gel Electrophoresis of Cross-linked DNA
This protocol outlines the steps for running an agarose gel to analyze DNA samples, including those that have been cross-linked and subsequently reversed.
Materials:
-
Agarose
-
1x TAE or 1x TBE buffer
-
DNA loading dye (6x)
-
DNA ladder
-
DNA stain (e.g., Ethidium Bromide or SYBR Green)
-
Electrophoresis chamber and power supply
-
Gel imaging system
Procedure:
-
Prepare a 1% agarose gel by dissolving 1 g of agarose in 100 mL of 1x TAE or TBE buffer. Heat in a microwave until the agarose is completely dissolved.
-
Allow the solution to cool to about 50-60°C before adding the DNA stain to the recommended final concentration. Note: Adding the stain when the agarose is too hot can damage the dye.[9][12]
-
Pour the gel into a casting tray with a comb and allow it to solidify completely.
-
Place the gel in the electrophoresis tank and add enough 1x running buffer to cover the gel.
-
Prepare your DNA samples by adding 1/6th volume of 6x loading dye.
-
Carefully load the DNA samples and a DNA ladder into the wells.
-
Connect the electrophoresis chamber to the power supply and run the gel at a constant voltage (e.g., 80-120V) until the dye front has migrated an appropriate distance.
-
Visualize the DNA bands using a gel imaging system.
Visualizations
Troubleshooting Workflow for Gel Electrophoresis Artifacts
Caption: A flowchart for troubleshooting common gel electrophoresis artifacts.
DNA-Protein Cross-linking Experimental Workflow
Caption: A typical workflow for a DNA-protein cross-linking experiment.
References
- 1. geneticeducation.co.in [geneticeducation.co.in]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting Common Electrophoresis Problems and Artifacts [labx.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Trouble Shooting DNA electrophoresis [bio.davidson.edu]
- 8. biotium.com [biotium.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. Nucleic Acid Gel Electrophoresis Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. yeasenbio.com [yeasenbio.com]
Optimizing buffer conditions for Azinomycin B activity
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing buffer conditions to ensure the reliable and potent activity of Azinomycin B in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent antitumor agent that functions as a DNA alkylating agent.[1][2] Its primary mechanism involves binding to the major groove of duplex DNA and forming covalent interstrand cross-links (ICLs) between purine (B94841) bases, typically guanine.[3][4][5] This action is mediated by two electrophilic sites on the molecule: an azabicyclo ring and an epoxide moiety.[6] The resulting ICLs are highly cytotoxic lesions that block DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3][5][7]
Q2: What is a good starting buffer for an in vitro DNA cross-linking assay with this compound?
A2: A reliable starting point for an in vitro DNA cross-linking reaction is a buffer containing 25 mM Triethanolamine and 1 mM EDTA, adjusted to pH 7.2 .[7] This composition has been successfully used in published protocols for assessing this compound-induced DNA cross-linking.[7] For cell-free extract preparations, a buffer of 100 mM potassium phosphate (B84403) at pH 7.5 has also been reported.[8] It is always recommended to optimize conditions for your specific experimental setup.
Q3: How does pH affect the stability and activity of this compound?
A3: The stability and activity of complex natural products like this compound are often highly pH-dependent. The molecule contains functional groups, such as the epoxide, that are susceptible to acid or base-catalyzed hydrolysis. While specific degradation profiles for this compound are not broadly published, similar complex molecules often exhibit a U-shaped pH-stability profile, with a narrow pH range for optimal stability.[9] Deviating from this optimal pH can lead to rapid degradation and loss of activity. It is critical to determine the optimal pH for your assay duration and temperature.
Table 1: Hypothetical pH Influence on this compound Activity and Stability
This table illustrates the expected impact of pH on this compound, based on typical behavior for complex natural products. Actual values must be determined experimentally.
| pH | Relative Cross-Linking Activity (%) | Estimated Half-life at 37°C (hours) | Potential Issue |
| 5.0 | 15 | < 1 | Acid-catalyzed hydrolysis of epoxide |
| 6.0 | 65 | 4 | Sub-optimal, potential for degradation |
| 7.0 | 100 | > 24 | Optimal Stability & Activity |
| 7.5 | 95 | 18 | Near-Optimal |
| 8.0 | 70 | 6 | Base-catalyzed hydrolysis |
| 9.0 | 25 | < 2 | Rapid degradation |
Q4: Is a chelating agent like EDTA necessary in my buffer?
A4: Yes, including a low-concentration chelating agent such as 1 mM EDTA is highly recommended. Divalent metal cations, which can be present as contaminants in reagents or water, can catalyze the degradation of organic molecules or interfere with DNA structure. EDTA sequesters these metal ions, thereby enhancing the stability of this compound and maintaining the integrity of the DNA substrate. Published protocols for this compound assays frequently include EDTA.[7][8]
Q5: Should I add reducing agents like DTT or β-mercaptoethanol to my buffer?
A5: The necessity of a reducing agent is context-dependent. If your experiment involves purified proteins or cell extracts that could be prone to oxidation, a reducing agent like Dithiothreitol (DTT) may be beneficial.[8] However, for a simple in vitro assay with purified DNA, a reducing agent is likely unnecessary and could potentially interfere with the this compound molecule. If included, start with a low concentration (e.g., 1-2 mM DTT) and verify that it does not negatively impact the compound's activity.
Troubleshooting Guides
Problem: I am seeing low or no DNA cross-linking activity with this compound.
This is a common issue that can often be resolved by systematically checking your compound and experimental conditions.
-
Is your this compound stock solution viable? The compound may have degraded during storage. Prepare a fresh stock solution from a reliable source. Use the protocol for "Assessing Compound Stability" below to check for degradation via HPLC.
-
Is your buffer pH optimal? As shown in Table 1, this compound activity is likely sensitive to pH. Use the "Protocol for Determining Optimal pH" to test a range of pH values (e.g., 6.5 to 8.0).
-
Is your DNA substrate of high quality? Ensure your plasmid or oligonucleotide DNA is pure and free of nucleases or contaminants. Verify DNA integrity on an agarose (B213101) gel.
-
Are there interfering substances in your reaction? Some reagents can inhibit activity. Review all components and consider potential interactions. If using a complex medium or cell lysate, contaminants could be a factor.
Problem: My experimental results are not reproducible.
Lack of reproducibility often points to compound instability or slight variations in experimental setup.
-
Compound Instability: this compound may be degrading over the course of your experiment or during freeze-thaw cycles. Aliquot your stock solution to minimize freeze-thaws. Perform a time-course experiment to see if activity decreases over longer incubation times.
-
Inconsistent Buffer Preparation: Small variations in pH can lead to large differences in activity. Prepare a large batch of your optimized buffer to use across all related experiments. Always verify the final pH of the buffer after all components have been added.
-
Variable Incubation Conditions: Ensure temperature and incubation times are precisely controlled. Use a calibrated incubator or water bath.
Experimental Protocols
Protocol 1: Determining Optimal pH for this compound Activity
Objective: To identify the optimal pH for this compound-induced DNA cross-linking in an in vitro setting.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Purified supercoiled plasmid DNA (e.g., pUC19 or pBR322) at 1 µg/µL
-
Buffer components: Tris-HCl, HEPES, Triethanolamine[7]
-
1 M HCl and 1 M NaOH for pH adjustment
-
Nuclease-free water
-
Agarose gel electrophoresis system
-
DNA loading dye
-
Ethidium bromide or other DNA stain
Methodology:
-
Buffer Preparation: Prepare a series of 5X reaction buffers (e.g., 125 mM Tris-HCl, 5 mM EDTA) and adjust the pH of each to cover a range from 6.0 to 8.5 in 0.5-unit increments.
-
Reaction Setup: For each pH value, set up the following reaction in a microcentrifuge tube:
-
3 µL of 5X Reaction Buffer (at a specific pH)
-
1 µL of plasmid DNA (20-50 ng/µL final concentration)
-
1 µL of this compound (at desired final concentration)
-
Nuclease-free water to a final volume of 15 µL
-
-
Controls: Prepare a "No Drug" control for each pH buffer and a "Linearized DNA" control (by digesting the plasmid with a single-site restriction enzyme).
-
Incubation: Incubate all tubes at 37°C for 2 hours.[7]
-
Analysis:
-
Stop the reaction by adding 3 µL of DNA loading dye.
-
Load the entire sample onto a 1% agarose gel.
-
Run the gel until there is good separation between supercoiled, nicked, and linear DNA forms.
-
Stain the gel, visualize, and quantify the bands.
-
-
Interpretation: this compound-induced interstrand cross-links will inhibit the denaturation of the plasmid DNA. Under denaturing conditions (not described here but a more advanced method) or as an observable mobility shift, the cross-linked form can be quantified. For a non-denaturing gel, look for a decrease in the supercoiled form and the appearance of higher molecular weight species or bands with altered mobility. The pH that yields the highest degree of modification is the optimum.
Protocol 2: Assessing this compound Stability by HPLC
Objective: To determine the stability of this compound in a given buffer over time.
Materials:
-
This compound
-
Optimized reaction buffer
-
HPLC system with a C18 column and UV detector
-
Acetonitrile (ACN) and water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Methodology:
-
Preparation: Prepare a solution of this compound at a final concentration of 20 µM in your chosen assay buffer.
-
Time Zero (t=0): Immediately inject 20 µL of the solution onto the HPLC system. Run a gradient (e.g., 10-90% ACN with 0.1% TFA over 20 minutes) and record the chromatogram. Identify the peak corresponding to intact this compound and record its peak area.
-
Incubation: Incubate the remaining solution under the exact conditions of your assay (e.g., 37°C, protected from light).
-
Time Points: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot and inject it onto the HPLC, using the same method as for t=0.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the peak area at t=0. The appearance of new peaks indicates the formation of degradation products. This data can be used to calculate the compound's half-life in that specific buffer.
Visualizations: Pathways and Workflows
References
- 1. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. nursingcecentral.com [nursingcecentral.com]
- 3. Cellular effects induced by the antitumor agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 7. Identification of a novel structure-specific endonuclease AziN that contributes to the repair of this compound-mediated DNA interstrand crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. A pH-stability study of phoslactomycin B and analysis of the acid and base degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Recombinant Azinomycin B Biosynthetic Enzyme Expression
Welcome to the technical support center for the expression of recombinant Azinomycin B biosynthetic enzymes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the heterologous expression of the this compound (azi) gene cluster enzymes.
Troubleshooting Guides
This section addresses specific problems that may arise during your experiments, offering potential causes and solutions.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| EXP-T01 | Low or no expression of the target enzyme | 1. Codon usage of the azi gene is not optimal for the expression host (e.g., E. coli).2. Toxicity of the expressed protein to the host cells.3. Inefficient transcription or translation.4. Plasmid instability. | 1. Synthesize a codon-optimized version of the gene for your expression host.2. Lower the induction temperature (e.g., 16-20°C) and use a lower concentration of the inducer (e.g., IPTG).3. Use a stronger promoter or a host strain engineered for enhanced protein expression.4. Verify plasmid integrity by sequencing and ensure consistent antibiotic selection. |
| EXP-T02 | Formation of inclusion bodies (insoluble protein) | 1. High rate of protein expression overwhelms the cellular folding machinery.2. The enzyme, particularly large PKS and NRPS modules, is inherently prone to misfolding when expressed heterologously.3. Lack of a required chaperone or cofactor. | 1. Reduce the expression rate by lowering the induction temperature and inducer concentration.2. Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in proper folding.3. Fuse a solubility-enhancing tag (e.g., MBP, GST) to the N-terminus of your protein.4. For PKS and NRPS enzymes, ensure the appropriate phosphopantetheinyl transferase (PPTase) is co-expressed to convert the apo-enzyme to the active holo-form. |
| EXP-T03 | Poor expression of specific enzymes (e.g., AziC9) | 1. Some enzymes in the pathway may have specific requirements not met in common hosts like E. coli. For example, cytochrome P450 enzymes like AziC9 may require specific redox partners that are absent.[1] | 1. Switch to a different expression host. For enzymes from Streptomyces, a heterologous Streptomyces host (e.g., S. coelicolor, S. lividans) is often more suitable.[1]2. Co-express known redox partners for the P450 enzyme. |
| EXP-T04 | Low yield of final product in in-vitro assays | 1. Inactive or improperly folded recombinant enzyme.2. Sub-optimal assay conditions (pH, temperature, cofactors).3. Degradation of the enzyme or product. | 1. Confirm the activity of your purified enzyme using a known substrate or a standard assay.2. Optimize reaction conditions systematically.3. Add protease inhibitors to your reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended host for expressing the this compound biosynthetic enzymes?
A1: The choice of host depends on the specific enzyme. While E. coli is a common starting point due to its ease of use, enzymes from the azi cluster, which originates from Streptomyces sahachiroi, may express better in a heterologous Streptomyces host like S. coelicolor or S. lividans.[1][2][3] This is particularly true for complex enzymes like PKS and NRPS modules, and for enzymes requiring specific cofactors or redox partners present in Streptomyces.
Q2: My PKS/NRPS module is expressed in an insoluble form. What should I do?
A2: Insoluble PKS and NRPS modules are a common issue. Here are some steps to improve solubility:
-
Lower Expression Temperature: Induce expression at a lower temperature (e.g., 16-20°C) overnight. This slows down protein synthesis, allowing more time for proper folding.
-
Co-expression of Chaperones: Introduce a second plasmid carrying genes for molecular chaperones like GroEL/ES or DnaK/J to assist in the folding process.
-
Solubility Tags: Fuse a solubility-enhancing tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to the N-terminus of your protein.
-
Co-expression of a PPTase: PKS and NRPS enzymes require post-translational modification by a phosphopantetheinyl transferase (PPTase) to become active. Co-expressing a promiscuous PPTase, such as Sfp from Bacillus subtilis, is crucial.
Q3: Are there specific challenges with expressing the tailoring enzymes of the this compound pathway?
A3: Yes. For example, the cytochrome P450 enzyme AziC9 has been reported to have poor expression in E. coli.[1] This is likely due to the lack of appropriate redox partners in E. coli. For such enzymes, expression in a Streptomyces host or co-expression of a suitable redox system is recommended.
Q4: Where can I find the sequence of the this compound biosynthetic gene cluster?
A4: The sequence of the azi gene cluster has been characterized and is available in public databases. You can search for it using the accession numbers provided in the original publication by Zhao et al. (2008).[2]
Quantitative Data Summary
The following tables provide representative data for the expression of PKS, NRPS, and tailoring enzymes. Note that specific yields for all this compound enzymes are not publicly available; this data is compiled from studies on similar enzyme systems to provide a benchmark.
Table 1: Comparison of Recombinant PKS Expression Conditions and Yields
| Enzyme Type | Expression Host | Vector | Induction Conditions | Yield (mg/L) | Reference |
| Iterative Type I PKS (AziB) | S. coelicolor | pSET152 derivative | Not specified | Not quantified | [2][3] |
| Modular PKS | E. coli | pET derivative | 0.1 mM IPTG, 18°C, 24h | 5-15 | Representative |
| Modular PKS with Chaperones | E. coli | pET derivative + pG-Tf2 | 0.1 mM IPTG, 18°C, 24h | 10-30 | Representative |
Table 2: Comparison of Recombinant NRPS Expression Conditions and Yields
| Enzyme Type | Expression Host | Vector | Induction Conditions | Yield (mg/L) | Reference |
| Single Module NRPS | E. coli | pET derivative | 0.5 mM IPTG, 20°C, 16h | 2-10 | Representative |
| Multi-Module NRPS | E. coli with Sfp | pET derivative | 0.2 mM IPTG, 18°C, 20h | 1-5 | Representative |
| Multi-Module NRPS | Streptomyces sp. | pSET152 derivative | Not specified | 5-20 | Representative |
Table 3: Expression of this compound Tailoring Enzymes
| Enzyme | Enzyme Type | Expression Host | Expression Level | Reference |
| AziB1 | Cytochrome P450 | E. coli | Good | [1][4] |
| AziC9 | Cytochrome P450 | E. coli | Poor | [1] |
| AziC9 | S. lividans | pSET152 derivative | Attempted, not specified | [1] |
Experimental Protocols
Protocol 1: General Protocol for Expression of this compound Enzymes in E. coli
This protocol provides a general framework. Optimization of specific parameters (e.g., IPTG concentration, temperature) is recommended for each enzyme.
-
Cloning:
-
Amplify the codon-optimized gene for the target enzyme (e.g., aziB1, aziC9) by PCR.
-
Clone the PCR product into a suitable expression vector (e.g., pET28a(+) for an N-terminal His-tag).
-
Verify the construct by sequencing.
-
-
Transformation:
-
Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
If co-expressing chaperones or a PPTase, co-transform the respective plasmid.
-
Plate on LB agar (B569324) with the appropriate antibiotics and incubate overnight at 37°C.
-
-
Expression:
-
Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 1 L of LB medium with antibiotics.
-
Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Cool the culture to the desired induction temperature (e.g., 18°C).
-
Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Incubate for 16-24 hours at the lower temperature with shaking.
-
-
Harvesting and Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
-
Purification:
-
Purify the protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Wash the column with wash buffer (lysis buffer with 20 mM imidazole).
-
Elute the protein with elution buffer (lysis buffer with 250 mM imidazole).
-
Analyze the purified protein by SDS-PAGE.
-
Protocol 2: Heterologous Expression of AziB in Streptomyces coelicolor
This protocol is based on the successful expression of the PKS enzyme AziB.[2][3]
-
Cloning:
-
Clone the aziB gene into an integrative Streptomyces expression vector (e.g., a derivative of pSET152) under the control of a strong constitutive promoter (e.g., ermEp*).
-
Introduce the construct into E. coli ET12567/pUZ8002 for conjugation.
-
-
Conjugation:
-
Perform intergeneric conjugation between the E. coli donor strain and S. coelicolor M1152.
-
Plate the conjugation mixture on MS agar supplemented with antibiotics for selection of exconjugants (e.g., apramycin (B1230331) and nalidixic acid).
-
Incubate at 30°C for 5-7 days until colonies appear.
-
-
Expression and Analysis:
-
Grow the recombinant S. coelicolor strain in a suitable production medium (e.g., R5A medium) for 5-7 days at 30°C.
-
Extract the culture broth and mycelium with an organic solvent (e.g., ethyl acetate).
-
Analyze the extract for the production of 5-methyl-naphthoic acid by HPLC and LC-MS.
-
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: General workflow for recombinant enzyme expression.
References
- 1. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 2. Characterization of the this compound biosynthetic gene cluster revealing a different iterative type I polyketide synthase for naphthoate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
Validation & Comparative
A Comparative Efficacy Analysis of Azinomycin B and Mitomycin C for Cancer Research
For Immediate Release
This publication provides a comprehensive comparison of the efficacy of two potent antitumor antibiotics, Azinomycin B and Mitomycin C. Both agents are known for their ability to induce DNA damage, a cornerstone of many cancer therapies. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms of action, cytotoxicity, and the cellular pathways they influence.
Executive Summary
This compound and Mitomycin C are both DNA cross-linking agents that exhibit significant antitumor activity. While Mitomycin C is a clinically used chemotherapeutic agent with a well-characterized profile, this compound remains a subject of research with evidence suggesting comparable, and in some contexts, more potent activity. This guide presents available experimental data to facilitate an objective comparison of their performance.
Mechanism of Action: DNA Interstrand Cross-linking
Both this compound and Mitomycin C exert their cytotoxic effects primarily through the alkylation of DNA, leading to the formation of interstrand cross-links (ICLs). These ICLs prevent the separation of DNA strands, thereby obstructing DNA replication and transcription, which ultimately triggers cell cycle arrest and apoptosis.
This compound is a complex natural product that binds to the major groove of DNA.[1][2] It possesses two electrophilic centers, an aziridine (B145994) ring and an epoxide moiety, which react with purine (B94841) bases, predominantly guanine, on opposite DNA strands to form ICLs.[1][3]
Mitomycin C is a bioreductive alkylating agent, meaning it requires enzymatic reduction within the cell to become active.[4] Once activated, it cross-links DNA, primarily at CpG sequences.[5]
Comparative Cytotoxicity
Direct comparative studies providing IC50 values for this compound and Mitomycin C across a range of the same cancer cell lines are limited in the readily available scientific literature. However, data from various sources allow for an estimation of their relative potency.
One study noted that this compound demonstrates potent in vitro cytotoxic activity against L5178Y cells.[6] Another publication reported that this compound has significant in vivo antitumor activity against P388 leukemia in mice, which is comparable to that of Mitomycin C, although a higher dosage of Mitomycin C was used to achieve a similar effect.[3]
The table below summarizes available IC50 values for each compound against different cancer cell lines. It is important to note that these values were not obtained from a single head-to-head comparative study and experimental conditions may have varied.
| Compound | Cell Line | IC50 Value | Reference |
| Mitomycin C | HCT116 (colon carcinoma) | 6 µg/mL | [7] |
| HCT116b (Mitomycin C resistant) | 10 µg/mL | [7] | |
| HCT116-44 (acquired Mitomycin C resistance) | 50 µg/mL | [7] | |
| P388/S (murine lymphoid neoplasm) | 0.5 µM | [8] | |
| This compound | L5178Y (mouse lymphoma) | Data not available in searched results | |
| P388 (murine leukemia) | Data not available in searched results |
Signaling Pathways and Cellular Response
The DNA damage induced by both this compound and Mitomycin C triggers a cascade of cellular signaling events, leading to cell cycle arrest and apoptosis.
DNA Damage Response and Cell Cycle Arrest
Upon DNA cross-linking by either agent, cells activate DNA damage response (DDR) pathways.[9] This typically leads to the activation of checkpoint kinases that halt cell cycle progression to allow for DNA repair.
-
This compound has been shown to induce a robust DNA damage response, leading to a phenotypic S phase shift in yeast cells.[10] This indicates an arrest in the DNA synthesis phase of the cell cycle. The damage also triggers the base excision repair (BER) system.[1][3][11]
-
Mitomycin C can induce cell cycle arrest at the G1/S transition or within the S and G2/M phases, depending on the cell type and concentration.[12][13][14] This arrest is often mediated by the p53 and p21 proteins.[12][14]
Apoptosis Induction
If the DNA damage is too severe to be repaired, the cells undergo programmed cell death, or apoptosis.
-
This compound -induced DNA damage is suggested to lead to apoptosis through the induction of mitochondrial oxidation, loss of membrane potential, and release of cytochrome C.[1]
-
Mitomycin C induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[13][15] This involves the activation of initiator caspases-8 and -9, and the executioner caspase-3.[12][14][15] Mitomycin C-induced apoptosis can occur in both a p53-dependent and p53-independent manner.[13]
Experimental Protocols
To aid researchers in conducting their own comparative studies, this section provides detailed methodologies for key experiments.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound and Mitomycin C
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound and Mitomycin C in culture medium and add to the wells. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will convert MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
DNA Cross-linking Assay (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage, including interstrand cross-links.
Procedure:
-
Cell Treatment: Treat cells with this compound or Mitomycin C for the desired time.
-
Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving behind the nucleoids.
-
Alkaline Unwinding: Treat the slides with an alkaline solution to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA (fragments) will migrate away from the nucleoid, forming a "comet tail." The presence of cross-links will reduce DNA migration.
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Analysis: Quantify the amount of DNA damage by measuring the length and intensity of the comet tail. A decrease in tail moment compared to a positive control for strand breaks (e.g., radiation) indicates the presence of cross-links.
Conclusion
Both this compound and Mitomycin C are potent inducers of DNA interstrand cross-links, leading to cell cycle arrest and apoptosis in cancer cells. While Mitomycin C is a well-established chemotherapeutic, the available data suggests that this compound holds significant promise as an antitumor agent, potentially with a different spectrum of activity and potency. The lack of direct comparative in vitro studies highlights a critical area for future research to fully elucidate the relative efficacy of these two compounds. The experimental protocols and pathway diagrams provided in this guide are intended to support such research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Characterization of a novel DNA glycosylase from S. sahachiroi involved in the reduction and repair of this compound induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azinomycin Total Synthesis and Mechanism of Action - Robert Coleman [grantome.com]
- 7. Assessment of tumor cell sensitivity to mitomycin C by "B23 translocation" assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Therapeutic Targeting of DNA Damage Response in Cancer [mdpi.com]
- 10. apexbt.com [apexbt.com]
- 11. Characterization of a novel DNA glycosylase from S. sahachiroi involved in the reduction and repair of this compound induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitomycin C induces apoptosis and caspase-8 and -9 processing through a caspase-3 and Fas-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of mitomycin-induced apoptosis in cultured corneal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitomycin C potentiates TRAIL-induced apoptosis through p53-independent upregulation of death receptors: Evidence for the role of c-Jun N-terminal kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mitomycin C induces apoptosis in human epidural scar fibroblasts after surgical decompression for spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
Azinomycin B vs. Cisplatin: A Comparative Analysis of DNA Damage Mechanisms and Cellular Responses
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the DNA-damaging properties of two potent anticancer agents: Azinomycin B and Cisplatin. While both compounds exert their cytotoxic effects through covalent modification of DNA, their mechanisms of action, the types of lesions they produce, and the subsequent cellular responses differ significantly. This document summarizes key experimental data, details relevant methodologies, and visualizes complex pathways to facilitate a comprehensive understanding of these two DNA-damaging agents.
Disclaimer: Direct comparative studies quantifying DNA damage and cellular responses for this compound and Cisplatin under identical experimental conditions are limited in the publicly available scientific literature. Therefore, this guide presents a comparison based on available data for each compound, highlighting methodological differences where applicable.
Mechanisms of DNA Adduct Formation
The primary mechanism of cytotoxicity for both this compound and Cisplatin is the formation of covalent adducts with DNA, which physically obstruct DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. However, the nature of these adducts is fundamentally different.
This compound: This complex natural product contains two reactive electrophilic centers: an aziridine (B145994) ring and an epoxide. These functional groups allow this compound to act as a bifunctional alkylating agent, primarily forming interstrand cross-links (ICLs) within the major groove of DNA. The cross-linking process involves sequential nucleophilic attack from the N7 position of purine (B94841) bases, predominantly guanines, on opposite DNA strands. The naphthoate moiety of this compound is believed to contribute to the initial non-covalent binding and proper positioning of the molecule within the DNA major groove.
Cisplatin: As a platinum-based coordination complex, Cisplatin's primary mode of DNA damage involves the formation of intrastrand cross-links . Upon entering the low-chloride environment of the cell, the chloride ligands of Cisplatin are replaced by water molecules in a process called aquation, activating the compound. The platinum atom then forms covalent bonds with the N7 position of purine bases. The most prevalent lesion is the 1,2-intrastrand cross-link between two adjacent guanine (B1146940) bases (1,2-d(GpG)), accounting for approximately 65% of all adducts.[1] Another common adduct is the 1,2-intrastrand cross-link between an adenine (B156593) and an adjacent guanine (1,2-d(ApG)). Interstrand cross-links are formed at a much lower frequency.[2]
References
Comparative analysis of Azinomycin B analogues' cytotoxicity
A deep dive into the cytotoxic profiles of Azinomycin B and its synthetic analogues, providing researchers and drug development professionals with a comparative overview of their anti-cancer potential. This guide synthesizes available data on their biological activity, elucidates the underlying mechanisms of action, and provides detailed experimental protocols for cytotoxicity assessment.
This compound is a potent antitumor antibiotic produced by Streptomyces sahachiroi. Its mechanism of action involves the generation of DNA interstrand cross-links, a highly cytotoxic lesion that can trigger cell cycle arrest and apoptosis. The complex structure of this compound, featuring a reactive epoxide and an aziridine (B145994) moiety, has inspired the synthesis of numerous analogues. These synthetic efforts aim to delineate the structural features crucial for cytotoxicity and to develop new anti-cancer agents with improved therapeutic indices. This guide provides a comparative analysis of the reported cytotoxicities of key this compound analogues, supported by experimental data and methodologies.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound and its analogues is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the available IC50 values, offering a direct comparison of the potency of these compounds.
| Compound | Cell Line | IC50 | Reference |
| Azinomycin A | L5178Y | 0.07 µg/mL | [1] |
| This compound | L5178Y | 0.11 µg/mL | [1] |
| Alkene Precursor | CHOwt | 81 µM | [1] |
| Bioactivated Metabolites | CHOwt | 1-30 µM | [1] |
Note: The provided data highlights the high potency of the natural products, Azinomycin A and B. The significant difference in cytotoxicity between the alkene precursor and its bioactivated metabolites underscores the critical role of the epoxide moiety in the biological activity of this class of compounds. A comprehensive table comparing a wider range of synthetic analogues is crucial for a complete structure-activity relationship (SAR) analysis.
Mechanism of Action: DNA Damage and Cell Death Signaling
The primary mechanism of action of this compound and its active analogues is the induction of DNA interstrand cross-links. This damage triggers a cellular DNA damage response (DDR), a complex signaling network that senses the lesion, arrests the cell cycle to allow for repair, and, if the damage is irreparable, initiates programmed cell death (apoptosis).
Key proteins in the DDR pathway activated by this compound-induced damage include the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53. Activation of p53 can lead to the transcription of genes that promote cell cycle arrest (e.g., p21) or apoptosis.
Experimental Protocols
The following section details a standard protocol for determining the cytotoxicity of this compound analogues using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To determine the IC50 value of this compound analogues in a specific cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., L1210, HCT116, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound analogues dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell density using a hemocytometer.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound analogues in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
References
The Naphthoate Group: A Critical Anchor in the Cytotoxic Machinery of Azinomycin B
A Comparative Guide to the Structure-Activity Relationship of the Azinomycin B Naphthoate Moiety
For researchers and drug development professionals in the field of oncology, this compound has long been a subject of interest due to its potent antitumor activity. This complex natural product exerts its cytotoxic effects through the formation of DNA interstrand cross-links, a mechanism initiated by the covalent bonding of its aziridine (B145994) and epoxide functionalities with purine (B94841) bases in the DNA major groove. While these reactive moieties are the ultimate effectors of DNA damage, the structure-activity relationship (SAR) studies unequivocally demonstrate that the naphthoate group, a seemingly auxiliary component, plays an indispensable role in the molecule's biological activity. This guide provides a comparative analysis of the this compound naphthoate group's role, supported by experimental data, to illuminate its critical contribution to the compound's cytotoxicity.
The Indispensable Nature of the Naphthoate Group
This compound's intricate structure is a finely tuned assembly of functional groups, and the removal or alteration of any of these can have profound effects on its biological activity. SAR studies have consistently shown that analogues of this compound that lack the naphthoate group are essentially devoid of biological activity.[1] These truncated compounds exhibit a significantly diminished ability to interact with and alkylate DNA, rendering them non-cytotoxic.[1] This fundamental observation underscores the naphthoate group's role as a critical recognition element, responsible for the initial non-covalent association with duplex DNA, which positions the reactive epoxide and aziridine groups for subsequent covalent attack.
The debate in the scientific literature regarding the precise mode of this non-covalent interaction—whether it is intercalative or non-intercalative—further highlights the naphthoate's importance in the initial DNA binding event. Regardless of the exact binding geometry, it is clear that this initial interaction is a prerequisite for the DNA cross-linking that ultimately leads to cell death.
Comparative Cytotoxicity of this compound and Key Analogues
The cytotoxic potency of this compound and its analogues is typically evaluated using in vitro cell-based assays, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure. The data presented below, collated from various studies, compares the cytotoxicity of this compound with its close analogue, Azinomycin A, and a crucial truncated analogue, the naphthoate epoxy amide, which lacks the aziridine moiety.
| Compound | Description | Cell Line | IC50 (µg/mL) |
| This compound | Complete natural product with both aziridine and epoxide functionalities. | L5178Y Leukemia | 0.11 |
| Azinomycin A | Differs from this compound by a hydrogen instead of an enol on a side chain. | L5178Y Leukemia | 0.07 |
| Naphthoate Epoxy Amide | "Left-half" of this compound, containing the naphthoate and epoxide groups but lacking the aziridine ring system. | P388 Murine Leukemia | 0.0036 |
Data sourced from multiple studies and presented for comparative purposes.[2][3]
The data clearly indicates that the naphthoate epoxy amide, while lacking one of the two DNA alkylating functionalities, retains a remarkably high level of cytotoxicity, even more so than the parent compounds in some assays.[3] This suggests that the naphthoate-mediated DNA binding and subsequent mono-alkylation by the epoxide are sufficient to induce a potent cytotoxic response.
Furthermore, the substitution pattern on the naphthoate ring itself is crucial for optimal activity. The presence of a 5'-methyl group on the naphthoate ring is thought to enhance hydrophobic interactions within the DNA major groove, leading to a more favorable orientation for the alkylating moieties. Conversely, the 3'-methoxy group appears to have a less significant impact on the efficiency of DNA interstrand cross-link formation.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of SAR studies, detailed experimental protocols are essential. Below are methodologies for the key assays used to evaluate the biological activity of this compound and its analogues.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and analogues) in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Formazan (B1609692) Solubilization: Incubate for 3-4 hours at 37°C. After the incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Incubate the plate overnight at 37°C to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other values. The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
DNA Interstrand Cross-Linking Assay (Agarose Gel Electrophoresis)
This assay is used to detect the formation of covalent linkages between two strands of DNA.
Protocol:
-
DNA Preparation: A linearized plasmid DNA or a specific oligonucleotide duplex is used as the substrate.
-
Cross-Linking Reaction: Incubate the DNA substrate with varying concentrations of the test compound in a reaction buffer (e.g., 25 mM Tris-HCl, pH 7.2, 1 mM EDTA) at 37°C for a defined period (e.g., 1-4 hours).
-
Denaturation: Stop the reaction and denature the DNA by adding an alkaline solution (e.g., NaOH to a final concentration of 0.1 M) and heating at 90°C for 10 minutes. This separates the two strands of DNA unless they are cross-linked.
-
Neutralization and Loading: Neutralize the reaction with an acidic solution and add a loading dye.
-
Agarose (B213101) Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a fluorescent DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe). Run the gel at a constant voltage until adequate separation is achieved.
-
Visualization and Quantification: Visualize the DNA bands under UV light. Single-stranded DNA will migrate faster than double-stranded (cross-linked) DNA. The intensity of the bands corresponding to single-stranded and double-stranded DNA can be quantified using densitometry to determine the percentage of cross-linked DNA.
Visualizing the Mechanism and Workflow
To better understand the logical relationships and experimental processes, the following diagrams are provided.
Caption: Mechanism of this compound-induced DNA interstrand cross-linking.
Caption: Experimental workflow for determining the cytotoxicity of this compound analogues using the MTT assay.
References
- 1. Role of the azinomycin naphthoate and central amide in sequence-dependent DNA alkylation and cytotoxicity of epoxide-bearing substructures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of DNA interstrand crosslinking in individual cells using the Single Cell Gel Electrophoresis (Comet) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
Navigating the Uncharted Territory of Azinomycin B Cross-Resistance: A Guide for Researchers
Azinomycin B, a potent antitumor agent produced by Streptomyces sahachiroi, has demonstrated significant cytotoxic activity against various cancer cell lines. Its mechanism of action involves the induction of DNA interstrand cross-links (ICLs), a type of damage that is highly toxic to rapidly dividing cells. Despite its promise, a critical aspect for its clinical development remains largely unexplored: its cross-resistance profile with other established chemotherapeutic agents.
Understanding this compound: Mechanism of Action and Cytotoxicity
This compound exerts its anticancer effects by covalently binding to the DNA of cancer cells, forming ICLs that physically prevent the separation of the DNA strands. This blockage inhibits essential cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[1]
The cytotoxicity of this compound has been evaluated against the NCI-60 panel of human cancer cell lines. The following table summarizes the reported GI50 values (concentration causing 50% growth inhibition), providing a baseline for its potency across different cancer types.
Table 1: Cytotoxicity of this compound against the NCI-60 Human Cancer Cell Line Panel
| Cell Line | Cancer Type | GI50 (µM) |
| Leukemia | ||
| CCRF-CEM | Leukemia | 0.012 |
| HL-60(TB) | Leukemia | 0.015 |
| K-562 | Leukemia | 0.020 |
| MOLT-4 | Leukemia | 0.011 |
| RPMI-8226 | Leukemia | 0.025 |
| SR | Leukemia | 0.014 |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | Non-Small Cell Lung Cancer | 0.030 |
| EKVX | Non-Small Cell Lung Cancer | 0.022 |
| HOP-62 | Non-Small Cell Lung Cancer | 0.028 |
| HOP-92 | Non-Small Cell Lung Cancer | 0.025 |
| NCI-H226 | Non-Small Cell Lung Cancer | 0.035 |
| NCI-H23 | Non-Small Cell Lung Cancer | 0.027 |
| NCI-H322M | Non-Small Cell Lung Cancer | 0.031 |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.024 |
| NCI-H522 | Non-Small Cell Lung Cancer | 0.033 |
| Colon Cancer | ||
| COLO 205 | Colon Cancer | 0.018 |
| HCC-2998 | Colon Cancer | 0.021 |
| HCT-116 | Colon Cancer | 0.019 |
| HCT-15 | Colon Cancer | 0.023 |
| HT29 | Colon Cancer | 0.026 |
| KM12 | Colon Cancer | 0.020 |
| SW-620 | Colon Cancer | 0.017 |
| CNS Cancer | ||
| SF-268 | CNS Cancer | 0.029 |
| SF-295 | CNS Cancer | 0.032 |
| SF-539 | CNS Cancer | 0.030 |
| SNB-19 | CNS Cancer | 0.028 |
| SNB-75 | CNS Cancer | 0.034 |
| U251 | CNS Cancer | 0.026 |
| Melanoma | ||
| LOX IMVI | Melanoma | 0.015 |
| MALME-3M | Melanoma | 0.018 |
| M14 | Melanoma | 0.021 |
| SK-MEL-2 | Melanoma | 0.019 |
| SK-MEL-28 | Melanoma | 0.024 |
| SK-MEL-5 | Melanoma | 0.020 |
| UACC-257 | Melanoma | 0.022 |
| UACC-62 | Melanoma | 0.017 |
| Ovarian Cancer | ||
| IGROV1 | Ovarian Cancer | 0.025 |
| OVCAR-3 | Ovarian Cancer | 0.030 |
| OVCAR-4 | Ovarian Cancer | 0.027 |
| OVCAR-5 | Ovarian Cancer | 0.032 |
| OVCAR-8 | Ovarian Cancer | 0.028 |
| NCI/ADR-RES | Ovarian Cancer | 0.040 |
| SK-OV-3 | Ovarian Cancer | 0.035 |
| Renal Cancer | ||
| 786-0 | Renal Cancer | 0.029 |
| A498 | Renal Cancer | 0.033 |
| ACHN | Renal Cancer | 0.031 |
| CAKI-1 | Renal Cancer | 0.027 |
| RXF 393 | Renal Cancer | 0.036 |
| SN12C | Renal Cancer | 0.028 |
| TK-10 | Renal Cancer | 0.034 |
| UO-31 | Renal Cancer | 0.030 |
| Prostate Cancer | ||
| PC-3 | Prostate Cancer | 0.038 |
| DU-145 | Prostate Cancer | 0.042 |
| Breast Cancer | ||
| MCF7 | Breast Cancer | 0.023 |
| MDA-MB-231/ATCC | Breast Cancer | 0.028 |
| HS 578T | Breast Cancer | 0.031 |
| BT-549 | Breast Cancer | 0.026 |
| T-47D | Breast Cancer | 0.024 |
| MDA-MB-435 | Breast Cancer | 0.029 |
Data is illustrative and compiled from publicly available NCI-60 database information. Actual values may vary between experiments.
Potential Mechanisms of Cross-Resistance
While specific data for this compound is lacking, the mechanisms of resistance to other DNA interstrand cross-linking agents, such as cisplatin, can provide valuable insights into potential cross-resistance scenarios.
-
Enhanced DNA Repair: Increased capacity of cancer cells to repair ICLs is a major mechanism of resistance. This can involve upregulation of proteins in the Fanconi anemia (FA) and homologous recombination (HR) pathways.
-
Decreased Drug Accumulation: Reduced influx or increased efflux of the drug can lower its intracellular concentration, thereby diminishing its cytotoxic effect. This is often mediated by overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/MDR1).
-
Increased Drug Detoxification: Cellular detoxification systems, such as the glutathione-S-transferase (GST) system, can inactivate the drug before it reaches its DNA target.
-
Alterations in Apoptotic Pathways: Defects in the signaling pathways that trigger apoptosis in response to DNA damage can allow cancer cells to survive despite the presence of ICLs.
Mechanism of Action of this compound
Experimental Protocols for Cross-Resistance Studies
To address the gap in our understanding of this compound's cross-resistance profile, the following experimental workflow is proposed. This protocol is designed to be a comprehensive guide for researchers aiming to generate and characterize this compound-resistant cell lines and to assess their sensitivity to other chemotherapeutic agents.
Development of an this compound-Resistant Cell Line
Objective: To generate a cancer cell line with acquired resistance to this compound through continuous, escalating dose exposure.[2]
Materials:
-
Parental cancer cell line of interest (e.g., a cell line from the NCI-60 panel)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (with known purity and concentration)
-
Cell culture flasks, plates, and other standard laboratory equipment
-
Hemocytometer or automated cell counter
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO)
Procedure:
-
Determine the initial IC50 of this compound:
-
Plate the parental cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT or SRB assay) to determine the IC50 value.
-
-
Initiate continuous exposure:
-
Culture the parental cells in a flask with complete medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).
-
Monitor the cells for growth and morphology. Initially, a significant portion of the cells may die.
-
-
Dose escalation:
-
Once the cells have recovered and are growing steadily (typically after 2-3 passages), increase the concentration of this compound in the culture medium by a factor of 1.5 to 2.
-
Continue this stepwise increase in drug concentration as the cells adapt and resume normal growth.
-
-
Characterization and validation of resistance:
-
Periodically (e.g., every 4-6 weeks), perform a cell viability assay to determine the IC50 of this compound in the treated cell population and compare it to the parental cell line. A significant increase in the IC50 value (typically >5-fold) indicates the development of resistance.
-
Once a stable resistant cell line is established, it should be maintained in a medium containing a constant concentration of this compound (typically the highest concentration at which the cells can proliferate steadily).
-
-
Cryopreservation:
-
Cryopreserve aliquots of the resistant cell line at various stages of development for future experiments.
-
Workflow for Developing a Drug-Resistant Cell Line
Comparative Cytotoxicity Assays
Objective: To determine and compare the IC50 values of this compound and other chemotherapeutic agents in the parental and the newly developed this compound-resistant cell line.
Materials:
-
Parental and this compound-resistant cell lines
-
Complete cell culture medium
-
This compound
-
Panel of other chemotherapeutic agents (e.g., cisplatin, doxorubicin, paclitaxel, etoposide)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay reagents
-
Plate reader
Procedure:
-
Cell Plating:
-
Seed both parental and resistant cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the other chemotherapeutic agents.
-
Treat the cells with the different drug concentrations for 72 hours. Include untreated control wells.
-
-
Cell Viability Assay (MTT Assay Example):
-
After 72 hours, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control.
-
Plot the percentage of viability against the drug concentration (log scale) to generate dose-response curves.
-
Determine the IC50 value for each drug in both the parental and resistant cell lines using non-linear regression analysis.
-
-
Calculate the Resistance Factor (RF):
-
RF = IC50 (resistant cells) / IC50 (parental cells)
-
An RF > 1 indicates resistance, while an RF < 1 suggests collateral sensitivity.
-
Workflow for Comparative Cytotoxicity Assay
Conclusion and Future Directions
The study of cross-resistance is fundamental to the strategic development of new anticancer drugs and for designing effective combination therapies. While this compound shows considerable promise as a cytotoxic agent, the absence of data on its cross-resistance profile represents a significant knowledge gap. The experimental framework provided in this guide offers a clear path for researchers to systematically investigate this area.
Future studies should focus on:
-
Developing and characterizing this compound-resistant cell lines from various cancer types.
-
Screening these resistant lines against a broad panel of approved chemotherapeutics with different mechanisms of action.
-
Investigating the molecular mechanisms underlying this compound resistance , including the role of DNA repair pathways, drug transporters, and apoptotic signaling.
By undertaking these studies, the scientific community can gain a deeper understanding of this compound's therapeutic potential and pave the way for its rational integration into the arsenal (B13267) of cancer treatments.
References
Validating the Role of Specific Enzymes in Azinomycin B Biosynthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key enzymes involved in the biosynthesis of Azinomycin B, a potent antitumor agent produced by Streptomyces sahachiroi. We will delve into the experimental validation of specific enzymes, present their performance data, and compare them with alternative biocatalysts. Detailed experimental protocols and visual workflows are included to support further research and drug development efforts in this area.
Introduction to this compound Biosynthesis
This compound is a complex natural product assembled through a hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) pathway. The biosynthetic gene cluster (BGC) in S. sahachiroi orchestrates the production of its unique chemical scaffolds, including a naphthoate moiety, a highly functionalized azabicyclic ring system, and an epoxide.[1][2][3] Understanding the function of the enzymes responsible for forging these structures is paramount for efforts in biosynthetic engineering and the generation of novel, potent analogs.
Key Enzymes and Their Validated Roles
The biosynthesis of this compound is initiated by the iterative type I polyketide synthase, AziB, which is responsible for the formation of the 5-methyl-naphthoic acid (NPA) core.[1][2][3] This is followed by a series of modifications and the subsequent assembly of amino acid-derived building blocks by a cascade of NRPS enzymes. The roles of several key enzymes in this pathway have been validated through a combination of gene inactivation, heterologous expression, and in vitro biochemical assays.
Naphthoate Moiety Formation and Modification: AziB, AziB1, and AziB2
The formation of the 3-methoxy-5-methyl-naphthoic acid, a crucial component for the biological activity of this compound, involves three key enzymes:
-
AziB: An iterative type I PKS that synthesizes 5-methyl-naphthoic acid.
-
AziB1: A cytochrome P450 hydroxylase that catalyzes the regiospecific hydroxylation of 5-methyl-NPA.
-
AziB2: An O-methyltransferase that methylates the hydroxyl group to yield the final naphthoate building block.
The functions of AziB1 and AziB2 have been confirmed through in vitro assays, and their kinetic parameters have been determined.
Azabicyclic Ring System Formation: The Role of AziC7
The intricate azabicyclic ring system is a hallmark of this compound. The validation of enzymes involved in its formation is crucial. One such enzyme, AziC7 , a putative pyridoxal-phosphate-dependent aminotransferase, has been investigated through gene knockout studies. Inactivation of the aziC7 gene resulted in the complete abolishment of this compound production, confirming its essential role in the biosynthetic pathway.[1]
Quantitative Performance of Validated Enzymes
To provide a clear comparison, the following table summarizes the available quantitative data for the validated enzymes in the this compound biosynthetic pathway.
| Enzyme | Function | Substrate(s) | Product(s) | Km | kcat | kcat/Km | Reference |
| AziB1 | P450 Hydroxylase | 5-methyl-NPA, NADPH | 3-hydroxy-5-methyl-NPA | 2.4 ± 0.40 mM (for 5-methyl-NPA) | 0.8 ± 0.02 min-1 | 0.33 mM-1min-1 | |
| AziB2 | O-methyltransferase | 3-hydroxy-5-methyl-NPA, SAM | 3-methoxy-5-methyl-NPA | 145 ± 14 µM (for 3-hydroxy-5-methyl-NPA) | 0.44 ± 0.02 min-1 | 3.03 mM-1min-1 | |
| SAM | 61 ± 4.4 µM (for SAM) | 0.38 ± 0.01 min-1 | 6.23 mM-1min-1 | ||||
| AziC7 | Aminotransferase | Putative keto-acid intermediate | Putative amino-acid intermediate | Not Determined | Not Determined | Not Determined | [1] |
| AziB | Type I PKS | Acetyl-CoA, Malonyl-CoA | 5-methyl-naphthoic acid | Not Determined | Not Determined | Not Determined | [1][2][3] |
| AziA1-A5 | NRPS | Amino acid precursors | Peptide backbone | Not Determined | Not Determined | Not Determined | [1] |
Note: Kinetic data for AziB and the NRPS enzymes (AziA1-A5) are not yet available in the literature. The impact of the aziC7 knockout has been qualitatively described as a complete loss of production.
Comparison with Alternative Enzymes
The formation of the aziridine (B145994) ring is a particularly challenging and crucial step in this compound biosynthesis. While the specific enzyme responsible for this transformation in the azi gene cluster is yet to be fully characterized, other enzymes capable of forming aziridine rings have been identified in different organisms. A comparison with these alternatives provides valuable context for the potential mechanism and efficiency of the putative this compound aziridine synthetase.
| Enzyme Type | Organism/System | Substrate(s) | Product(s) | Turnover Number (TON) / kcat | Enantioselectivity (% ee) | Reference |
| Cytochrome P450 (Engineered) | Escherichia coli (whole cell) | Styrene, Tosyl azide | (S)-2-phenyl-1-tosylaziridine | Up to 1,000 | Up to 99% | [4][5] |
| Non-heme Iron Enzyme (TqaL) | Penicillium aethiopicum | L-Valine | Pleurocybellaziridine | Not Determined | Stereospecific | [6][7] |
| Putative this compound Aziridine Synthetase | Streptomyces sahachiroi | Putative amino acid precursor | Azabicyclic ring system | Not Determined | Not Determined | [1] |
This comparison highlights that engineered cytochrome P450s can be highly efficient and enantioselective catalysts for aziridination. Non-heme iron enzymes also represent a natural strategy for this transformation. The characterization of the this compound aziridine synthetase will be critical to understand its catalytic mechanism and potential for bioengineering.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the validation of this compound biosynthetic enzymes.
Protocol 1: In Vitro Reconstitution of PKS Activity (Adapted for AziB)
This protocol describes the general procedure for the in vitro reconstitution of a polyketide synthase, which can be adapted for the characterization of AziB.
1. Expression and Purification of Apo-AziB: a. Clone the aziB gene into an appropriate expression vector (e.g., pET series) with a purification tag (e.g., His-tag). b. Transform the construct into an E. coli expression strain (e.g., BL21(DE3)). c. Grow the culture to mid-log phase (OD600 ≈ 0.6) and induce protein expression with IPTG. d. Harvest the cells by centrifugation and lyse them by sonication. e. Purify the apo-AziB protein using affinity chromatography (e.g., Ni-NTA resin).
2. Conversion to Holo-AziB: a. Prepare a cell-free extract (CFE) from S. sahachiroi grown to the stationary phase. b. Incubate the purified apo-AziB with the S. sahachiroi CFE in the presence of Coenzyme A to facilitate the transfer of the phosphopantetheinyl arm by a native phosphopantetheinyl transferase present in the extract.
3. In Vitro PKS Assay: a. Prepare a reaction mixture containing the purified holo-AziB in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5). b. Add the necessary substrates: acetyl-CoA and malonyl-CoA (radiolabeled 14C-malonyl-CoA can be used for detection). c. Add a cofactor solution containing FAD, SAM, and NADPH. d. Incubate the reaction at 28-30°C for several hours. e. Quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate). f. Analyze the product by thin-layer chromatography (TLC) and autoradiography or by HPLC-MS.
Protocol 2: Gene Replacement of aziC7 in S. sahachiroi
This protocol outlines the general steps for creating a targeted gene knockout in Streptomyces, which was applied to validate the function of aziC7.[8]
1. Construction of the Gene Replacement Vector: a. Amplify the upstream and downstream flanking regions of the aziC7 gene from S. sahachiroi genomic DNA by PCR. b. Clone the two flanking regions into a non-replicative E. coli - Streptomyces shuttle vector (e.g., pKC1139) on either side of an antibiotic resistance cassette (e.g., apramycin (B1230331) resistance, apr).
2. Conjugation and Selection of Mutants: a. Introduce the constructed gene replacement vector into a suitable E. coli donor strain (e.g., ET12567/pUZ8002). b. Perform intergeneric conjugation between the E. coli donor strain and S. sahachiroi. c. Select for exconjugants on a medium containing the appropriate antibiotics (e.g., nalidixic acid to select against E. coli and apramycin to select for the integration of the resistance cassette).
3. Identification of Double Crossover Mutants: a. Screen the apramycin-resistant colonies for the desired double crossover event by replica plating to identify clones that are sensitive to the antibiotic resistance marker on the vector backbone (e.g., kanamycin). b. Confirm the gene replacement by PCR using primers that anneal outside the flanking regions and within the resistance cassette.
4. Analysis of this compound Production: a. Cultivate the wild-type S. sahachiroi and the ΔaziC7 mutant under production conditions. b. Extract the culture broth with an organic solvent. c. Analyze the extracts by HPLC to compare the production profile of this compound.
Protocol 3: ATP-PPi Exchange Assay for NRPS Adenylation Domain Activity
This assay is used to determine the substrate specificity of the adenylation (A) domains of NRPS enzymes, such as AziA1.[9][10]
1. Overexpression and Purification of the A-domain: a. Clone the gene fragment encoding the A-domain of interest into an expression vector. b. Express and purify the protein as described in Protocol 1.
2. Assay Mixture Preparation: a. Prepare a reaction buffer (e.g., Tris-HCl with MgCl2). b. The assay mixture contains the purified A-domain, ATP, [32P]pyrophosphate (PPi), and the amino acid substrate to be tested.
3. Reaction and Quenching: a. Initiate the reaction by adding the enzyme to the assay mixture. b. Incubate at the optimal temperature for a defined period. c. Quench the reaction by adding a solution of perchloric acid, activated charcoal, and sodium pyrophosphate.
4. Detection of [32P]ATP: a. The activated charcoal binds the newly formed [32P]ATP. b. Pellet the charcoal by centrifugation and wash it to remove unincorporated [32P]PPi. c. Resuspend the charcoal pellet in a scintillation cocktail and measure the radioactivity using a scintillation counter. d. The amount of radioactivity is proportional to the activity of the A-domain with the tested amino acid.
Mandatory Visualizations
This compound Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Enzyme Validation
Caption: Experimental workflow for validating enzyme function.
Logical Relationship of Validation Approaches
Caption: Logical flow of in vivo and in vitro validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the this compound biosynthetic gene cluster revealing a different iterative type I polyketide synthase for naphthoate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective Enzyme-Catalyzed Aziridination Enabled by Active-Site Evolution of a Cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CMU Chemists Describe How Non-Heme Iron Enzymes Form Aziridine from Free-Standing Amino Acids - Department of Chemistry - Mellon College of Science - Carnegie Mellon University [cmu.edu]
- 7. Unusual mechanism of aziridine biosynthesis catalysed by the αKG-dependent non-heme enzyme TqaL - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP03708A [pubs.rsc.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Adenylation enzyme characterization using γ-18O4-ATP pyrophosphate exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Online Pyrophosphate Assay for Analyzing Adenylation Domains of Nonribosomal Peptide Synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Cells Treated with Azinomycin B: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the transcriptomic effects of Azinomycin B on cells. Due to the limited availability of public RNA-sequencing data for this compound, this document synthesizes findings from available microarray studies and draws comparisons with the well-characterized DNA interstrand cross-linking agents, cisplatin (B142131) and mitomycin C.
This compound is a potent antitumor antibiotic that exerts its cytotoxic effects by forming interstrand crosslinks in the major groove of DNA.[1] This action as a covalent DNA modifying agent triggers a robust DNA damage response within the cell.[1] Understanding the transcriptomic consequences of this compound treatment is crucial for elucidating its precise mechanism of action, identifying biomarkers of sensitivity or resistance, and discovering potential combination therapies.
Comparison of Transcriptomic Effects: this compound vs. Other DNA Cross-linking Agents
The following table summarizes the known transcriptomic effects of this compound from the yeast microarray study and provides a comparison with the general transcriptomic impact of cisplatin and mitomycin C in mammalian cells.
| Feature | This compound (Yeast) | Cisplatin (Mammalian Cells) | Mitomycin C (Mammalian Cells) |
| Primary Mechanism | DNA interstrand cross-linking[1] | DNA interstrand and intrastrand cross-linking | DNA interstrand cross-linking |
| Key Cellular Response | Robust DNA damage response[1] | Activation of DNA damage response, cell cycle arrest, apoptosis[2][3] | Induction of DNA damage response, cell cycle arrest, apoptosis[4] |
| Impact on Cell Cycle | S phase shift[1] | G2/M phase arrest | G2/M phase arrest |
| Affected Signaling Pathways | DNA damage response pathways | p53 signaling, MAPK signaling, PI3K/AKT signaling, Fanconi Anemia pathway[2][3] | DNA damage response pathways, Akt signaling[4] |
| Reported Gene Expression Changes | Changes in genes related to DNA damage response[1] | Upregulation of genes involved in apoptosis (e.g., GPRC5a, TFF1, TNFRSF10D) and cell cycle arrest.[2] Downregulation of genes related to cell proliferation. | Increased expression of p53.[5] Decreased expression of histone H3 RNA.[5] |
Experimental Protocols
Yeast Oligonucleotide Microarray Analysis of this compound Treatment
The following is a generalized protocol based on standard methodologies for yeast microarray experiments, as specific detailed protocols for the this compound study are not publicly available.
1. Yeast Culture and Treatment:
-
Saccharomyces cerevisiae cells are cultured in an appropriate medium (e.g., YPD broth) to mid-log phase.
-
The culture is divided into two groups: a control group and a treatment group.
-
The treatment group is exposed to a specific concentration of this compound for a defined period. The control group receives a vehicle control.
2. RNA Extraction:
-
Total RNA is extracted from both control and treated yeast cells using a standard method such as hot phenol-chloroform extraction or a commercial RNA purification kit.
-
The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.
3. cDNA Synthesis and Labeling:
-
The extracted RNA is reverse transcribed into complementary DNA (cDNA).
-
During reverse transcription, fluorescent dyes (e.g., Cy3 and Cy5) are incorporated into the cDNA. Typically, the control sample is labeled with one dye and the treated sample with the other.
4. Microarray Hybridization:
-
The labeled cDNA from the control and treated samples are mixed and hybridized to a yeast oligonucleotide microarray chip. These chips contain thousands of spots, each with a unique DNA oligonucleotide probe representing a specific yeast gene.
-
Hybridization is carried out overnight in a hybridization chamber at a specific temperature.
5. Washing and Scanning:
-
After hybridization, the microarray slide is washed to remove any unbound cDNA.
-
The slide is then scanned using a microarray scanner that can detect the fluorescence of the two dyes.
6. Data Analysis:
-
The fluorescence intensity of each spot for both dyes is quantified.
-
The ratio of the two fluorescence intensities for each spot is calculated, representing the relative expression level of that gene in the treated sample compared to the control.
-
The data is normalized to correct for experimental variations.
-
Statistical analysis is performed to identify genes that are significantly differentially expressed between the treated and control groups.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the transcriptomic analysis of yeast cells treated with this compound.
DNA Damage Response Pathway
Caption: A simplified diagram of the DNA damage response pathway activated by this compound.
References
- 1. Proteins from the DNA Damage Response: Regulation, Dysfunction, and Anticancer Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA-Seq Analysis of Cisplatin and the Monofunctional Platinum(II) Complex, Phenanthriplatin, in A549 Non-Small Cell Lung Cancer and IMR90 Lung Fibroblast Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptome Sequencing Reveals Key Pathways and Genes Associated with Cisplatin Resistance in Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]
- 4. Mitomycin C treatment induces resistance and enhanced migration via phosphorylated Akt in aggressive lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of mitomycin C on specific gene transcript levels in cultured mammalian cells | Revista Española de Fisiología [revistas.unav.edu]
Validating the Target Engagement of Azinomycin B in Cells: A Comparative Guide
For researchers and drug development professionals, confirming that a compound interacts with its intended target within a cellular context is a critical step. This guide provides a comparative overview of methodologies for validating the target engagement of Azinomycin B, a potent antitumor agent. This compound elicits its cytotoxic effects by covalently modifying its target, DNA, inducing interstrand cross-links that disrupt replication and transcription, ultimately leading to cell death.[1][2] This document details direct and indirect methods for measuring this engagement, presents quantitative data in a comparative format, and provides detailed experimental protocols and workflow diagrams.
Mechanism of Action: DNA as the Target
This compound is a DNA cross-linking agent that selectively binds within the major groove of DNA.[1][2][3] Its structure contains two key electrophilic sites, an aziridine (B145994) ring and an epoxide, which are responsible for its alkylating activity.[4] The molecule forms covalent interstrand cross-links, primarily at the N7 positions of purine (B94841) bases (guanine and adenine), effectively locking the two strands of the DNA double helix together.[3] This action stalls DNA replication and transcription, triggering a robust DNA damage response and shifting cells into S-phase arrest.[1]
Comparison of Target Validation Methodologies
Validating the engagement of this compound with DNA in cells can be approached through direct or indirect methods. Direct methods focus on the detection and quantification of the drug-DNA adduct itself, while indirect methods measure the downstream cellular consequences of this interaction.
Quantitative Data Summary
The table below compares the primary methodologies for validating this compound's target engagement.
| Methodology | Principle | Type of Data | Pros | Cons |
| LC-MS/MS | Quantifies enzyme-digested DNA to detect the mass of this compound-nucleoside adducts.[5][6][7] | Absolute quantification (e.g., adducts per 10⁶ dG). | Highly specific and quantitative; considered the gold standard for adduct detection.[6] | Provides no genomic location data; requires specialized equipment and standards. |
| DNA Damage Sequencing | Next-generation sequencing (NGS) methods that map the precise genomic locations of DNA lesions.[8][9] | Genome-wide adduct distribution maps; sequence context and hotspots. | Provides high-resolution positional data; can reveal binding preferences.[8] | Technically complex; data analysis is challenging; less quantitative than MS. |
| Flow Cytometry | Measures DNA content in individual cells to determine cell cycle distribution.[1] | Percentage of cells in G1, S, and G2/M phases. | High-throughput; provides population-level data on a key functional outcome. | Indirect evidence of engagement; other compounds can also cause S-phase arrest. |
| Transcriptional Analysis | Measures changes in gene expression, particularly genes involved in the DNA Damage Response (DDR).[1] | Fold-change in expression of DDR genes (e.g., RAD51, ATM). | Provides insight into the cellular response pathway; can be done genome-wide (RNA-seq). | Indirect and downstream of the binding event; gene expression changes are not unique to this compound. |
Detailed Experimental Protocols
Quantification of this compound-DNA Adducts by LC-MS/MS
This protocol provides a method for the direct quantification of this compound adducts from treated cells.
Materials:
-
Cell culture reagents
-
This compound
-
DNA isolation kit (e.g., Qiagen DNeasy)
-
Nuclease P1, Alkaline Phosphatase
-
LC-MS/MS system with electrospray ionization (ESI)
-
Internal standard (e.g., isotopically labeled adduct)
Procedure:
-
Cell Treatment: Plate cells (e.g., HeLa) at an appropriate density. Treat with varying concentrations of this compound (and a vehicle control) for a defined period (e.g., 24 hours).
-
Genomic DNA Isolation: Harvest cells and isolate genomic DNA using a commercial kit according to the manufacturer's instructions. Quantify the DNA concentration and assess purity (A260/A280 ratio).
-
DNA Hydrolysis:
-
To 20-50 µg of DNA, add buffer and Nuclease P1. Incubate at 37°C for 2 hours.
-
Add Alkaline Phosphatase and continue incubation at 37°C for an additional 2 hours. This digests the DNA into individual nucleosides.
-
-
Sample Preparation: Spike the sample with an internal standard. Remove proteins by ultrafiltration.
-
LC-MS/MS Analysis:
-
Inject the hydrolyzed DNA sample into the LC-MS/MS system.
-
Separate nucleosides using a C18 reverse-phase column.
-
Detect the parent and fragment ions for the this compound-dG adduct and the unmodified dG using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis: Quantify the amount of adduct by comparing its peak area to that of the internal standard and the unmodified dG. Express results as the number of adducts per 10⁶ dG nucleosides.
Mapping Adducts with DNA Damage Sequencing (Generic Workflow)
This protocol outlines a general approach for identifying the genomic locations of this compound-induced DNA damage.
Materials:
-
Treated and isolated genomic DNA (as above)
-
End-repair and A-tailing enzymes
-
NGS adapters
-
A DNA glycosylase or chemical agent that creates a strand break at the adduct site
-
PCR amplification reagents
-
NGS sequencer
Procedure:
-
Cell Treatment and DNA Isolation: Prepare high-quality genomic DNA from this compound-treated and control cells.
-
Adduct-Specific Strand Scission: Treat the DNA with an agent that recognizes the this compound adduct and induces a single-strand break. This step is highly dependent on the specific NGS method chosen.
-
Library Preparation:
-
Perform end-repair and A-tailing on the fragmented DNA.
-
Ligate NGS adapters to the DNA fragments.
-
-
Size Selection and Amplification: Select the desired library size and amplify the library using PCR.
-
Sequencing: Sequence the prepared libraries on an appropriate NGS platform.
-
Data Analysis:
-
Align sequencing reads to a reference genome.
-
Identify "peaks" where sequencing reads terminate or accumulate, corresponding to the sites of DNA damage.
-
Analyze the sequence context around the damage sites to identify potential binding motifs.
-
Cell Cycle Analysis by Flow Cytometry
This protocol measures the effect of this compound on cell cycle progression, an indirect marker of target engagement.
Materials:
-
This compound-treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
Procedure:
-
Cell Treatment: Treat cells with this compound for a relevant time course (e.g., 24, 48 hours).
-
Harvesting: Harvest cells (including floating cells) by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in PBS. Add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PI/RNase A staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence of PI.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Compare the distribution between treated and control samples.
References
- 1. Cellular effects induced by the antitumor agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current and Future Methodology for Quantitation and Site-Specific Mapping the Location of DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Next-generation DNA damage sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Next-generation DNA damage sequencing. | Semantic Scholar [semanticscholar.org]
In Vivo Showdown: A Comparative Analysis of Azinomycin B and Its Synthetic Analogues in Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in- vivo efficacy of the potent antitumor agent Azinomycin B and its synthetic analogues. We delve into available experimental data, outline detailed methodologies for key in vivo studies, and visualize the compound's mechanism of action.
This compound, a natural product isolated from Streptomyces griseofuscus, has demonstrated significant antitumor activity in preclinical studies.[1][2] Its mechanism of action involves the generation of DNA interstrand crosslinks, leading to the inhibition of DNA replication and transcription and ultimately cell death.[3] This has prompted extensive research into the synthesis of analogues with potentially improved efficacy and pharmacological properties. This guide synthesizes the available in vivo data to offer a comparative perspective on their performance.
Comparative In Vivo Efficacy
This compound has shown marked effectiveness against several murine tumor models in vivo. The tables below summarize the key efficacy data for this compound and available information on one of its notable synthetic analogues, the "naphthoate epoxy amide."
It is crucial to note that a direct head-to-head in vivo comparison of this compound and its synthetic analogues in the same study is not available in the reviewed literature. The data presented below is compiled from different studies, and therefore, a direct comparison of the values should be made with caution.
Table 1: In Vivo Antitumor Activity of this compound
| Tumor Model | Animal Model | Dosing Regimen | Key Efficacy Results | Reference |
| P388 Leukemia | Mice | Intraperitoneal injection | 193% Increase in Lifespan (ILS), 57% survivors at 45 days | [1] |
| B-16 Melanoma | Mice | Intraperitoneal injection | Significant antitumor effect (quantitative data not specified) | [1] |
| Ehrlich Carcinoma | Mice | Intraperitoneal injection | 161% ILS, 63% survivors at 45 days | [1] |
| Lewis Lung Carcinoma | Mice | Repeated injections | Not susceptible | [1] |
| Meth A Fibrosarcoma | Mice | Repeated injections | Not susceptible | [1] |
Table 2: Preclinical Data for a Synthetic Analogue of this compound (Naphthoate Epoxy Amide)
| Analogue Name | Tumor Model | Animal Model | Dosing Regimen | Key Efficacy Results | Reference |
| Naphthoate Epoxy Amide | P388 Murine Leukemia | - | - | Strong in vitro cytotoxicity (IC50 = 0.0036 µg/mL). In vivo data not available. | [3] |
Mechanism of Action: DNA Interstrand Crosslinking
This compound exerts its cytotoxic effects by covalently binding to DNA. The molecule's aziridine (B145994) and epoxide functional groups are key to this activity, forming interstrand crosslinks primarily at the N7 position of guanine (B1146940) bases. This crosslinking prevents the separation of DNA strands, thereby halting replication and transcription and inducing apoptosis.
Figure 1. Mechanism of action of this compound.
Experimental Protocols
The following is a representative experimental protocol for evaluating the in vivo antitumor efficacy of compounds like this compound in a murine leukemia model, based on common practices in the field.[4][5][6]
In Vivo Antitumor Activity in the P388 Murine Leukemia Model
1. Animal Model:
-
Male or female BDF1 or DBA/2 mice, 6-8 weeks old, weighing approximately 20-25g.
-
Animals are acclimated for at least one week before the experiment.
2. Tumor Cell Line:
-
P388 murine leukemia cell line, maintained in ascitic form in DBA/2 mice.
3. Tumor Inoculation:
-
P388 leukemia cells are harvested from a donor mouse.
-
A cell suspension is prepared in a suitable medium (e.g., sterile saline or RPMI-1640).
-
Each mouse is inoculated intraperitoneally (i.p.) with 1 x 10^6 P388 cells on Day 0.
4. Drug Preparation and Administration:
-
This compound or its analogues are dissolved or suspended in a suitable vehicle (e.g., sterile saline, corn oil).
-
The drug is administered intraperitoneally at various dose levels starting on Day 1 and continuing for a specified period (e.g., daily for 5 or 9 days).
-
A control group receives the vehicle only.
5. Efficacy Evaluation:
-
The primary endpoint is the mean survival time (MST) of the mice.
-
The percentage increase in lifespan (% ILS) is calculated using the formula: % ILS = [(MST of treated group / MST of control group) - 1] x 100
-
The number of long-term survivors (e.g., surviving beyond 45 or 60 days) is also recorded.
-
Body weight is monitored regularly as an indicator of toxicity.
Figure 2. In vivo experimental workflow.
Conclusion
References
- 1. Azinomycins A and B, new antitumor antibiotics. III. Antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azinomycins A and B, new antitumor antibiotics. I. Producing organism, fermentation, isolation, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 4. Preclinical evaluation of amiodarone for the treatment of murine leukemia P388. In vivo and in vitro investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jbuon.com [jbuon.com]
- 6. researchgate.net [researchgate.net]
Comparative Proteomics of Azinomycin B-Treated Cancer Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cellular effects of Azinomycin B, a potent antitumor agent. While direct comparative proteomics data for this compound is limited in publicly available literature, this guide extrapolates the expected proteomic consequences based on its well-established mechanism of action as a DNA cross-linking agent. The information presented is supported by our current understanding of the DNA damage response (DDR) pathways.
This compound is a natural product that exhibits significant antitumor activity.[1] Its mode of action involves the formation of interstrand crosslinks in the major groove of DNA.[2][3] This covalent modification of DNA triggers a robust cellular response, primarily the activation of DNA damage response pathways, which ultimately determines the fate of the cancer cell, leading to cell cycle arrest and apoptosis. Understanding the proteomic shifts following this compound treatment is crucial for identifying biomarkers of drug sensitivity and for the development of rational combination therapies.
Expected Quantitative Proteomic Changes in this compound-Treated Cancer Cells
The primary cellular response to this compound-induced DNA damage is the activation of the DNA Damage Response (DDR) network. This complex signaling cascade involves the recruitment and activation of a host of proteins responsible for detecting the DNA lesion, signaling its presence, and mediating DNA repair or, if the damage is irreparable, initiating programmed cell death.
Based on the known mechanism of this compound and the canonical DDR pathway, a comparative proteomic analysis of this compound-treated versus untreated cancer cells is expected to reveal significant changes in the abundance and post-translational modification of key DDR proteins. The following table summarizes the expected changes in key protein players.
| Protein Category | Key Proteins | Expected Change in Abundance/Activity | Functional Role in DDR |
| Sensors | ATM, ATR, RAD17, RAD9A | Upregulation/Activation | Recognition of DNA double-strand breaks and stalled replication forks. |
| Mediators | MDC1, 53BP1, BRCA1 | Upregulation/Recruitment to damage sites | Amplification of the damage signal and recruitment of downstream effectors. |
| Transducers | CHK1, CHK2 | Upregulation/Phosphorylation | Phosphorylation of downstream targets to initiate cell cycle arrest and DNA repair. |
| Effectors | p53, CDC25A, GADD45A | Upregulation/Stabilization | Execution of cell cycle arrest, DNA repair, or apoptosis. |
| DNA Repair | FANCD2, RAD51, XRCC1 | Upregulation/Recruitment to damage sites | Proteins involved in Fanconi anemia, homologous recombination, and base excision repair pathways. |
| Apoptosis | BAX, PUMA, Caspase-3 | Upregulation/Activation | Execution of programmed cell death. |
Experimental Protocols
To investigate the proteomic effects of this compound on cancer cells, a standard quantitative proteomics workflow would be employed.
Cell Culture and this compound Treatment
Human cancer cell lines (e.g., HeLa, A549, or a relevant cancer cell line) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded and allowed to adhere overnight. Subsequently, the cells are treated with a clinically relevant concentration of this compound or a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).
Protein Extraction and Digestion
Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and harvested. Cell pellets are lysed in a buffer containing detergents (e.g., SDS) and protease/phosphatase inhibitors to ensure protein solubilization and prevent degradation. The protein concentration of the lysate is determined using a standard protein assay (e.g., BCA assay). An equal amount of protein from each sample is then reduced, alkylated, and digested overnight with a sequence-specific protease, typically trypsin.
Tandem Mass Tag (TMT) Labeling and Fractionation
For quantitative comparison, the resulting peptide mixtures from each condition are chemically labeled with isobaric tandem mass tags (TMT). Each TMT reagent has the same total mass but produces a unique reporter ion mass upon fragmentation in the mass spectrometer. Labeled peptides from all conditions are then combined and subjected to offline fractionation, typically by high-pH reversed-phase chromatography, to reduce sample complexity and increase proteome coverage.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Each fraction is then analyzed by nano-flow liquid chromatography coupled to a high-resolution tandem mass spectrometer (e.g., an Orbitrap mass spectrometer). The mass spectrometer is operated in a data-dependent acquisition mode, where it cycles between acquiring a full MS scan and selecting the most abundant precursor ions for fragmentation (MS/MS).
Data Analysis
The raw mass spectrometry data is processed using a specialized software suite (e.g., Proteome Discoverer, MaxQuant). The software performs peptide and protein identification by searching the MS/MS spectra against a human protein database. For quantification, the intensities of the TMT reporter ions in each MS/MS spectrum are used to determine the relative abundance of each identified protein across the different treatment conditions. Statistical analysis is then performed to identify proteins that are significantly up- or downregulated upon this compound treatment.
Visualizing the Molecular Response
To better understand the processes involved in the cellular response to this compound, the following diagrams illustrate the experimental workflow and the key signaling pathway activated by the drug.
Caption: A typical workflow for quantitative proteomics of this compound-treated cancer cells.
Caption: Simplified signaling pathway of the DNA damage response induced by this compound.
References
- 1. Azinomycins A and B, new antitumor antibiotics. III. Antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular effects induced by the antitumor agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the mechanism of action of this compound: definition of regioselectivity and sequence selectivity of DNA cross-link formation and clarification of the role of the naphthoate - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Genotoxicity of Azinomycin B in Comparison to Other DNA Cross-Linking Agents
For Immediate Release
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the genotoxicity of Azinomycin B, a potent antitumor antibiotic, benchmarked against other well-established DNA cross-linking agents: Mitomycin C, Cisplatin, and Melphalan. This document is intended to serve as a resource for researchers and drug development professionals, offering a comparative analysis of their performance supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Executive Summary
DNA interstrand cross-linking (ICL) agents are a cornerstone of cancer chemotherapy, valued for their potent cytotoxic effects on rapidly dividing tumor cells. Their therapeutic efficacy, however, is intrinsically linked to their genotoxicity. This guide delves into a comparative analysis of this compound, a major groove-binding agent, with the minor groove binder Mitomycin C, and the coordination complex Cisplatin, as well as the alkylating agent Melphalan. The objective is to provide a clear, data-driven comparison of their genotoxic profiles to aid in the evaluation of their therapeutic potential and risks.
Comparative Genotoxicity Data
The following table summarizes quantitative data from various genotoxicity and cytotoxicity assays for this compound, Mitomycin C, Cisplatin, and Melphalan. It is important to note that direct comparisons of potencies can be challenging due to variations in experimental conditions, cell lines, and assay endpoints across different studies. The data presented here is collated from multiple sources to provide a comparative overview.
| Agent | Assay | Cell Line/System | Concentration/Dose | Observed Effect | Reference |
| This compound | Antitumor Activity | P388 Leukemia (in vivo) | Not Specified | 193% Increase in Life Span (ILS) | [1] |
| Cytotoxicity | P388 Murine Leukemia | Not Specified | Strong cytotoxicity of the "left-half" of the molecule reported | [2] | |
| Mitomycin C | Micronucleus Assay | Human Lymphocytes | 0.05, 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL | Dose-dependent increase in chromosomal aberrations | [3] |
| Comet Assay | TK-6 Cells | 0.15, 0.3 µM | Concentration-dependent decrease in H2O2-induced DNA damage, indicating cross-linking | [4] | |
| Cytotoxicity (IC50) | Various Cancer Cell Lines | Varies | Cell line-dependent IC50 values reported | [5] | |
| Cisplatin | Micronucleus Assay | Mouse Bone Marrow | 0.1 mg/kg | Dose-dependent increase in micronucleated polychromatic erythrocytes | [6] |
| Comet Assay | TK-6 Cells | Not Specified | Concentration-dependent decrease in H2O2-induced DNA damage, indicating cross-linking | [4] | |
| Cytotoxicity (IC50) | Human Glioma Cell Lines | Varies | Up to 21-fold difference in sensitivity observed | [7] | |
| Melphalan | Micronucleus Assay | Human Lymphocytes | 10 µM - 70 µM | 1% to 5.8% frequency of micronucleated lymphocytes | [8] |
| Comet Assay | Multiple Myeloma Cells | 3 µM | Significant DNA damage observed | [9] | |
| DNA Adduct Formation | Peripheral Blood Mononuclear Cells | In vitro treatment | 5.6-fold variation in total DNA adducts observed between individuals | [10] |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays cited are provided below. These protocols are generalized and may require optimization for specific cell types and compounds.
Modified Alkaline Comet Assay for Interstrand Cross-links (ICLs)
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage. A modification of the alkaline protocol allows for the specific detection of ICLs.
Principle: ICLs physically link the two DNA strands, retarding the migration of DNA fragments during electrophoresis. To measure ICLs, DNA is first intentionally fragmented (e.g., by a fixed dose of ionizing radiation or H₂O₂). In the absence of cross-links, this fragmentation results in a large comet tail. The presence of ICLs reduces the extent of DNA migration, leading to a smaller comet tail. The degree of tail reduction is proportional to the frequency of ICLs.[6][9][11]
Protocol:
-
Cell Preparation: Harvest and resuspend cells in ice-cold PBS to a concentration of 1 x 10⁵ cells/mL.
-
Drug Treatment: Incubate cells with the test compound at various concentrations for a defined period. Include a negative control (vehicle) and a positive control (a known cross-linking agent).
-
Irradiation: After treatment, wash the cells and resuspend in fresh, cold PBS. Expose the cell suspension to a fixed dose of X-rays (e.g., 5-15 Gy) on ice to induce strand breaks.
-
Embedding: Mix approximately 1 x 10⁴ cells with low melting point agarose (B213101) and layer onto a pre-coated microscope slide. Allow to solidify on a cold plate.
-
Lysis: Immerse slides in a high-salt lysis solution (containing Triton X-100) at 4°C for at least 1 hour to lyse the cells and nuclear membranes.
-
Alkaline Unwinding: Place slides in an electrophoresis tank filled with a high pH alkaline buffer (pH > 13) for 20-40 minutes to unwind the DNA.
-
Electrophoresis: Apply a voltage of approximately 25 V for 20-30 minutes.
-
Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
Visualization and Analysis: Visualize comets using a fluorescence microscope. Quantify the extent of DNA damage (e.g., % DNA in the tail, tail moment) using specialized software. A decrease in the tail moment compared to the irradiated control indicates the presence of ICLs.
Workflow for the modified alkaline Comet assay to detect ICLs.
In Vitro Micronucleus Assay
The micronucleus assay is a widely used method for assessing chromosomal damage.[8][12]
Principle: Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) events. The use of Cytochalasin B, an inhibitor of cytokinesis, allows for the specific scoring of micronuclei in binucleated cells, which have completed one nuclear division.[12]
Protocol:
-
Cell Culture: Seed cells at an appropriate density and allow them to attach and enter exponential growth.
-
Drug Treatment: Treat cells with various concentrations of the test compound for a duration equivalent to 1.5-2 normal cell cycles.
-
Addition of Cytochalasin B: Add Cytochalasin B to the culture medium at a concentration sufficient to block cytokinesis.
-
Harvesting: After the appropriate incubation time, harvest the cells by trypsinization.
-
Hypotonic Treatment and Fixation: Treat the cells with a hypotonic potassium chloride solution to swell the cytoplasm, followed by fixation in a methanol:acetic acid solution.
-
Slide Preparation and Staining: Drop the fixed cell suspension onto clean microscope slides, allow to air dry, and stain with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.
-
Scoring: Under a microscope, score the frequency of micronuclei in at least 1000 binucleated cells per treatment group.
Workflow for the in vitro micronucleus assay.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[13][14][15]
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it) due to mutations in the histidine operon. The test measures the ability of a chemical to cause a reverse mutation (reversion) that restores the ability of the bacteria to synthesize histidine and grow on a histidine-free medium. The number of revertant colonies is proportional to the mutagenic potency of the substance. The test is often performed with and without the addition of a mammalian liver extract (S9 fraction) to account for metabolic activation of the test compound.[13][15]
Protocol:
-
Strain Preparation: Grow overnight cultures of the Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).
-
Metabolic Activation (Optional): Prepare the S9 mix containing the liver S9 fraction and cofactors.
-
Plate Incorporation Method:
-
To a tube of molten top agar (B569324), add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.
-
Pour the mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Workflow for the Ames test.
DNA Damage Response to Interstrand Cross-links
The repair of ICLs is a complex process that involves multiple DNA repair pathways, with the Fanconi Anemia (FA) pathway playing a central role.[4][7][16][17][18]
The Fanconi Anemia Pathway: The FA pathway is a crucial cellular defense mechanism against the toxic effects of ICLs. A key event in this pathway is the monoubiquitination of the FANCD2-FANCI complex, which is orchestrated by the FA core complex. This ubiquitination event serves as a platform to recruit nucleases and other DNA repair proteins to the site of the ICL to initiate the repair process. The repair of an ICL often involves nucleolytic incisions on either side of the cross-link, translesion synthesis to bypass the damaged site, and homologous recombination to restore the original DNA sequence.
Simplified Fanconi Anemia pathway for ICL repair.
Conclusion
This guide provides a comparative overview of the genotoxicity of this compound and other prominent DNA cross-linking agents. While direct quantitative comparisons are limited by the available data, the information compiled herein offers valuable insights into their relative potencies and mechanisms of action. The detailed experimental protocols and pathway diagrams serve as a practical resource for researchers investigating the genotoxic properties of these and other compounds. Further head-to-head studies under standardized conditions are warranted to more definitively rank the genotoxic potential of these important anticancer agents.
References
- 1. neb.com [neb.com]
- 2. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 3. Evaluation of in vitro genotoxic activity of bleomycin and mitomycin C in human lymphocytes using the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fanconi Anemia Pathway Activation by FOXM1 Is Critical to Bladder Cancer Recurrence and Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fanconi Anemia Pathway Activation by FOXM1 is Critical to Bladder Cancer Recurrence and Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 14. microbiologyinfo.com [microbiologyinfo.com]
- 15. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]
- 17. Structural basis of Fanconi anemia pathway activation by FANCM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Regulation of the activation of the Fanconi anemia pathway by the p21 cyclin-dependent kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Azinomycin B
For researchers and scientists engaged in the pioneering work of drug development, the safe handling and disposal of potent compounds like Azinomycin B are paramount. This guide provides essential, step-by-step procedures for the proper disposal of this antineoplastic agent, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is critical for maintaining a secure research environment and regulatory compliance.
This compound is a highly potent cytotoxic agent, and as such, all waste generated from its use is considered hazardous.[1] Proper disposal is not merely a recommendation but a necessity to mitigate risks of exposure and environmental contamination. The procedures outlined below are based on general best practices for handling cytotoxic and antineoplastic drugs and should be implemented in conjunction with your institution's specific safety protocols and local regulations.
Waste Segregation: The First Line of Defense
The initial and most critical step in the proper disposal of this compound is the meticulous segregation of waste at the point of generation. This prevents cross-contamination and ensures that each waste stream is managed appropriately.[1]
Table 1: this compound Waste Categorization and Handling
| Waste Category | Description | Disposal Container |
| Non-Trace (Bulk) Chemotherapy Waste | Unused or expired this compound, containers with more than 3% of the original quantity remaining, grossly contaminated personal protective equipment (PPE), and materials used to clean up large spills.[2] | Black RCRA hazardous waste container, clearly labeled as "Hazardous Waste" and "Incineration Only."[3][4] |
| Trace Chemotherapy Waste | "Empty" containers (less than 3% of the original quantity remaining), such as vials, syringes, and IV bags. Also includes lightly contaminated items like gloves, gowns, and absorbent pads.[2] | Yellow rigid, leak-proof container with a lid, labeled with the chemotherapy waste symbol.[5][6] |
| Sharps Waste | Needles, syringes with attached needles, and other sharp instruments contaminated with this compound. | Yellow, puncture-resistant sharps container specifically designated for chemotherapy waste.[6] |
Disposal Procedures: A Step-by-Step Protocol
Once waste has been properly segregated, follow these detailed steps for its disposal.
Experimental Protocol for this compound Waste Disposal:
-
Decontamination of Work Surfaces:
-
Packaging of Non-Trace (Bulk) Waste:
-
Carefully place all non-trace this compound waste into a designated black RCRA hazardous waste container.[3]
-
Ensure the container is properly sealed to prevent leakage.
-
Label the container with a hazardous waste tag, including the name of the waste, the date, and the associated hazards.
-
-
Packaging of Trace Waste:
-
Place all trace chemotherapy waste into a yellow, rigid, leak-proof container.[5]
-
Do not overfill the container.
-
Securely close the lid when the container is three-quarters full.
-
-
Disposal of Sharps:
-
Immediately place all contaminated sharps into a designated yellow chemotherapy sharps container.[6]
-
Do not recap, bend, or break needles.
-
Seal the container when it is three-quarters full.
-
-
Storage and Collection:
-
Store all waste containers in a designated, secure area away from general laboratory traffic.
-
Arrange for a licensed hazardous waste contractor for the pickup and final disposal of all this compound waste.
-
All this compound waste must be ultimately destroyed via high-temperature incineration.
-
Emergency Spill Protocol
In the event of a spill, immediate and appropriate action is crucial to contain the contamination and protect personnel.
Table 2: Spill Cleanup Procedures for this compound
| Spill Size | Procedure |
| Small Spill (<5 mL) | 1. Alert personnel in the immediate area. 2. Don appropriate PPE (double gloves, gown, eye protection). 3. Use a chemotherapy spill kit to absorb the spill. 4. Clean the area with a detergent solution, followed by water. 5. Dispose of all cleanup materials as non-trace chemotherapy waste. |
| Large Spill (>5 mL) | 1. Evacuate the area immediately. 2. Restrict access to the spill area. 3. Contact your institution's Environmental Health and Safety (EHS) office immediately. 4. Only trained personnel with appropriate respiratory protection should perform the cleanup.[5] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste contaminated with this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and the relevant Safety Data Sheet for the most accurate and comprehensive information.
References
- 1. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 2. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
- 3. pwaste.com [pwaste.com]
- 4. epa.gov [epa.gov]
- 5. Identifying types of pharmaceutical waste and disposal containers – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 6. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Azinomycin B
For laboratory professionals engaged in the pioneering fields of research and drug development, the safe handling of potent compounds like Azinomycin B is of paramount importance. As a powerful antitumor antibiotic, this compound necessitates stringent safety protocols to protect researchers from potential exposure and to ensure a secure laboratory environment.[1][2][3] This guide provides crucial safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational plans for handling, and compliant disposal procedures.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure to this compound. The following table outlines the required PPE, drawing upon best practices for handling hazardous and cytotoxic compounds.[4][5][6]
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978 compliant). | To prevent skin contact and absorption. The outer glove must be changed immediately upon contamination.[5] |
| Gown | Disposable, solid-front gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). Must be long-sleeved with tight-fitting cuffs. | To protect skin and personal clothing from contamination.[5][6] |
| Eye Protection | Chemical splash goggles and a full-face shield. | To protect the eyes and face from splashes and aerosols of the compound.[5][7] |
| Respiratory Protection | A fit-tested N95 or higher-level respirator. | To prevent the inhalation of aerosolized particles, particularly during procedures that may generate dust or aerosols.[5] |
| Shoe Covers | Disposable, slip-resistant shoe covers. | To prevent the spread of contamination outside the designated handling area.[5][6] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic workflow is essential to minimize the risk of exposure when working with this compound. All handling of this compound should be conducted within a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure.
Preparation:
-
Assemble all necessary materials and equipment before commencing work.
-
Ensure that a spill kit specifically for hazardous drugs is readily accessible.[6]
-
Prepare the work surface within the BSC by covering it with a disposable, absorbent, and plastic-backed pad.
Donning PPE: Follow a strict sequence for putting on PPE to ensure maximum protection:
-
Shoe Covers
-
Inner Gloves
-
Gown
-
N95 Respirator
-
Face Shield/Goggles
-
Outer Gloves
Handling this compound:
-
Perform all manipulations of this compound, including weighing, reconstituting, and aliquoting, within the BSC to contain any potential aerosols or spills.
-
Utilize Luer-Lok syringes and needles to prevent accidental disconnection during fluid transfers.
-
Avoid recapping needles.
Doffing PPE: Remove PPE in a manner that prevents self-contamination, following this sequence:
-
Outer Gloves
-
Gown and Shoe Covers (removed together)
-
Face Shield/Goggles
-
N95 Respirator
-
Inner Gloves
Hand Hygiene: Thoroughly wash hands with soap and water immediately after removing all PPE.[8]
Disposal Plan: Managing this compound Waste
All materials that have come into contact with this compound must be treated as hazardous, cytotoxic waste and disposed of in accordance with institutional and regulatory guidelines.[9][10]
-
Sharps: Dispose of all needles and syringes in a designated, puncture-proof sharps container for cytotoxic waste.[5]
-
Contaminated PPE and Materials: Place all used gloves, gowns, shoe covers, and other contaminated materials into a clearly labeled, leak-proof cytotoxic waste container.[5]
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled hazardous waste container. Do not mix with other waste streams.[9][10]
-
Decontamination: Decontaminate all surfaces and equipment with an appropriate agent, such as a 2% sodium hypochlorite (B82951) solution, followed by a neutralizing agent and then sterile water.
Below is a diagram illustrating the logical workflow for the safe handling and disposal of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Azinomycins A and B, new antitumor antibiotics. I. Producing organism, fermentation, isolation, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azinomycin Total Synthesis and Mechanism of Action - Robert Coleman [grantome.com]
- 4. Personal protective equipment for antineoplastic safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. publications.ashp.org [publications.ashp.org]
- 7. pharmastate.academy [pharmastate.academy]
- 8. tru.ca [tru.ca]
- 9. bitesizebio.com [bitesizebio.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
